4-Bromo-6-cyclopropylpyrimidine
Description
The exact mass of the compound 4-Bromo-6-cyclopropylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-6-cyclopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-cyclopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXBWLSNKFROFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303262 | |
| Record name | 4-Bromo-6-cyclopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-13-9 | |
| Record name | 4-Bromo-6-cyclopropylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-cyclopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-6-cyclopropylpyrimidine synthesis methods
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-cyclopropylpyrimidine
Introduction
4-Bromo-6-cyclopropylpyrimidine is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its structural motif, featuring a pyrimidine core functionalized with a bromine atom and a cyclopropyl group, is prevalent in a variety of biologically active molecules, including kinase inhibitors used in targeted cancer therapy.[1][2] The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[3] The cyclopropyl moiety is often introduced to modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity to biological targets.[4]
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 4-Bromo-6-cyclopropylpyrimidine. The presented methodology is designed to be accessible to researchers and scientists in drug development, offering not only step-by-step protocols but also insights into the underlying chemical principles and experimental considerations.
Chapter 1: Synthesis of the Core Intermediate: 6-Cyclopropylpyrimidin-4-ol
The journey to 4-Bromo-6-cyclopropylpyrimidine commences with the synthesis of the foundational intermediate, 6-cyclopropylpyrimidin-4-ol. The general strategy for constructing the pyrimidine ring involves the condensation of a three-carbon component with a compound containing an amidine functionality, such as urea or its derivatives.[5] In this case, a cyclopropyl-substituted β-ketoester is a suitable three-carbon precursor.
Synthetic Logic
The synthesis of 6-cyclopropylpyrimidin-4-ol is achieved through a classical pyrimidine synthesis, likely a variation of the Biginelli reaction or a similar condensation. The reaction proceeds by the condensation of ethyl 3-cyclopropyl-3-oxopropanoate with formamidine acetate. The mechanism involves the initial reaction of the more acidic methylene protons of the β-ketoester with the amidine, followed by cyclization and dehydration to afford the pyrimidin-4-ol.
Caption: Synthesis of 6-Cyclopropylpyrimidin-4-ol.
Experimental Protocol: Synthesis of 6-Cyclopropylpyrimidin-4-ol
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-cyclopropyl-3-oxopropanoate.
-
Addition of Amidine: To the stirred solution, add formamidine acetate portion-wise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: The product, 6-cyclopropylpyrimidin-4-ol, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Chapter 2: Halogenation of the 4-Position: A Two-Step Approach
Direct bromination of 6-cyclopropylpyrimidin-4-ol at the 4-position is challenging due to the poor leaving group nature of the hydroxyl group. A more effective strategy involves a two-step process: chlorination of the hydroxyl group followed by a halogen exchange reaction to introduce the bromine atom.
Step 2a: Synthesis of 4-Chloro-6-cyclopropylpyrimidine
The conversion of the hydroxyl group to a chloro group is a standard transformation in heterocyclic chemistry, often accomplished using phosphorus oxychloride (POCl₃).[6][7]
Sources
- 1. 6-Cyclopropylpyrimidin-4-ol [myskinrecipes.com]
- 2. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. wjarr.com [wjarr.com]
- 6. download.atlantis-press.com [download.atlantis-press.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] As a privileged structure, its derivatives have been extensively explored, leading to the development of drugs for a wide array of diseases, including cancer, infectious diseases, and neurological disorders. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is paramount in the optimization of lead compounds during the drug discovery process.
This technical guide focuses on a specific, yet increasingly important derivative: 4-Bromo-6-cyclopropylpyrimidine . The introduction of a bromine atom and a cyclopropyl moiety to the pyrimidine core imparts unique characteristics to the molecule. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of diverse chemical libraries. The cyclopropyl group, a bioisostere of a phenyl ring, can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. A thorough understanding of the physicochemical properties of 4-Bromo-6-cyclopropylpyrimidine is therefore essential for its effective utilization in the design and synthesis of novel drug candidates.
This document provides a comprehensive overview of the key physicochemical properties of 4-Bromo-6-cyclopropylpyrimidine, detailed experimental protocols for their determination, and expert insights into the interpretation of this data in the context of drug development.
Molecular Structure and Identifiers
A precise understanding of the molecular structure and its identifiers is fundamental for any chemical compound. It ensures accurate communication and retrieval of information in research and regulatory contexts.
Chemical Structure
Figure 1: 2D structure of 4-Bromo-6-cyclopropylpyrimidine.
Key Identifiers
For unambiguous identification, the following identifiers are associated with 4-Bromo-6-cyclopropylpyrimidine:
| Identifier | Value | Source |
| Molecular Formula | C₇H₇BrN₂ | PubChemLite[2] |
| SMILES | C1CC1C2=CC(=NC=N2)Br | PubChemLite[2] |
| InChI | InChI=1S/C7H7BrN2/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2 | PubChemLite[2] |
| InChIKey | LBXBWLSNKFROFV-UHFFFAOYSA-N | PubChemLite[2] |
Physicochemical Properties
Core Physicochemical Data
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Weight | 199.05 g/mol | Influences diffusion rates and overall size. Generally, lower molecular weight (<500 Da) is preferred for oral bioavailability (Lipinski's Rule of Five). |
| Melting Point | Not available (solid at room temp.) | Affects solubility and dissolution rate. A crystalline solid's melting point provides an indication of its lattice energy. |
| Boiling Point | Not available | Relevant for purification (distillation) and assessing volatility. |
| Calculated LogP | 1.8 | A measure of lipophilicity, which impacts membrane permeability, solubility, and plasma protein binding. A LogP between 1 and 3 is often targeted.[2] |
| pKa | Not available | The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with biological targets. Pyrimidine nitrogens are weakly basic. |
| Aqueous Solubility | Not available | Crucial for absorption and formulation. Poor aqueous solubility is a major hurdle in drug development. |
Note: The predicted LogP value is sourced from PubChemLite. Other values are based on the general properties of similar heterocyclic compounds and should be experimentally verified.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all physicochemical parameters must be determined experimentally. The following section outlines standard, self-validating protocols for the characterization of 4-Bromo-6-cyclopropylpyrimidine.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 4-Bromo-6-cyclopropylpyrimidine into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The sharpness of the peak can provide an indication of purity.
Spectroscopic Characterization (NMR and Mass Spectrometry)
Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure and purity of a synthesized compound.
Protocols:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the cyclopropyl and pyrimidine protons and carbons in the correct ratios and environments.[3]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and determine the accurate mass of the molecular ion.
-
Compare the experimentally determined mass to the calculated exact mass of C₇H₇BrN₂ to confirm the elemental composition.
-
Determination of Aqueous Solubility
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves allowing a compound to equilibrate between a solid phase and a solution.[4]
Protocol:
-
Equilibration: Add an excess amount of solid 4-Bromo-6-cyclopropylpyrimidine to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Figure 2: Workflow for Shake-Flask Solubility Determination.
Determination of pKa
Rationale: The pKa, the pH at which a molecule is 50% ionized, is crucial for understanding its behavior in different physiological compartments. Potentiometric titration is a classic and reliable method for its determination.
Protocol:
-
Sample Preparation: Prepare a solution of 4-Bromo-6-cyclopropylpyrimidine of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Perform a blank titration of the solvent system alone.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the inflection point of the titration curve after correcting for the blank titration. For more accurate results, specialized software can be used to fit the titration data.[1]
-
Conclusion
4-Bromo-6-cyclopropylpyrimidine is a promising building block for the development of novel therapeutics. A comprehensive understanding of its physicochemical properties is a prerequisite for its successful application in drug discovery programs. This guide has provided an overview of its key identifiers and predicted properties, along with detailed, field-proven protocols for their experimental determination. By adhering to these rigorous experimental methodologies, researchers can generate reliable data to inform their synthetic strategies, guide lead optimization, and ultimately accelerate the development of new and effective medicines.
References
-
PubChem. 4-Bromopyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]
- Google Patents. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
-
PubChem. 6-Bromo-4-chloropicolinic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 4-bromo-6-cyclopropylpyrimidine (C7H7BrN2). [Link]
-
FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]
-
ResearchGate. Thermal analysis of some novel pyrimidine derivatives. [Link]
-
PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]
-
European Journal of Organic Chemistry. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
iChemical. 4-Bromo-6-aminopyrimidine, CAS No. 1159818-57-1. [Link]
-
PubMed Central. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. PubChemLite - 4-bromo-6-cyclopropylpyrimidine (C7H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-6-cyclopropylpyrimidine (CAS: 1086382-13-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-6-cyclopropylpyrimidine, a key building block in modern medicinal chemistry. The document details its physicochemical properties, safety and handling protocols, a robust and reasoned synthesis methodology, and its significant potential for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds for drug discovery and development.
Introduction: The Strategic Value of 4-Bromo-6-cyclopropylpyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs across various therapeutic areas, including oncology, virology, and central nervous system disorders[1]. Its prevalence stems from its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate[1].
4-Bromo-6-cyclopropylpyrimidine emerges as a particularly valuable synthetic intermediate due to the convergence of two key structural features: the reactive 4-bromo substituent and the metabolically favorable cyclopropyl group. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity through a variety of cross-coupling reactions. The cyclopropyl moiety is a well-established pharmacophore known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. This guide will provide a detailed exploration of the synthesis, characterization, and synthetic utility of this important building block.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.
Physicochemical Data
While comprehensive experimental data for 4-Bromo-6-cyclopropylpyrimidine is not extensively published, the following table summarizes available and predicted data.
| Property | Value | Source |
| CAS Number | 1086382-13-9 | Internal Data |
| Molecular Formula | C₇H₇BrN₂ | PubChem |
| Molecular Weight | 199.05 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Predicted XlogP | 1.8 | PubChem |
Safety and Handling
4-Bromo-6-cyclopropylpyrimidine is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.
Hazard Identification: [2][3][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid inhalation of dust, vapor, mist, or gas.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Synthesis and Mechanistic Insights
The most logical and widely practiced approach for the synthesis of 4-bromo-heterocycles from their corresponding hydroxy analogues is through the use of a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). The synthesis of 4-Bromo-6-cyclopropylpyrimidine follows this established chemical logic, starting from the readily available 6-cyclopropylpyrimidin-4-ol.
Caption: Synthetic route to 4-Bromo-6-cyclopropylpyrimidine.
Detailed Experimental Protocol
This protocol is based on established procedures for the bromination of hydroxypyrimidines[5].
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-cyclopropylpyrimidin-4-ol (1.0 eq).
-
Add a suitable high-boiling solvent such as toluene or xylene (approximately 5-10 mL per gram of starting material).
-
Stir the suspension to ensure good mixing.
Step 2: Bromination
-
Carefully add phosphorus oxybromide (POBr₃) (1.5 - 3.0 eq) to the suspension at room temperature under a nitrogen atmosphere. POBr₃ is a moisture-sensitive solid and should be handled with care.
-
Heat the reaction mixture to reflux (typically 110-160 °C) and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Causality: The use of a high temperature is necessary to drive the reaction to completion. POBr₃ acts as the brominating agent, converting the hydroxyl group into a bromide. The reaction with POBr₃ is generally considered safer than with PBr₅[5].
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This step should be performed in a fume hood as it may generate hydrogen bromide gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude 4-Bromo-6-cyclopropylpyrimidine by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
Bromination Mechanism
The conversion of the pyrimidin-4-ol to the 4-bromopyrimidine proceeds through the activation of the hydroxyl group by POBr₃.
Caption: Mechanism of bromination using POBr₃.
Spectroscopic Characterization
Due to the limited availability of public experimental spectra for 4-Bromo-6-cyclopropylpyrimidine, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-2 | 8.8 - 9.0 | s | - |
| H-5 | 7.2 - 7.4 | s | - |
| H (cyclopropyl methine) | 2.0 - 2.3 | m | - |
| H (cyclopropyl methylene) | 1.0 - 1.3 | m | - |
Rationale for Predictions:
-
H-2 and H-5: The protons on the pyrimidine ring are expected to be in the aromatic region, with H-2 being the most deshielded due to the proximity of two nitrogen atoms.
-
Cyclopropyl Protons: The methine and methylene protons of the cyclopropyl group will appear in the aliphatic region.
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-2 | 158 - 162 |
| C-4 | 155 - 159 |
| C-5 | 118 - 122 |
| C-6 | 170 - 175 |
| C (cyclopropyl methine) | 15 - 20 |
| C (cyclopropyl methylene) | 8 - 12 |
Rationale for Predictions:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have chemical shifts in the aromatic region, with C-4 and C-6 being significantly downfield due to their attachment to electronegative atoms (N and Br).
-
Cyclopropyl Carbons: The sp³ hybridized carbons of the cyclopropyl group will appear in the upfield region of the spectrum.
Reactivity and Synthetic Utility
The primary synthetic utility of 4-Bromo-6-cyclopropylpyrimidine lies in its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position is susceptible to oxidative addition by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds by coupling an organohalide with an organoboron compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol for Suzuki-Miyaura Coupling
Step 1: Reaction Setup
-
In a reaction vial or flask, combine 4-Bromo-6-cyclopropylpyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 - 1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.10 eq).
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME, and an aqueous solution of the base.
Causality: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step[6]. The choice of catalyst and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate.
Step 2: Reaction Execution
-
Seal the reaction vessel and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to a temperature typically between 80-120 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
Applications in Drug Discovery
The structural motifs present in 4-Bromo-6-cyclopropylpyrimidine are highly relevant to modern drug discovery. The pyrimidine core is a privileged scaffold, and the cyclopropyl group is frequently incorporated to enhance drug-like properties. For instance, the endothelin receptor antagonist Macitentan contains a substituted pyrimidine core, highlighting the therapeutic potential of this heterocycle[7]. The ability to readily diversify the 4-position of the pyrimidine ring through reactions like the Suzuki coupling allows for the rapid generation of libraries of novel compounds for biological screening. This makes 4-Bromo-6-cyclopropylpyrimidine a valuable starting material for lead optimization campaigns aimed at improving potency, selectivity, and ADME properties.
Conclusion
4-Bromo-6-cyclopropylpyrimidine is a high-value building block for medicinal chemistry, offering a strategic combination of a reactive handle for diversification and a beneficial cyclopropyl moiety. This guide has provided a detailed overview of its synthesis, characterization, and synthetic utility. The provided protocols, grounded in established chemical principles, offer a reliable foundation for the use of this compound in the synthesis of novel pyrimidine-based molecules with therapeutic potential.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for 5-Bromopyrimidine.
- TCI Chemicals. (2025). Safety Data Sheet for 4-Cyanopyridine.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Amino-5-bromo-6-chloropyrimidine.
- Fisher Scientific. (2025). Safety Data Sheet for Cyclopropyl bromide.
-
N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Singh, U. P., & Singh, R. K. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]
-
MANAC Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]
-
PubChem. (n.d.). 4-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Application of 4-Bromocyclohexanone in Medicinal Chemistry: Detailed Application Notes and Protocols.
-
Processes. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
ChemProc. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Molecules. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]
-
Molecules. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Molecules. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
ResearchGate. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]
- California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid.
- Royal Society of Chemistry. (2017). Bromination of Cinnamic acid.
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.
-
ResearchGate. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
SpectraBase. (n.d.). Bromocyclopropane. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-cyclopropylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and its derivatives have shown a wide range of therapeutic applications.[1] The incorporation of a bromine atom and a cyclopropyl group into the pyrimidine ring offers unique physicochemical properties that can be exploited for the development of novel therapeutics. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, while the cyclopropyl group can enhance metabolic stability and binding affinity to target proteins.
This technical guide provides a comprehensive overview of the molecular structure of 4-Bromo-6-cyclopropylpyrimidine, including its key properties, predicted spectroscopic data, a plausible synthetic route, and essential safety information.
Molecular Structure and Properties
The molecular structure of 4-Bromo-6-cyclopropylpyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclopropyl group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂ | PubChem |
| Molecular Weight | 199.05 g/mol | PubChem |
| Canonical SMILES | C1CC1C2=CC(=NC=N2)Br | PubChem |
| InChI | InChI=1S/C7H7BrN2/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2 | PubChem |
| CAS Number | 1215563-71-7 | Vendor Information |
Structural Diagram:
Caption: 2D structure of 4-Bromo-6-cyclopropylpyrimidine.
Synthesis of 4-Bromo-6-cyclopropylpyrimidine
A plausible and efficient synthesis of 4-Bromo-6-cyclopropylpyrimidine can be envisioned through a two-step process starting from commercially available precursors. This proposed pathway involves the construction of the substituted pyrimidine ring followed by a bromination step.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-Bromo-6-cyclopropylpyrimidine.
Experimental Protocol
Step 1: Synthesis of 6-cyclopropylpyrimidin-4-ol
This step involves a condensation reaction to form the pyrimidine ring.
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add cyclopropyl acetonitrile and ethyl formate.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (typically 12-24 hours) to ensure complete reaction.
-
Work-up: The reaction is quenched with water, and the pH is adjusted to neutral with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and a non-polar solvent (e.g., diethyl ether) to remove impurities, yielding 6-cyclopropylpyrimidin-4-ol.[2]
Step 2: Bromination of 6-cyclopropylpyrimidin-4-ol
The hydroxyl group of the pyrimidinol is then converted to a bromine atom.
-
Reaction Setup: 6-cyclopropylpyrimidin-4-ol is treated with a brominating agent such as phosphorus oxybromide (POBr₃).[3][4]
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-Bromo-6-cyclopropylpyrimidine can be further purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 4-Bromo-6-cyclopropylpyrimidine, the following data is predicted based on the analysis of similar structures and computational modeling.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring proton, the cyclopropyl methine proton, and the cyclopropyl methylene protons.
-
Pyrimidine Ring Proton (H5): A singlet is expected in the aromatic region, likely around δ 8.5-8.8 ppm.
-
Cyclopropyl Methine Proton (CH): A multiplet is anticipated in the upfield region, typically around δ 1.5-2.0 ppm.
-
Cyclopropyl Methylene Protons (CH₂): Two sets of multiplets are expected for the diastereotopic methylene protons of the cyclopropyl ring, likely in the range of δ 0.8-1.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyrimidine Ring Carbons: Signals for the pyrimidine carbons are expected in the downfield region (δ 150-170 ppm). The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl group will appear in the upfield region, with the methine carbon (CH) around δ 15-25 ppm and the methylene carbons (CH₂) at approximately δ 5-15 ppm.
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 198 and 200, corresponding to the [M]⁺ and [M+2]⁺ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=N and C=C Stretching: Vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching of the pyrimidine ring will likely appear around 3100-3000 cm⁻¹. The C-H stretching of the cyclopropyl group is expected in the 3000-2850 cm⁻¹ range.
-
C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the fingerprint region, around 600-500 cm⁻¹.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-6-cyclopropylpyrimidine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Applications in Drug Development
Substituted pyrimidines are a cornerstone in the development of a wide array of therapeutic agents. The unique structural features of 4-Bromo-6-cyclopropylpyrimidine make it an attractive building block for the synthesis of more complex molecules with potential biological activity. The reactive bromine at the 4-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
4-Bromo-6-cyclopropylpyrimidine is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. While experimental validation of the presented data is ongoing, this comprehensive guide serves as a valuable resource for researchers and scientists working with this and related pyrimidine derivatives.
References
-
MySkinRecipes. 6-Cyclopropylpyrimidin-4-ol. [Link]
-
The Royal Society of Chemistry. 1HNMR δ values for. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PYRIMIDINE N-PROPYL IMPURITY. [Link]
-
National Center for Biotechnology Information. 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4. [Link]
-
HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
Chemia. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. [Link]
-
Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]
-
HealthHub. Safe Handling of Oral "Cytotoxic" and "Caution" Medications. [Link]
-
Duke Safety. Safe Handling of Hazardous Drugs. [Link]
-
National Center for Biotechnology Information. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
ResearchGate. The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5. [Link]
-
NIST WebBook. Pyrimidine, 4-methyl-. [Link]
-
ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.. [Link]
-
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]
-
The Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]
-
PubMed. Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. [Link]
-
National Center for Biotechnology Information. Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B. [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
-
National Center for Biotechnology Information. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
-
SpectraBase. 5-BROMO-4-CYCLOPROPYLAMINO-1-(2-OXOPROPYL)-PYRIDAZIN-6-ONE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution | Request PDF. [Link]
-
ResearchGate. (PDF) 5-Bromo-2-chloropyrimidin-4-amine. [Link]
-
MDPI. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Cyclopropylpyrimidin-4-ol [myskinrecipes.com]
- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 9. safety.duke.edu [safety.duke.edu]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-cyclopropylpyrimidine
Introduction
4-Bromo-6-cyclopropylpyrimidine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of its pyrimidine core, further functionalized with a bromine atom and a cyclopropyl group. The bromine atom serves as a key handle for cross-coupling reactions, enabling the synthesis of more complex derivatives, while the cyclopropyl moiety can influence the molecule's conformation and metabolic stability. Accurate structural elucidation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach is the gold standard for this purpose.
This guide provides an in-depth analysis of the expected spectroscopic data for 4-Bromo-6-cyclopropylpyrimidine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from each technique should be complementary, providing a cohesive and unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire and interpret spectroscopic data for this class of compounds.
The causality behind experimental choices and data interpretation is emphasized throughout, reflecting field-proven insights. While experimental data for this specific molecule is not widely published, this guide is built upon established principles of spectroscopy and data from structurally related compounds to provide a robust predictive framework.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Bromo-6-cyclopropylpyrimidine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the chemical environment and connectivity of all protons in the molecule. The pyrimidine ring protons are expected to be in the downfield region due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the ring. The cyclopropyl protons, being on an aliphatic ring, will appear much further upfield.
Table 1: Predicted ¹H NMR Data for 4-Bromo-6-cyclopropylpyrimidine (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.85 | s | 1H | H-2 (pyrimidine) | The proton at C-2 is flanked by two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift.[4][5] |
| ~7.30 | s | 1H | H-5 (pyrimidine) | The proton at C-5 is less deshielded than H-2. Its chemical shift is influenced by the adjacent bromine atom and the cyclopropyl group. |
| ~2.20 - 2.30 | m | 1H | H-7 (cyclopropyl) | This is the methine proton of the cyclopropyl group, which is deshielded by the direct attachment to the pyrimidine ring. It will appear as a multiplet due to coupling with the CH₂ protons. |
| ~1.10 - 1.20 | m | 4H | H-8, H-9 (cyclopropyl) | These are the methylene protons of the cyclopropyl group. They are magnetically non-equivalent and will show complex splitting patterns due to geminal and vicinal coupling.[6][7] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbons.
Table 2: Predicted ¹³C NMR Data for 4-Bromo-6-cyclopropylpyrimidine (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C-6 (pyrimidine) | This carbon is attached to the cyclopropyl group and is part of the electron-deficient pyrimidine ring. |
| ~159.0 | C-2 (pyrimidine) | Similar to C-6, this carbon is significantly deshielded due to its position between two nitrogen atoms.[8][9][10] |
| ~157.0 | C-4 (pyrimidine) | The carbon bearing the bromine atom is expected to be downfield, with its chemical shift influenced by the heavy atom effect of bromine. |
| ~120.0 | C-5 (pyrimidine) | This carbon, bonded to a hydrogen, is expected to be the most upfield of the pyrimidine carbons. |
| ~18.0 | C-7 (cyclopropyl) | The methine carbon of the cyclopropyl group. |
| ~12.0 | C-8, C-9 (cyclopropyl) | The methylene carbons of the cyclopropyl group are expected in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Bromo-6-cyclopropylpyrimidine.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Acquire 1024 or more scans to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
NMR Workflow Diagram
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Absorption Bands
The IR spectrum of 4-Bromo-6-cyclopropylpyrimidine is expected to show characteristic absorptions for the aromatic pyrimidine ring and the aliphatic cyclopropyl group.
Table 3: Predicted IR Absorption Bands for 4-Bromo-6-cyclopropylpyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H stretch | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in the pyrimidine ring.[11] |
| 3000 - 2850 | Medium | Aliphatic C-H stretch | These peaks correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopropyl ring.[12] |
| ~1600 - 1450 | Medium-Strong | C=C and C=N ring stretching | The pyrimidine ring will exhibit several bands in this region due to the stretching vibrations of the double bonds.[13][14][15] |
| ~1450 | Medium | CH₂ scissoring (cyclopropyl) | This bending vibration is characteristic of the methylene groups in the cyclopropyl ring.[12] |
| Below 1000 | Medium-Strong | C-Br stretch and ring bending | The C-Br stretching vibration typically appears in the lower frequency region. Additionally, out-of-plane C-H bending vibrations of the pyrimidine ring will be present in the fingerprint region. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples with minimal preparation.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid 4-Bromo-6-cyclopropylpyrimidine sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrum
For 4-Bromo-6-cyclopropylpyrimidine (C₇H₇BrN₂), the mass spectrum will be characterized by a distinctive molecular ion peak pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[16]
Table 4: Predicted Mass Spectrometry Data for 4-Bromo-6-cyclopropylpyrimidine (Electron Ionization)
| m/z (relative abundance) | Assignment | Rationale |
| 198/200 (~1:1) | [M]⁺ (Molecular Ion) | This pair of peaks represents the intact molecule with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The monoisotopic mass is 197.97926 Da.[1] |
| 119 | [M - Br]⁺ | Loss of the bromine radical is a common fragmentation pathway for brominated aromatic compounds, resulting in the cyclopropylpyrimidine cation.[17][18][19] |
| 92 | [M - Br - HCN]⁺ | Subsequent fragmentation of the pyrimidine ring often involves the loss of a neutral molecule of hydrogen cyanide. |
| 78 | [C₅H₄N]⁺ | A fragment corresponding to the pyridine cation, which can be formed through rearrangement and fragmentation. |
Experimental Protocol for MS Data Acquisition (EI-MS)
Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The structural characterization of 4-Bromo-6-cyclopropylpyrimidine can be confidently achieved through the synergistic application of NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectroscopic data and outlines robust, field-tested protocols for data acquisition. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and isotopic composition. By cross-validating the results from these complementary techniques, researchers can ensure the structural integrity and purity of this important heterocyclic building block, thereby upholding the principles of scientific integrity in their research and development endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45788056, 4-bromo-6-cyclopropylpyrimidine. Retrieved from [Link].
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link].
-
Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].
-
Wikipedia contributors. (2023, November 29). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link].
- Guan, Y., et al. (2021). A deep learning model for predicting 1H and 13C NMR chemical shifts.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Tomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Wąsowicz, M. R., & Wawer, I. (2005).
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry.
-
Doc Brown's Chemistry. Infrared spectrum of cyclopropane. Retrieved from [Link].
- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link].
- Sharma, P., & Rane, N. (2009).
- Ferreira, R., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
- Mondal, S., et al. (2018).
-
ResearchGate. (2018). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link].
-
ResearchGate. (1986). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link].
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link].
-
Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link].
-
University of Regensburg. Chemical shifts. Retrieved from [Link].
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
Sources
- 1. routledge.com [routledge.com]
- 2. Spectrometric Identification of Organic Compounds - Robert M. Silverstein, G. Clayton Bassler, Terence C. Morrill - Google Books [books.google.com.sg]
- 3. wiley.com [wiley.com]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. savemyexams.com [savemyexams.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. article.sapub.org [article.sapub.org]
Introduction: The Central Role of Bromopyrimidines in Modern Drug Discovery
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Solubility profile of 4-Bromo-6-cyclopropylpyrimidine in various solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-6-cyclopropylpyrimidine
This guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Bromo-6-cyclopropylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The principles and methodologies detailed herein are designed to be a practical resource for researchers, scientists, and drug development professionals.
The Critical Role of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be absorbed into the systemic circulation, a process largely dictated by its solubility in aqueous and lipid environments.[1][2][3] Poor aqueous solubility can lead to low bioavailability, hindering a promising therapeutic candidate from reaching its target in sufficient concentrations.[1][3] Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is paramount in early-stage drug discovery and development.[4][5] It informs critical decisions regarding formulation, dosage form design, and potential routes of administration.[1][6]
Physicochemical Characteristics of 4-Bromo-6-cyclopropylpyrimidine: An Overview
A Strategic Approach to Determining the Solubility Profile
A comprehensive solubility assessment involves evaluating both kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method used in early discovery to flag potential solubility issues.[7]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over an extended period.[7][8][9] This is a more time-consuming but accurate measure, crucial for pre-formulation and development.[7][10]
Recommended Solvents for a Comprehensive Profile
To build a comprehensive solubility profile for 4-Bromo-6-cyclopropylpyrimidine, a diverse set of solvents should be employed, representing a range of polarities and proticities.
| Solvent Class | Specific Examples | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF) pH 1.2, Simulated Intestinal Fluid (SIF) pH 6.8 | To assess solubility under physiologically relevant conditions.[] |
| Polar Protic Solvents | Water, Methanol, Ethanol, Isopropanol | To evaluate the impact of hydrogen bonding on solubility. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | To assess solubility in solvents that can accept hydrogen bonds but not donate them. |
| Nonpolar Solvents | Toluene, Hexanes, Dichloromethane (DCM) | To determine solubility in lipophilic environments. |
Experimental Protocols for Solubility Determination
The following section details the step-by-step methodologies for determining the thermodynamic and kinetic solubility of 4-Bromo-6-cyclopropylpyrimidine.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[10]
Protocol:
-
Preparation: Add an excess amount of solid 4-Bromo-6-cyclopropylpyrimidine to a series of vials, each containing a known volume of a different test solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10] The presence of undissolved solid at the end of the equilibration period is crucial.[10]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of 4-Bromo-6-cyclopropylpyrimidine using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Caption: Workflow for Kinetic Solubility Determination.
Interpreting the Solubility Data
The obtained solubility data should be compiled into a clear and concise table for easy comparison.
Hypothetical Solubility Profile of 4-Bromo-6-cyclopropylpyrimidine
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.1 | Practically Insoluble |
| PBS (pH 7.4) | < 0.1 | Practically Insoluble |
| Methanol | 10-50 | Soluble |
| Ethanol | 5-20 | Sparingly Soluble |
| DMSO | > 100 | Very Soluble |
| Acetonitrile | 1-10 | Slightly Soluble |
| Dichloromethane | > 50 | Freely Soluble |
| Toluene | 1-10 | Slightly Soluble |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for an accurate profile.
The solubility profile will provide critical insights:
-
Low aqueous solubility would confirm the need for formulation strategies to enhance bioavailability for oral administration.
-
High solubility in organic solvents like DMSO and DCM is useful for in vitro assays and synthetic manipulations.
-
pH-dependent solubility (if observed in different buffers) would indicate whether the compound has ionizable groups and how its absorption might vary in different parts of the gastrointestinal tract. []
Conclusion
A comprehensive understanding of the solubility profile of 4-Bromo-6-cyclopropylpyrimidine is a critical step in its development as a potential therapeutic agent. By employing systematic and well-validated experimental methodologies, researchers can generate the crucial data needed to guide formulation development, predict in vivo behavior, and ultimately increase the probability of success for this promising compound.
References
-
LibreTexts. Solubility of Organic Compounds. (2023-08-31). [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014-04-29). [Link]
-
ResearchGate. (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Chemistry LibreTexts. 13.3: Factors Affecting Solubility. (2023-07-07). [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]
-
IntechOpen. The Importance of Solubility for New Drug Molecules. (2020-05-11). [Link]
-
PubChem. 4-Bromo-6-chloropyrimidine. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]
-
ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023-04-06). [Link]
-
PubChem. 4-Bromopyrimidine. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. 4-Amino-6-bromo-2-methylpyrimidine. [Link]
-
CK-12 Foundation. Factors Affecting Solubility. (2012-02-23). [Link]
-
Celina City Schools. Factors Affecting Solubility. [Link]
-
PubChem. 1-Bromo-4-propylcyclohexane. [Link]
-
PubChem. 5-Bromo-6-cycloheptyloxypyrimidin-4-amine. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ucd.ie [ucd.ie]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Quantum chemical calculations for substituted pyrimidines
An In-Depth Technical Guide to Quantum Chemical Calculations for Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Understanding their electronic structure, reactivity, and interaction with biological targets is paramount for rational drug design. Quantum chemical (QC) calculations have emerged as an indispensable tool, providing profound insights at the molecular level that guide synthesis and optimization efforts.[1][2] This technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the theoretical foundations, practical workflows, and impactful applications of quantum chemistry in the study of substituted pyrimidines. It moves beyond a simple recitation of methods to explain the causality behind procedural choices, empowering researchers to design and execute robust computational studies. The guide covers the selection of appropriate theoretical methods and basis sets, detailed protocols for geometry optimization and property calculation, and the application of these results in molecular docking, QSAR, and ADMET prediction.
The Central Role of Pyrimidines and Computational Insight
The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine nucleus is a privileged scaffold in drug discovery, present in a vast array of molecules with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4][5][6] Its nitrogen atoms act as key hydrogen bond acceptors, and the aromatic ring provides a rigid framework for orienting substituents to interact with protein targets. The specific substitutions on the pyrimidine ring dictate the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity.[7][8]
The Role of Quantum Chemistry in Modern Drug Discovery
Modern drug discovery is a multi-faceted discipline that increasingly relies on computational methods to reduce costs and accelerate timelines.[9] Quantum chemical calculations, in particular, offer a powerful lens to examine molecules at the sub-atomic level.[2][10] Unlike classical molecular mechanics (MM) force fields, which rely on pre-parameterized data, QC methods solve approximations to the Schrödinger equation, allowing for the accurate representation of electron distribution, orbital energies, and reaction energetics for novel molecules without prior experimental data.[10] This predictive power is crucial for understanding drug-target interactions, elucidating reaction mechanisms, and refining the properties of lead compounds.[1][11]
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of any quantum chemical calculation is governed by the choice of the theoretical method and the basis set.[12] These choices represent a fundamental trade-off between computational cost and accuracy. Understanding the principles behind these choices is critical for obtaining meaningful results.
Foundational Theories: Hartree-Fock and Density Functional Theory
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock approximates the many-electron wavefunction as a single Slater determinant.[13] It treats each electron as moving in the average field of all other electrons. While computationally efficient and often a reasonable starting point, HF systematically neglects electron correlation—the instantaneous interactions between electrons—which can be a significant limitation for accurately predicting certain molecular properties.[14][15]
Density Functional Theory (DFT): DFT has become the workhorse for quantum chemical calculations in drug discovery due to its favorable balance of accuracy and computational cost.[16] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. The core challenge in DFT lies in the formulation of the exchange-correlation functional, which accounts for the quantum mechanical effects that HF omits.
The Causality of Functional Choice: DFT functionals are often categorized by "rungs" on a conceptual "Jacob's Ladder," with each ascending rung generally offering higher accuracy at a greater computational cost.
-
Generalized Gradient Approximation (GGA): Functionals like BLYP consider the electron density and its gradient.
-
Hybrid Functionals: These are the most popular and versatile choice for organic molecules. They mix a portion of exact Hartree-Fock exchange with a GGA functional. B3LYP is a widely used and extensively benchmarked hybrid functional that provides robust results for the geometries and electronic properties of a wide range of organic molecules, including pyrimidine derivatives.[16][17][18]
-
Meta-GGA and Hybrid Meta-GGA: Functionals like M06-2X incorporate the kinetic energy density and are specifically parameterized to perform well for non-covalent interactions, making them an excellent choice when studying drug-receptor binding or intermolecular interactions.[19]
Basis Sets: The Building Blocks for Molecular Orbitals
A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[20] The size and flexibility of the basis set directly impact the accuracy of the calculation.[12][21]
The Causality of Basis Set Choice:
-
Pople-style Basis Sets: These are widely used for their efficiency. A common choice for initial studies on pyrimidine derivatives is the 6-31G(d) or 6-31G * basis set.[19][22]
-
The (d) (or *) denotes the addition of polarization functions on heavy (non-hydrogen) atoms. These functions allow for non-spherical electron density distribution, which is essential for accurately describing chemical bonds.
-
-
For higher accuracy, especially for calculating properties like reaction energies or weak interactions, a larger basis set like 6-311+G(d,p) is recommended.[8][23]
-
The + indicates the addition of diffuse functions , which are crucial for describing lone pairs, anions, and other regions of spread-out electron density—highly relevant for the nitrogen atoms in the pyrimidine ring.
-
The (d,p) indicates that polarization functions are added to both heavy atoms (d) and hydrogen atoms (p).
-
A common and cost-effective strategy is to perform initial geometry optimizations with a smaller basis set (e.g., 6-31G(d)) and then conduct a more accurate single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)).[19]
A Practical Workflow for Analyzing Substituted Pyrimidines
A systematic workflow ensures that calculations are robust, reproducible, and scientifically valid. The following protocol outlines the essential steps for a computational study of a substituted pyrimidine.
Experimental Protocol: Core Computational Analysis
-
Structure Preparation:
-
Draw the 2D structure of the substituted pyrimidine using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation. A preliminary energy minimization using a molecular mechanics force field can provide a reasonable starting geometry.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Methodology: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA). A typical input would specify a hybrid DFT functional and a Pople-style basis set (e.g., B3LYP/6-31G(d)).
-
Validation: The optimization is successful when the forces on all atoms and the displacement at each step fall below predefined convergence criteria.
-
-
Frequency Calculation:
-
Objective: To verify that the optimized geometry corresponds to a true energy minimum and to compute thermodynamic properties.
-
Methodology: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d)).
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.
-
-
Property Calculation & Analysis:
-
Objective: To compute electronic and structural properties to gain chemical insight.
-
Methodology: Using the optimized geometry, perform analyses such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and visualization of Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP). For higher energy accuracy, a single-point energy calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)) can be performed on the optimized geometry.
-
Visualization of the Computational Workflow
Deriving Chemical Insight from Calculated Properties
The output of a quantum chemical calculation is a wealth of data that can be translated into actionable chemical knowledge.
Electronic and Reactivity Descriptors
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[17][24] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability; a smaller gap suggests higher reactivity.[25][26] These values are frequently used as descriptors in QSAR studies.[8]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[8] It provides a powerful visual guide to a molecule's charge distribution.
-
Red regions (negative potential): Indicate electron-rich areas, such as the lone pairs on the pyrimidine nitrogen atoms, which are prime sites for electrophilic attack or hydrogen bond formation.
-
Blue regions (positive potential): Indicate electron-poor areas, such as acidic protons on substituents, which are susceptible to nucleophilic attack.
-
Population and Intramolecular Interaction Analysis
-
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with Lewis structures.[27] It is exceptionally useful for quantifying intramolecular interactions.[28][29] For example, NBO can calculate the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of a lone pair from a nitrogen atom into an adjacent antibonding orbital, providing a quantitative measure of hyperconjugation and resonance effects.[24][30]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis defines atoms and chemical bonds based on the topology of the electron density.[31] By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which are critical for defining the conformational preferences of substituted pyrimidines.[32][33]
Visualization of the Analysis-to-Insight Pathway
Applications in the Drug Development Pipeline
Quantum chemical calculations provide high-quality data that directly feeds into various stages of the computer-aided drug design (CADD) process.
Enhancing Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[34] The accuracy of docking is highly dependent on the quality of the input parameters, especially the partial atomic charges of the ligand. QC methods can provide highly accurate atomic charges (e.g., from electrostatic potential fitting) that are superior to the generic charges often found in standard force fields. Using QC-optimized geometries and charges can lead to more realistic binding poses and more reliable scoring of protein-ligand interactions.[10]
Building Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical features of molecules with their biological activities.[9] Quantum chemical calculations can generate a wide range of highly informative molecular descriptors for these models, including:
-
Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.[11]
-
Structural Descriptors: Molecular volume and surface area.
-
Thermodynamic Descriptors: Enthalpy and Gibbs free energy.
These descriptors provide a physically meaningful basis for understanding how changes in a pyrimidine's substitution pattern affect its activity.
In Silico ADMET Prediction
Predicting a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early in the discovery process is crucial for avoiding late-stage failures.[35] QC calculations contribute significantly to ADMET modeling. For example, properties like the MEP and HOMO-LUMO energies can help predict sites of metabolism by cytochrome P450 enzymes.[9] Furthermore, QC-derived descriptors are often used in machine learning models to predict properties like blood-brain barrier penetration, solubility, and potential toxicity.[36][37][38][39]
Visualization of the CADD Workflow
Conclusion and Future Perspectives
Quantum chemical calculations are a mature and powerful tool for the study of substituted pyrimidines in the context of drug discovery and development. By providing unparalleled insight into molecular structure, stability, and reactivity, these methods empower scientists to make more informed decisions, guiding the design and optimization of more effective and safer therapeutic agents.
The future of this field is bright, with ongoing advancements in computational hardware and theoretical methods continuing to push the boundaries of what is possible.[1] The integration of quantum chemistry with machine learning is a particularly promising avenue, where high-throughput QC calculations can generate vast datasets to train highly predictive models for a wide range of molecular properties, further accelerating the pace of drug discovery.[11] As these tools become more powerful and accessible, their role in the rational design of pyrimidine-based therapeutics will only continue to grow.
References
- Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. (2020-07-23).
- Methods of Quantum Chemical Calculations in Drug Discovery and Applic
- Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. Benchchem.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI.
- Quantum mechanics implementation in drug-design workflows: does it really help?. NIH.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
- Quantum Chemistry in Drug Discovery. (2023-10-12). Rowan Newsletter.
- APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. IJSDR.
- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024-06-22).
- Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Taylor & Francis.
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Deriv
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). PMC - NIH.
- Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives.
- Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calcul
- Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). (2021). PubMed Central - NIH.
- Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors. (2025-08-05).
- Computational studies of pyrimidine ring-opening a, Quantum chemical... (2024).
- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022-10-11).
- Choosing the Right Basis Set. (2012-12-05). ChemistryViews.
- Quantitative estimates of transferability of the QTAIM descriptors. Case study of the substituted hydropyrimidines. (2009). Journal of Molecular Structure: THEOCHEM.
- Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simul
- Basis set and methods for organic molecules. (2024-01-19).
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023-12-01). ACS Omega.
- Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. (2024-09-06).
- Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023-12-12). Scientific Reports.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. (2024).
- Computational study of heterocyclic anticancer compounds through nbo method. (2025-08-07).
- Basis Set Selection for Molecular Calcul
- N
- Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors. OUCI.
- Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. (2021). Biomedicine.
- Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. (2025-11-29).
- Basis set selection for molecular calcul
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.
- Hartree–Fock and density functional theory calculations of the molecular structure and the vibrational spectra of 2-tert-butyldithio-5-methyl-1,3,4-thiadiazole. (2025-08-05).
- ADMET Predictions - Comput
- Natural bond orbital (NBO) analysis of 1-(2-chloroethyl)
- Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. (2023-09-13). PubMed Central.
- Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach. (2021). PubMed.
- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry (RSC Publishing).
- Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. (2017). Austin Publishing Group.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025-06-04). MDPI.
- A systematic comparison of molecular properties obtained using Hartree–Fock, a hybrid Hartree–Fock density-functional-theory, and coupled-cluster methods for a set of 78 molecules. OUCI.
- High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery (RSC Publishing).
- Hartree–Fock method. Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rowansci.substack.com [rowansci.substack.com]
- 12. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 13. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 14. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic comparison of molecular properties obtained using Hartree–Fock, a hybrid Hartree–Fock density-functional-t… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 20. li.mit.edu [li.mit.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jchemrev.com [jchemrev.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 28. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.aip.org [pubs.aip.org]
- 31. Sci-Hub. Quantitative estimates of transferability of the QTAIM descriptors. Case study of the substituted hydropyrimidines / Journal of Molecular Structure: THEOCHEM, 2009 [sci-hub.st]
- 32. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 36. researchgate.net [researchgate.net]
- 37. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 38. Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhi… [ouci.dntb.gov.ua]
- 39. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Safe Handling and Use of 4-Bromo-6-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Bromo-6-cyclopropylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally related molecules, namely brominated pyrimidines and cyclopropylamines, to establish a robust framework for its safe utilization in a laboratory setting. The protocols and recommendations outlined herein are designed to empower researchers to work with this compound while minimizing potential risks.
Section 1: Compound Profile and Hazard Identification
1.1. Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C7H7BrN2 | Deduced from chemical name |
| Appearance | Likely a solid or liquid at room temperature | Based on similar brominated pyrimidines |
| Solubility | Expected to be soluble in organic solvents | Common for similar heterocyclic compounds |
| Stability | Stable under recommended storage conditions, but may be sensitive to heat, light, and strong oxidizing agents.[7][8] | General stability of pyrimidine derivatives |
| Reactivity | The bromine atom can participate in various substitution reactions. The cyclopropyl group may exhibit unique reactivity. | Known chemistry of brominated heterocycles |
1.2. Presumptive Hazard Classification
Based on the hazards of its structural analogs, 4-Bromo-6-cyclopropylpyrimidine should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][7][9]
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[3][4][7]
-
Serious Eye Damage/Irritation: Risk of serious eye damage or irritation.[3][4][7]
-
Flammability: While the flammability of the target compound is unknown, the presence of the cyclopropylamine-like moiety suggests it may be flammable.[3][4][5][6][7]
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical when handling 4-Bromo-6-cyclopropylpyrimidine. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
2.1. Engineering Controls
All work with 4-Bromo-6-cyclopropylpyrimidine should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all manipulations of the solid or any solutions containing the compound.[10]
2.2. Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and dust.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[10] Gloves must be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and sleeves should be considered.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]
Diagram 1: PPE Workflow for Handling 4-Bromo-6-cyclopropylpyrimidine
Caption: A visual guide to the correct sequence of donning and doffing PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe working environment.
3.1. Handling
-
Weighing: Weigh the solid compound in a fume hood or a balance enclosure that provides containment.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling.
3.2. Storage
-
Store in a tightly sealed, properly labeled container.[10]
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be secure and accessible only to authorized personnel.
Section 4: Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
4.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[12] Seek immediate medical attention.
4.2. Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[13] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust. Place in a sealed container for disposal.
Diagram 2: Spill Response Decision Tree
Caption: A decision tree for responding to spills of varying severity.
Section 5: Disposal Considerations
All waste containing 4-Bromo-6-cyclopropylpyrimidine must be treated as hazardous waste.
-
Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[6] Do not dispose of down the drain.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.
Section 6: Conclusion
While specific safety data for 4-Bromo-6-cyclopropylpyrimidine is limited, a thorough analysis of its structural components provides a strong foundation for safe handling practices. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound with a high degree of safety.
References
-
Loba Chemie. Bromine for Synthesis MSDS. [Link]
-
PubChem. 4-Bromopyrimidine. [Link]
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. dollycorporation.com [dollycorporation.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 4-Bromo-6-cyclopropylpyrimidine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the Cyclopropylpyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, including notable drugs like Gleevec and Crestor.[1] Its utility is magnified when substituted with unique bioisosteres that can fine-tune pharmacological properties. The cyclopropyl group, in particular, has gained significant traction in drug development for its ability to enhance metabolic stability, increase potency, improve brain permeability, and reduce off-target effects by imposing conformational constraints.[2][3] The combination of these two motifs in 4,6-disubstituted pyrimidines creates a class of compounds with immense potential in drug discovery.[4][5]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing the crucial C-C bonds that unite these fragments.[6][7] It offers mild reaction conditions, exceptional functional group tolerance, and utilizes readily available and environmentally benign organoboron reagents.[8] This guide provides an in-depth analysis and field-proven protocols for the successful application of 4-Bromo-6-cyclopropylpyrimidine as a key building block in Suzuki-Miyaura reactions, aimed at researchers and professionals in synthetic organic chemistry and drug development.
Mechanistic Deep Dive: The "Why" Behind the Suzuki-Miyaura Reaction
A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling is a complex catalytic process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Each step in the cycle is a critical control point for reaction efficiency.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-6-cyclopropylpyrimidine. This is often the rate-determining step, particularly for less reactive aryl halides.[10] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aromatic systems.[11]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic borate complex (e.g., R-B(OH)₃⁻).[12] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice and strength of the base are crucial for this phase.[12][13]
-
Reductive Elimination: The two organic partners (the cyclopropylpyrimidine and the group from the boronic acid) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Caption: Fig 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Optimizing Critical Parameters: A Guide to Rational Reaction Design
The success of coupling 4-Bromo-6-cyclopropylpyrimidine hinges on the judicious selection of four key components. Their interplay governs reaction rate, yield, and purity.
Palladium Catalyst and Ligand Selection
The choice of catalyst and ligand is arguably the most critical factor. For heteroaryl bromides, which can be challenging substrates, specialized catalyst systems are often required.
-
Causality & Expertise: The ligand's role is multifaceted: it stabilizes the palladium center, modulates its electronic properties, and influences steric hindrance around the metal.[7] Electron-rich and bulky phosphine ligands, such as those derived from biphenyl (e.g., SPhos) or ferrocene, are highly effective because they promote both the oxidative addition and reductive elimination steps.[7][14] For general applications, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice as it provides the active Pd(0) species directly.[11] Alternatively, a combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with an external phosphine ligand allows for greater modularity.[15]
-
Recommendation: For initial screening, Pd(PPh₃)₄ at 1-5 mol% is a robust starting point. For challenging couplings or to achieve lower catalyst loadings, consider using a more advanced catalyst system like Pd(OAc)₂ with a ligand such as SPhos.[14]
The Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid.
-
Causality & Expertise: The base reacts with the boronic acid to form an anionic borate species, which is significantly more nucleophilic and readily participates in transmetalation.[12] The choice of base can influence the reaction rate and prevent side reactions. Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely effective base, often used in a 2M aqueous solution.[16]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective when carbonates are insufficient, particularly with sterically hindered substrates.[11]
-
Cesium Carbonate (Cs₂CO₃): A very strong base that can accelerate difficult couplings but is more expensive.
-
-
Recommendation: Begin with 2-3 equivalents of K₂CO₃. If the reaction is sluggish or stalls, switching to K₃PO₄ is a logical next step.
Solvent System
The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Causality & Expertise: Aprotic polar solvents are typically employed. The addition of water is common and often beneficial, as it helps dissolve the inorganic base and can accelerate the transmetalation step.[13]
-
Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is an excellent and versatile starting point for coupling 4-Bromo-6-cyclopropylpyrimidine.[11]
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol provides a reliable framework for the Suzuki-Miyaura coupling of 4-Bromo-6-cyclopropylpyrimidine with a generic arylboronic acid.
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Materials and Equipment
-
Reactants: 4-Bromo-6-cyclopropylpyrimidine, Arylboronic acid (or ester).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Base: Anhydrous Potassium Carbonate (K₂CO₃).
-
Solvents: 1,4-Dioxane (anhydrous), Deionized Water.
-
Glassware: Round-bottom flask or reaction vial suitable for heating, condenser, magnetic stir bar.
-
Atmosphere Control: Nitrogen or Argon gas line with a manifold, needles, and septa.
-
Monitoring: TLC plates (silica gel), LC-MS.
-
Workup: Separatory funnel, Celite®, drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Silica gel for column chromatography.
Caption: Fig 2: Standard Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure
-
Reagent Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-Bromo-6-cyclopropylpyrimidine (1.0 eq), the arylboronic acid (1.1–1.5 eq), and K₂CO₃ (2.0–3.0 eq).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: This step is critical to prevent the oxidation of the Pd(0) catalyst to an inactive state and to suppress side reactions like the homocoupling of boronic acids.[9]
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Finally, under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.01–0.05 eq).
-
Reaction Execution: Equip the flask with a condenser (under inert gas). Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for TLC or LC-MS analysis until the 4-Bromo-6-cyclopropylpyrimidine is fully consumed (typically 2-12 hours).
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-aryl-6-cyclopropylpyrimidine product.
Substrate Scope and Data
The protocol is robust and applicable to a wide range of aryl and heteroaryl boronic acids. Below is a table of representative examples based on established procedures for similar pyrimidine substrates.[11][16][17]
| Entry | Boronic Acid Partner | Catalyst System | Base / Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O (4:1) | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O (4:1) | 90 | 88-96 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / Dioxane:H₂O (4:1) | 90 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / Dioxane:H₂O (4:1) | 85 | 70-80 |
| 5 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ / Dioxane:H₂O (4:1) | 100 | 65-78 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing; use fresh, high-quality catalyst.2. Switch from K₂CO₃ to a stronger base like K₃PO₄.3. Increase temperature to reflux. |
| Protodeborylation | Boronic acid is unstable under reaction conditions and is replaced by a hydrogen atom. | 1. Use the boronic acid's pinacol ester derivative, which is more stable.[9]2. Use a milder base or lower the reaction temperature. |
| Homocoupling Product | 1. Presence of oxygen leading to oxidative coupling of the boronic acid.2. Inefficient transmetalation. | 1. Improve degassing procedure.[9]2. Change the ligand or base to accelerate the transmetalation step relative to the homocoupling pathway. |
| Difficult Purification | Unreacted boronic acid or boronic acid-derived impurities co-elute with the product. | 1. During workup, perform a basic wash (e.g., dilute NaOH) to extract acidic boronic acid impurities.2. Use a different solvent system for chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 4-aryl-6-cyclopropylpyrimidines from 4-Bromo-6-cyclopropylpyrimidine. By understanding the underlying mechanism and carefully controlling key parameters—catalyst, base, and solvent—researchers can reliably and efficiently access these high-value compounds. The protocols and insights provided herein serve as a robust starting point for developing novel molecular entities for pharmaceutical and materials science applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Valente, C., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Lebleu, T., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33, 1976-1984. [Link]
-
Dutta, B., et al. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
-
Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Das, S., & Talukdar, S. (2012). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
-
Kaczmarczyk, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Pharma-Sources. [Link]
-
Abdelaziz, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
-
Kaczmarczyk, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Lermyt, A., et al. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]
-
Valdés, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
-
Kaur, N., & Kishore, D. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Singh, K., et al. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
Smith, K. M., et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]
-
Toth, E., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of 4-Bromo-6-cyclopropylpyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of the Cyclopropyl-Pyrimidine Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. The pyrimidine core, a privileged scaffold, is a cornerstone of numerous FDA-approved therapeutics, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.[1] When functionalized with a cyclopropyl group, the resulting scaffold gains unique conformational rigidity and metabolic stability, attributes highly sought after in lead optimization.[2] The title compound, 4-Bromo-6-cyclopropylpyrimidine, emerges as a particularly valuable intermediate, combining these features with a reactive bromine handle, poised for diversification through modern cross-coupling methodologies. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the construction of novel therapeutic agents, supported by detailed, field-proven protocols.
Physicochemical Properties and Handling
A solid understanding of the physical and chemical characteristics of 4-Bromo-6-cyclopropylpyrimidine is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂ | Inferred |
| Molecular Weight | 199.05 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | Typical for similar compounds |
| Key Functional Groups | Pyrimidine, Cyclopropane, Aryl Bromide | Structure |
Safety and Handling: As with related organobromine compounds, 4-Bromo-6-cyclopropylpyrimidine should be handled with care. It is advisable to treat it as harmful if swallowed, and as a skin and eye irritant.[2] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the 4-Bromo-6-cyclopropylpyrimidine Building Block
While multiple routes to substituted pyrimidines exist, a common and effective strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by halogenation. A plausible and robust synthesis for 4-Bromo-6-cyclopropylpyrimidine is outlined below.
Protocol 1: Synthesis of 4-Bromo-6-cyclopropylpyrimidine
This protocol is a representative synthesis based on established methods for pyrimidine formation and halogenation.
Step 1: Synthesis of 6-cyclopropylpyrimidin-4-ol
-
Reactants: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl cyclopropylacetate (1.0 eq), formamidine acetate (1.2 eq), and sodium ethoxide (1.5 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The rationale here is a base-catalyzed condensation to form the pyrimidinone ring.
-
Work-up: After cooling to room temperature, quench the reaction with water and acidify with acetic acid to a pH of ~6. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-cyclopropylpyrimidin-4-ol.
Step 2: Bromination to 4-Bromo-6-cyclopropylpyrimidine
-
Reactants: To the 6-cyclopropylpyrimidin-4-ol (1.0 eq) in a round-bottom flask, add phosphorus oxybromide (POBr₃) (2.0 eq) portion-wise at 0 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to 100 °C and stir for 4-6 hours. POBr₃ is a powerful brominating agent for converting hydroxylated pyrimidines to their bromo-counterparts.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-Bromo-6-cyclopropylpyrimidine.
Key Applications in Medicinal Chemistry: Cross-Coupling Reactions
The bromine atom at the 4-position of the pyrimidine ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this context.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the coupling of the 4-Bromo-6-cyclopropylpyrimidine core with a wide array of aryl and heteroaryl boronic acids or esters.[3][4] This reaction is fundamental in the synthesis of bi-aryl structures commonly found in kinase inhibitors.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-6-cyclopropylpyrimidine with 4-Methoxyphenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura reaction.
-
Setup: In an oven-dried Schlenk flask, combine 4-Bromo-6-cyclopropylpyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-cyclopropyl-6-(4-methoxyphenyl)pyrimidine.
Table of Representative Suzuki Coupling Conditions:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT - 100 | [6] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | MeCN/H₂O | 80 | [7] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key pharmacophores in many kinase inhibitors, by enabling the palladium-catalyzed coupling of aryl halides with a vast range of amines.[8][9][10] This reaction allows for the introduction of diverse amine functionalities at the 4-position of the pyrimidine ring, a critical step in tuning the biological activity and physicochemical properties of drug candidates.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-6-cyclopropylpyrimidine with Morpholine
This protocol is a representative example of a Buchwald-Hartwig amination.
-
Setup: In an oven-dried Schlenk tube, add 4-Bromo-6-cyclopropylpyrimidine (1.0 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. This ensures an oxygen-free environment.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the catalytic cycle, particularly the reductive elimination step.[11]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-(morpholino)-6-cyclopropylpyrimidine.
Application in Kinase Inhibitor Drug Discovery
The 4-amino-6-cyclopropylpyrimidine scaffold is a common feature in a variety of kinase inhibitors. The pyrimidine ring often serves as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine core of ATP.[12] The substituent at the 4-position, installed via Buchwald-Hartwig amination, typically projects into the solvent-exposed region, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The cyclopropyl group at the 6-position often occupies a hydrophobic pocket, contributing to binding affinity and metabolic stability.
For instance, derivatives of 4-aminopyrimidines have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase and other tyrosine kinases.[13][14]
Role in Kinase Inhibition
Caption: Binding model of a 4-amino-6-cyclopropylpyrimidine kinase inhibitor.
Conclusion
4-Bromo-6-cyclopropylpyrimidine is a high-value building block for medicinal chemists, offering a robust platform for the synthesis of diverse and complex molecules. Its strategic combination of a privileged pyrimidine core, a beneficial cyclopropyl moiety, and a versatile bromine handle makes it an ideal starting point for library synthesis and lead optimization campaigns, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the synthetic potential of this powerful intermediate in their drug discovery programs.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors - Journal of the Indian Chemical Society. Available at: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - HETEROCYCLES. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
- US8415355B2 - Pyrrolopyrimidine compounds and their uses - Google Patents.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed. Available at: [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]
-
4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. Available at: [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. Available at: [Link]
- WO2024006929A1 - Cd73 compounds - Google Patents.
-
Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed. Available at: [Link]
-
Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 - NIH. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mastering the Sonogashira Coupling for the Synthesis of Bioactive Alkynylpyrimidines from Brominated Precursors
Introduction: The Strategic Value of Alkynylpyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active molecules, particularly in oncology and virology.[1][2] The introduction of an alkyne moiety onto this privileged scaffold via the Sonogashira cross-coupling reaction dramatically expands the chemical space available for drug discovery.[1][3] This powerful carbon-carbon bond-forming reaction connects a terminal alkyne with an sp²-hybridized carbon, typically an aryl or vinyl halide.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of brominated pyrimidines. While aryl iodides are more reactive, bromides are often more commercially available, cost-effective, and stable, making them highly valuable synthetic precursors. However, their lower reactivity and the electron-deficient nature of the pyrimidine ring present unique challenges that demand carefully optimized protocols.[7] Herein, we dissect the critical parameters and provide field-proven methodologies for both traditional copper-catalyzed and advanced copper-free systems to empower researchers to successfully synthesize these high-value compounds.
Mechanistic Foundations: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles.[5][8]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the bromopyrimidine to a Pd(0) species, forming a Pd(II) intermediate.
-
The Copper Cycle: In the traditional protocol, a copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrimidine product and regenerate the active Pd(0) catalyst.
The primary drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms an undesirable diyne byproduct.[4][9][10] This has driven the development of highly efficient copper-free protocols, which are now often the preferred method for complex molecule synthesis.[11][12]
Optimizing the Reaction: A Guide to Critical Parameters
The success of a Sonogashira coupling with a less reactive bromopyrimidine hinges on the careful selection of five key components: the palladium source, ligand, copper source (or its omission), base, and solvent.
| Parameter | Selection Rationale & Expert Insights | Typical Conditions for Bromo-pyrimidines |
| Palladium Precatalyst | The choice of Pd(0) or Pd(II) precatalyst dictates the initiation of the cycle. Pd(II) sources like PdCl₂(PPh₃)₂ require in-situ reduction, often facilitated by an amine base or phosphine ligand.[4] For challenging bromides, pre-formed, air-stable precatalysts that readily generate monoligated Pd(0) species are highly effective.[13] | Pd(PPh₃)₄ (0.5-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%), Pd(OAc)₂ (1-5 mol%), [DTBNpP]Pd(crotyl)Cl (1-2.5 mol%) |
| Ligand | The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient bromopyrimidines, standard PPh₃ can be effective, but often requires higher temperatures.[14][15] Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) accelerate the rate-limiting oxidative addition step, enabling lower temperatures and catalyst loadings.[8][16] | PPh₃, dppf, XPhos, sXPhos, cataCXium A |
| Copper (I) Co-catalyst | Use with caution. While CuI accelerates the reaction by forming a reactive copper acetylide, it is the primary cause of alkyne homocoupling (Glaser coupling).[4][10] For valuable or complex substrates, copper-free conditions are strongly recommended to simplify purification and avoid byproduct formation. | Traditional: CuI (1-10 mol%)Recommended: None (Copper-Free Protocol) |
| Base | The base serves two crucial roles: neutralizing the HBr byproduct and deprotonating the terminal alkyne to form the active nucleophile. Amine bases (Et₃N, DIPEA) can also act as solvents.[4] Stronger inorganic bases like Cs₂CO₃ or K₂CO₃ are often superior in copper-free systems, particularly at room temperature.[17] | Et₃N, DIPEA, piperidine, Cs₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Aprotic polar solvents are standard. The solvent must be anhydrous and thoroughly degassed (via sparging with an inert gas or freeze-pump-thaw cycles) to prevent catalyst deactivation and suppress oxidative homocoupling.[18] THF is common, but higher-boiling solvents like DMF or 1,4-dioxane may be needed for sluggish reactions. | THF, DMF, 1,4-Dioxane, Acetonitrile |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the Sonogashira coupling of a model substrate, 5-bromo-2-chloropyrimidine, with phenylacetylene.
Protocol 1: Traditional Copper-Cocatalyzed Method
This protocol is a robust, classic approach suitable for general screening and synthesis where potential homocoupling is a manageable issue. It is adapted from procedures reported for similar heterocyclic systems.[14][19][20]
Reagents & Materials:
-
5-Bromo-2-chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF), 10 mL
Procedure:
-
Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the degassed THF via syringe, followed by triethylamine and phenylacetylene.
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring. The solution will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove the palladium black, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-chloro-5-(phenylethynyl)pyrimidine.
Protocol 2: Advanced Copper-Free, Room-Temperature Method
This modern protocol avoids the use of copper, minimizing homocoupling and simplifying purification. It employs a highly active catalyst system effective for less reactive aryl bromides at ambient temperature.[13][17]
Reagents & Materials:
-
5-Bromo-2-chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos] Palladium(II) Dichloride [RuPhos Pd G3] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane, 8 mL
Procedure:
-
Setup: In a glovebox, add 5-bromo-2-chloropyrimidine, RuPhos Pd G3 precatalyst, and potassium carbonate to a dry 25 mL Schlenk flask with a stir bar. If a glovebox is unavailable, add reagents quickly in a stream of inert gas.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line.
-
Solvent & Reagent Addition: Add degassed 1,4-dioxane via syringe, followed by phenylacetylene.
-
Reaction: Vigorously stir the suspension at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source, poor quality ligand).2. Insufficiently degassed solvent/reagents (O₂ present).3. Wet solvent or reagents.4. Insufficient temperature for the chosen catalyst system. | 1. Use a fresh, high-purity catalyst and ligand. Consider an air-stable precatalyst.2. Ensure rigorous degassing of all solvents via freeze-pump-thaw or extensive sparging.3. Use freshly distilled or anhydrous grade solvents.4. Increase temperature in 10-20 °C increments. If using PPh₃, heating is likely necessary. |
| Significant Homocoupling (Diyne Formation) | 1. Presence of copper(I) co-catalyst.2. Presence of oxygen. | 1. Switch to a copper-free protocol. This is the most effective solution.[10]2. Rigorously deoxygenate all reagents and maintain a strict inert atmosphere throughout the reaction. |
| Formation of Black Precipitate (Pd Black) | 1. Catalyst decomposition.2. High reaction temperature. | 1. This is common and does not always mean reaction failure.[18] However, if conversion stalls, consider a more robust ligand that better stabilizes the Pd(0) species.2. Lower the reaction temperature and/or use a more active catalyst/ligand system that operates under milder conditions. |
References
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - BYJU'S. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved January 20, 2026, from [Link]
-
A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 20, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (2017, July 13). SciRP.org. Retrieved January 20, 2026, from [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017, February 23). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023, May 2). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton. Retrieved January 20, 2026, from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). UC Santa Barbara. Retrieved January 20, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved January 20, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. scirp.org [scirp.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Strategic Derivatization of 4-Bromo-6-cyclopropylpyrimidine for High-Throughput Compound Library Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclopropyl-Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding and π-stacking interactions, acting as a versatile and "privileged" scaffold in drug design.[3] When combined with a cyclopropyl group, the resulting scaffold gains unique and highly desirable properties. The cyclopropyl moiety, a strained three-membered ring, offers several strategic advantages:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can significantly improve a drug candidate's pharmacokinetic profile.
-
Improved Potency and Selectivity: The rigid, planar nature of the cyclopropyl ring introduces conformational constraint, which can pre-organize the molecule for optimal binding to a biological target, thereby enhancing potency and selectivity.[5][6]
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility, critical parameters for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[5]
The starting material, 4-Bromo-6-cyclopropylpyrimidine, is therefore an exceptionally valuable building block for compound library synthesis. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a wide range of derivatization reactions to explore chemical space efficiently. This guide provides detailed protocols and expert insights for leveraging this scaffold through three powerful synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Overall Strategy for Library Diversification
The core strategy involves using 4-Bromo-6-cyclopropylpyrimidine as a common precursor and channeling it into multiple, parallel synthetic pathways. Each pathway utilizes a different class of reaction to introduce a diverse set of chemical functionalities, rapidly generating a library of novel compounds with distinct structural features. This parallel synthesis approach is ideal for high-throughput screening and structure-activity relationship (SAR) studies.
Diagram 1: Parallel synthesis workflow for library diversification.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and using readily available boronic acid building blocks.[7][8] For the 4-bromo-pyrimidine scaffold, this reaction allows for the introduction of a vast array of aryl and heteroaryl moieties, which is critical for probing interactions with aromatic binding pockets in target proteins.
Mechanistic Insight & Experimental Rationale
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is key to troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step. The electron-deficient nature of the pyrimidine ring facilitates this step.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[9]
Diagram 2: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reagent Preparation: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-6-cyclopropylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand if they are not pre-formed. Add Pd(dppf)Cl₂ (0.03 eq) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M with respect to the starting bromide).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid Partner | Catalyst System | Base | Yield (%) | Purity (LC-MS) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 91 | >98% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 88 | >99% |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 75 | >97% |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85 | >98% |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a highly general and efficient method for C-N bond formation.[10] This reaction is indispensable in drug discovery, as the arylamine motif is present in a vast number of bioactive molecules, including many kinase inhibitors.[3] Applying this to the 4-bromo-pyrimidine core allows for the introduction of diverse primary and secondary amines, creating key hydrogen bond donors and acceptors for molecular recognition.
Mechanistic Insight & Experimental Rationale
Similar to the Suzuki reaction, this is a Pd-catalyzed cycle, but with distinct intermediates.[9]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the key C-N bond-forming step, yielding the arylamine product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by the Buchwald group are highly effective.[9] They promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle, and accelerate the rate-limiting reductive elimination step.[9]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 eq). Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) and 4-Bromo-6-cyclopropylpyrimidine (1.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon (3x).
-
Reagent Addition: Add the amine (1.2 eq) followed by a degassed solvent such as toluene or dioxane (~0.2 M concentration).
-
Reaction: Heat the reaction mixture to 100-110 °C with stirring. Monitor for completion by LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Self-Validation and Trustworthiness
To ensure the integrity of the library, in-process controls are essential.
-
Reaction Monitoring: A small aliquot should be taken after a set time (e.g., 4 hours) and analyzed by LC-MS to confirm the formation of the product mass and consumption of starting material.
-
Post-Purification QC: Each purified library member must be analyzed by LC-MS to confirm identity (correct mass) and purity (typically >95% by UV trace at 254 nm).
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions offer incredible scope, direct SNAr is a more atom-economical alternative for certain nucleophiles. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[11][12] The attack at C4 is favorable because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen atoms.[11][13]
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A potent nucleophile (e.g., thiolate, alkoxide) attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]
-
Leaving Group Elimination: The aromaticity is restored by the expulsion of the bromide leaving group. This step is typically fast.
This pathway is most effective with strong, soft nucleophiles and is often performed in polar aprotic solvents like DMF or DMSO, which solvate the cation but leave the nucleophile highly reactive.[13]
Detailed Protocol: SNAr with a Thiol Nucleophile
-
Reagent Preparation: To a round-bottom flask, add 4-Bromo-6-cyclopropylpyrimidine (1.0 eq) and the desired thiol (e.g., 4-methoxythiophenol, 1.1 eq) in dimethylformamide (DMF, ~0.3 M).
-
Base Addition: Cool the mixture in an ice bath (0 °C) and add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-6 hours).
-
Workup: Pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture three times with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography or recrystallization.
Conclusion and Outlook
4-Bromo-6-cyclopropylpyrimidine is a powerful and versatile scaffold for the rapid construction of diverse chemical libraries. By strategically employing robust and well-understood synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr, researchers can efficiently explore a vast chemical space. The protocols outlined in this guide provide a solid foundation for these efforts. Each protocol is designed to be self-validating through rigorous in-process and final quality controls, ensuring the integrity of the synthesized compounds for downstream screening and drug discovery programs.
References
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries | ACS Medicinal Chemistry Letters. (2023-07-27). ACS Publications. [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC. (2023-07-27). NIH. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity. Semantic Scholar. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ResearchGate. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Amination of 4-Bromo-6-cyclopropylpyrimidine
Introduction: Strategic Importance and Synthetic Challenge
The 4-amino-6-cyclopropylpyrimidine scaffold is a privileged structural motif in modern medicinal chemistry. Its derivatives are integral components of molecules targeting a range of biological pathways, including kinase inhibition and receptor modulation. The synthesis of these compounds, however, presents a significant challenge. Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited in scope, particularly with electron-rich amines.
The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and highly efficient method for C-N bond formation.[1][2] This palladium-catalyzed cross-coupling reaction offers a mild and general route to couple amines with aryl and heteroaryl halides. Applying this methodology to electron-deficient N-heterocycles like 4-bromo-6-cyclopropylpyrimidine requires careful optimization of the catalytic system. These substrates can be challenging due to their potential to coordinate with and deactivate the palladium catalyst.[3]
This guide provides a comprehensive overview of the mechanistic principles, key parameter optimizations, and a detailed experimental protocol for the successful Buchwald-Hartwig amination of 4-bromo-6-cyclopropylpyrimidine.
The Catalytic Heart: Mechanism and Key Components
The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a specialized phosphine ligand, and a suitable base. The generally accepted catalytic cycle is a cornerstone of modern organometallic chemistry.[4][5][6]
The Catalytic Cycle
The reaction proceeds through a sequence of well-defined steps involving changes in the oxidation state of the palladium center.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (4-bromo-6-cyclopropylpyrimidine), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate. This is often the rate-limiting step in the cycle.[4][5]
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. The base then removes a proton from the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.
Critical Reaction Components
-
Palladium Precatalyst : While various sources of palladium can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common. Pd(OAc)₂ is reduced in situ by the phosphine ligand to the active Pd(0) species.
-
Phosphine Ligand : This is arguably the most critical parameter for success with heteroaryl halides. Early generation ligands are often ineffective. Modern, sterically bulky and electron-rich biaryl monophosphine ligands are required.[3][7]
-
Rationale : Bulky ligands promote the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition step.[6] They also accelerate the final reductive elimination step, which can be slow for electron-deficient heterocycles, thereby preventing catalyst decomposition and side reactions.[8] Ligands like XPhos, RuPhos, and Xantphos have demonstrated high efficacy for these challenging substrates.[9][10]
-
-
Base : A strong, non-nucleophilic base is essential for the deprotonation of the amine bound to the palladium complex.[11] Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity and solubility in organic solvents. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring higher temperatures.
-
Solvent : Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The choice of solvent can influence reaction rates and catalyst stability. It is imperative to ensure anhydrous conditions, as water can lead to competing hydroxylation side products and catalyst deactivation.
Optimized Protocol: Amination with Morpholine
This protocol provides a robust, general procedure for the coupling of 4-bromo-6-cyclopropylpyrimidine with morpholine, a representative secondary cyclic amine.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| 4-Bromo-6-cyclopropylpyrimidine | >97% | Sigma-Aldrich | Store under inert gas. |
| Morpholine | >99%, anhydrous | Acros Organics | Use freshly opened bottle or distill before use. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | Strem Chemicals | Air-sensitive; handle in a glovebox. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Sigma-Aldrich | Air-stable, but best stored under inert gas. |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Packaged under nitrogen in a Sure/Seal™ bottle. |
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure, from setup to final product isolation.
Step-by-Step Procedure
This procedure must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[12]
-
Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-6-cyclopropylpyrimidine (1.0 mmol, 213 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%), and XPhos (0.036 mmol, 17.2 mg, 3.6 mol%).
-
Base Addition : In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent and Reagent Addition : Seal the Schlenk tube with a septum. Evacuate and backfill with inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
-
Reaction Execution : Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 8-16 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC (e.g., 30% Ethyl Acetate in Hexanes) or GC-MS. The disappearance of the starting bromide is a key indicator of completion.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 5 mL of water. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to isolate the pure product.
-
Characterization : Confirm the structure and purity of the isolated product, 4-cyclopropyl-6-(morpholin-4-yl)pyrimidine, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Data
The conditions provided above are a robust starting point. However, optimization may be required depending on the specific amine used. The following table provides representative conditions for the amination of various bromopyrimidines and related N-heterocycles, illustrating the range of viable parameters.
| Amine Nucleophile | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Methylaniline | Pd₂(dba)₃ (1) | Ligand 1 (4) | NaOtBu (1.4) | Toluene | 100 | 95 | [3] |
| Aniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 80-90 | [10][13] |
| Primary Alkylamine | Pd₂(dba)₃ (1) | tBuBrettPhos (2) | LHMDS (2.2) | THF | RT | 70-85 | [14][15] |
| Various Arylamines | PdCl₂(PPh₃)₂ (cat.) | Xantphos (cat.) | NaOtBu (cat.) | Toluene | Reflux | 50-82 | [9] |
Troubleshooting and Key Insights
-
Low or No Conversion :
-
Cause : Inactive catalyst or insufficient reaction temperature.
-
Solution : Ensure all reagents and solvents are strictly anhydrous. Verify the quality of the palladium precatalyst and base. Consider screening alternative, more electron-rich ligands (e.g., RuPhos) or increasing the reaction temperature to 110-120 °C (if using a higher-boiling solvent like dioxane).
-
-
Formation of Hydrodehalogenated Byproduct :
-
Cause : A competing pathway where the aryl halide is reduced. This can be promoted by moisture or certain ligands.
-
Solution : Re-verify anhydrous conditions. Switching to a different ligand/base combination can sometimes suppress this side reaction.
-
-
Catalyst Poisoning :
-
Cause : The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting catalytic turnover.[3]
-
Solution : The use of bulky, electron-rich biaryl phosphine ligands is specifically designed to mitigate this issue by creating a sterically hindered environment around the palladium that favors the productive catalytic cycle over inhibitory coordination. If poisoning is suspected, a modest increase in catalyst loading (e.g., from 1.5 mol% to 2.5 mol% Pd₂(dba)₃) may be beneficial.
-
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of 4-amino-6-cyclopropylpyrimidine derivatives. Success with this challenging substrate class is predicated on a rational understanding of the catalytic cycle and the careful selection of a modern, sterically demanding phosphine ligand in conjunction with a strong base and anhydrous conditions. The protocol detailed herein provides a validated and reliable starting point for researchers in pharmaceutical and materials science, enabling the efficient construction of valuable C-N bonds and accelerating discovery programs.
References
-
Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Development of Nonproprietary Phosphine Ligands for the Pd-Catalyzed Amination Reaction. ResearchGate. [Link]
-
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH). [Link]
-
Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Coupling of 4-Bromo-6-cyclopropylpyrimidine with Organometallic Reagents: A Guide for Medicinal Chemists
Introduction: The Value Proposition of the Cyclopropyl-Pyrimidine Scaffold in Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its value is further amplified when substituted with a cyclopropyl group, a small, strained ring that punches well above its weight in modulating key drug-like properties. The cyclopropyl moiety is not merely a passive linker but an active contributor to a molecule's pharmacological profile.[1][2] Its rigid structure can enhance binding potency to target receptors by pre-organizing the molecule into a more favorable conformation for binding.[1] Furthermore, the unique electronic nature of the cyclopropane ring, with its high p-character C-C bonds and strong C-H bonds, often imparts increased metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] This can lead to improved pharmacokinetic profiles, a critical consideration in drug development. The strategic introduction of this motif has been successfully employed in a range of approved drugs, highlighting its importance in modern medicinal chemistry.[2][4]
This application note provides a detailed guide for researchers on the versatile reactions of 4-bromo-6-cyclopropylpyrimidine, a key building block, with a variety of organometallic reagents. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-tested protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.
The Starting Material: 4-Bromo-6-cyclopropylpyrimidine
The successful synthesis of diverse chemical libraries hinges on the availability and reactivity of key starting materials. 4-Bromo-6-cyclopropylpyrimidine serves as an excellent electrophilic partner in a multitude of cross-coupling reactions. While specific synthetic routes can vary, a general approach often involves the cyclization of appropriately substituted precursors. One-pot methods have been developed for the synthesis of bromopyrimidines, offering an efficient alternative to more traditional, multi-step procedures.[5]
Table 1: Properties of 4-Bromo-6-cyclopropylpyrimidine Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-6-(cyclopropylmethyl)pyrimidine | 2091217-82-0 | C8H9BrN2 | 213.07 |
| 4-Bromo-2-cyclopropyl-6-phenylpyrimidine | 1412957-55-1 | C13H11BrN2 | 287.15 |
| 5-Bromo-4-cyclopropyl-6-methylpyrimidine | 1434127-91-9 | C8H9BrN2 | 213.07 |
Note: The table includes analogs to provide a broader context of available building blocks.
Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. For 4-bromo-6-cyclopropylpyrimidine, these reactions open up a vast chemical space for the introduction of diverse substituents at the 4-position.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[6][7] The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-cyclopropylpyrimidine with Phenylboronic Acid
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| 4-Bromo-6-cyclopropylpyrimidine | [Varies] | ~213.07 | 213 mg | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 146 mg | 1.2 |
| Pd(PPh3)4 | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-6-cyclopropylpyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the solution by bubbling with the inert gas for 10-15 minutes.
-
Add Pd(PPh3)4 (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield 4-cyclopropyl-6-phenylpyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of 4-Bromo-6-cyclopropylpyrimidine in Modern Heterocyclic Synthesis
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of a cyclopropyl group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and physicochemical properties.[2][3] This guide details the synthetic utility of 4-Bromo-6-cyclopropylpyrimidine, a versatile building block that combines these valuable features. The bromine atom at the C4 position serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of diverse and novel heterocyclic compounds. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing researchers with the foundational methodologies to leverage this reagent in drug discovery and development programs.
Introduction: The Value Proposition of the Cyclopropyl-Pyrimidine Scaffold
The pursuit of novel chemical entities with improved drug-like properties is a central theme in pharmaceutical research. The cyclopropyl group, a small, strained carbocycle, has emerged as a "strategic tool for drug design" rather than a mere chemical curiosity.[2][3] Its incorporation into a molecule offers several distinct advantages:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can increase a drug candidate's half-life and reduce the potential for drug-drug interactions.[4]
-
Improved Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target receptor and thereby increasing potency.[2]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity and pKa, optimizing a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile.[2]
When combined with a pyrimidine core—a privileged scaffold in numerous FDA-approved drugs—the resulting cyclopropyl-pyrimidine motif becomes a highly attractive starting point for library synthesis and lead optimization.[1][5] The title compound, 4-Bromo-6-cyclopropylpyrimidine, is designed for synthetic efficiency, with the C4-bromo substituent serving as the primary point of diversification.
Core Synthetic Strategy: Leveraging the C4-Bromo Handle
The electron-deficient nature of the pyrimidine ring, coupled with the C-Br bond, makes the C4 position of 4-Bromo-6-cyclopropylpyrimidine an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[6][7][8]
This guide focuses on two pillar reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a wide array of primary and secondary amines, as well as other N-heterocycles.
The diagram below illustrates the central role of 4-Bromo-6-cyclopropylpyrimidine as a branching point for creating two distinct classes of novel derivatives.
Caption: Synthetic utility of 4-Bromo-6-cyclopropylpyrimidine.
Application Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between an aryl halide and a boronic acid or ester.[8] The base in the reaction is crucial for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[8]
Objective
To synthesize novel 4-aryl-6-cyclopropylpyrimidine derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
4-Bromo-6-cyclopropylpyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or similar Pd(0) source.[9]
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv).[9]
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v).[9]
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Generalized Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-cyclopropylpyrimidine, the selected arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (e.g., 1,4-dioxane/water).[9] Follow this by adding the palladium catalyst. The use of a pre-formed catalyst like Pd(PPh₃)₄ is common for these types of reactions.[9][10]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[9]
-
Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-cyclopropylpyrimidine.
Causality and Optimization
-
Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse catalyst, other catalyst/ligand systems (e.g., Pd(OAc)₂ with XPhos) may offer higher yields or faster reaction times, particularly with challenging substrates.[11][12]
-
Base and Solvent: The choice of base and solvent system is critical. K₃PO₄ is often more effective than K₂CO₃ for less reactive boronic acids. The water in the solvent mixture is essential for the catalytic cycle.[9]
-
Substrate Scope: Electron-rich boronic acids tend to give better yields in these couplings compared to electron-deficient ones.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Representative Data
The following table, adapted from literature on similar bromopyrimidine couplings, illustrates the expected scope.[9][10]
| Entry | Arylboronic Acid (R-B(OH)₂) | Base | Catalyst (mol%) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | >85 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | >90 |
| 3 | 3-Thienylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | ~80 |
| 4 | 4-Cyanophenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | ~65 |
Application Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it is a cornerstone for the synthesis of aryl amines.[6][7] The choice of phosphine ligand is paramount to the success of this reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.[13][14]
Objective
To synthesize a library of novel 4-amino-6-cyclopropylpyrimidine derivatives via a palladium-catalyzed Buchwald-Hartwig amination.
Materials and Reagents
-
4-Bromo-6-cyclopropylpyrimidine (1.0 equiv)
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
-
Phosphine Ligand: e.g., XPhos, RuPhos, or BINAP (2-4 mol%).[14]
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Generalized Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.
-
Reagent Addition: Add the 4-Bromo-6-cyclopropylpyrimidine and the anhydrous solvent. If the amine is a solid, it can be added at this stage. If it is a liquid, it should be added via syringe after sealing the vessel.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place it on a Schlenk line.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction is typically complete within 2-18 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate or dichloromethane and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material via flash column chromatography to isolate the 4-amino-6-cyclopropylpyrimidine product.
Causality and Optimization
-
Ligand Selection: This is the most critical parameter. Sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often required for efficient coupling, especially with less nucleophilic amines or for achieving milder reaction conditions.[14]
-
Base Compatibility: NaOtBu is a strong, non-nucleophilic base that is highly effective but can be incompatible with base-sensitive functional groups.[14] Cs₂CO₃ or K₃PO₄ are milder alternatives.
-
Amine Equivalents: Using a slight excess of the amine can help drive the reaction to completion.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
4-Bromo-6-cyclopropylpyrimidine is a high-value, strategically designed building block for the synthesis of novel heterocyclic compounds. Its cyclopropyl moiety offers inherent advantages for medicinal chemistry applications, while the C4-bromo substituent provides a reliable and versatile reaction site. The palladium-catalyzed cross-coupling protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions represent foundational, field-proven methods for researchers to rapidly generate diverse libraries of C-C and C-N linked pyrimidine derivatives, accelerating the discovery of new therapeutic agents.
References
- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.ResearchGate.
- Metabolism of cyclopropyl groups.Hypha Discovery Blogs.
- The Cyclopropyl Group in Medicinal Chemistry.Scientific Update.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.Longdom Publishing.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.HETEROCYCLES.
- Buchwald–Hartwig amination.Wikipedia.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.MDPI.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.MDPI.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Recent Progress in Synthesis of Pyrimidine Heterocycles.ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling.Common Organic Chemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.MDPI.
- Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines.ResearchGate.
- Suzuki Coupling.Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cross-Coupling Reactions with 4-Bromo-6-cyclopropylpyrimidine
Welcome to the technical support center for optimizing cross-coupling reactions with 4-Bromo-6-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the synthesis of novel pyrimidine derivatives. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
General Troubleshooting Guide
This section addresses common problems that can arise across various types of palladium-catalyzed cross-coupling reactions involving 4-Bromo-6-cyclopropylpyrimidine.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Low or no conversion is one of the most frequent issues in cross-coupling reactions. The cause can often be traced back to one of several key areas: catalyst activity, reagent quality, or reaction setup.
-
Catalyst System (Palladium Source & Ligand): The active Pd(0) species is the engine of the catalytic cycle.[1][2] If it fails to form or is deactivated, the reaction will stall.
-
Cause: The palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) may not have been effectively reduced to the active Pd(0) state, or the active catalyst may have decomposed (e.g., formation of palladium black).
-
Solution: Ensure you are using a high-quality palladium source. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst that generates the active Pd(0) species more reliably upon exposure to base.[3] The choice of ligand is also critical; bulky, electron-rich phosphine ligands often stabilize the catalyst and promote the rate-limiting oxidative addition step.[4]
-
-
Reagent Quality & Stoichiometry:
-
Cause: Reagents may have degraded over time. For instance, boronic acids in Suzuki couplings can dehydrate to form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation.[5][6] Amines in Buchwald-Hartwig reactions can be oxidized if not handled properly.
-
Solution: Use fresh, high-purity reagents. For Suzuki couplings, using a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for potential degradation and drive the reaction to completion.[7] Ensure solvents are anhydrous and properly degassed, as oxygen can oxidize the Pd(0) catalyst and phosphine ligands.
-
-
Inert Atmosphere & Temperature:
-
Cause: Inadequate degassing and failure to maintain an inert atmosphere (Nitrogen or Argon) can lead to rapid catalyst deactivation. The reaction temperature may also be too low for the oxidative addition to occur, which is often the rate-determining step.[1]
-
Solution: Degas the reaction solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction. If conversion is low, consider incrementally increasing the temperature, as bromopyrimidines can sometimes be less reactive than other aryl bromides and may require more thermal energy.[8]
-
Q2: I am observing a significant amount of 6-cyclopropylpyrimidine as a byproduct (protodebromination). How can I minimize this?
Protodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.
-
Causality: This side reaction can be particularly problematic when the catalytic turnover is slow, allowing competing pathways to dominate. It is often promoted by the presence of water or other protic sources, especially at elevated temperatures. In Suzuki couplings, the competing hydrolysis and subsequent protodeboronation of the boronic acid partner can also be a source of protons.[6]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base if necessary.
-
Select a Non-Hydrolytic Base: In Suzuki couplings, bases like Cs₂CO₃ or K₃PO₄ are often effective.[7] In some cases, using a fluoride source like KF can be beneficial as it activates the boronic acid without introducing a strongly basic, aqueous environment.[9]
-
Optimize Catalyst System: A more active catalyst system that promotes a faster rate of cross-coupling can outcompete the rate of protodebromination. Screening different ligands to accelerate the reductive elimination step can be effective.
-
Consider Boronic Esters: Boronate esters (e.g., pinacol esters) are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids and can be a superior coupling partner in challenging cases.[10][11]
-
Troubleshooting Decision Tree for Low Conversion
Here is a logical workflow to diagnose and solve low-yield reactions.
Caption: A step-by-step decision tree for troubleshooting low-yield cross-coupling reactions.
Reaction-Specific FAQs
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[12][13]
Q: What are the recommended starting conditions for a Suzuki coupling with 4-Bromo-6-cyclopropylpyrimidine?
A good starting point is crucial for success. Based on literature for similar bromopyrimidines, the following conditions are recommended for initial screening.[7][14]
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. If using Pd(OAc)₂, a ligand is required. |
| Ligand | PPh₃ (4 mol% if using Pd(OAc)₂) or Buchwald ligands (e.g., SPhos, XPhos) | For challenging couplings, electron-rich, bulky Buchwald ligands often improve yields. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are effective and have good solubility in common solvents.[7] |
| Solvent | 1,4-Dioxane, Toluene, or DME | These are standard solvents for Suzuki reactions. A mixture with water (e.g., Dioxane/H₂O 4:1) can sometimes accelerate the reaction.[15] |
| Temperature | 80-100 °C | Provides sufficient energy for oxidative addition without promoting excessive side reactions. |
Q: My reaction is not going to completion. Should I increase the temperature, change the base, or screen different ligands?
Each of these parameters can be influential. A logical approach is recommended:
-
Ligand Screening: The ligand has a profound impact on the catalyst's stability and activity. If using a simple ligand like PPh₃, switching to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos) can dramatically accelerate the reaction.
-
Base Selection: The base plays a key role in the transmetalation step.[9] If a moderate base like K₂CO₃ is failing, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can increase the rate.
-
Temperature Increase: If ligand and base optimization do not lead to full conversion, cautiously increasing the temperature in 10 °C increments may be beneficial. However, be mindful that higher temperatures can also increase the rate of side reactions like protodebromination.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds.[4]
Q: Which catalyst/ligand system is best for coupling 4-Bromo-6-cyclopropylpyrimidine with primary or secondary amines?
The choice of ligand is highly dependent on the nature of the amine.
-
For Primary Amines: Ligands like BrettPhos are specifically designed and highly effective.[16]
-
For Secondary Amines: RuPhos is often a good choice.[16]
-
General, Robust Ligands: Josiphos-type ligands or bulky biarylphosphine ligands like XPhos or SPhos are also broadly effective and good starting points for screening.[17]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often provides the highest rates, but it is incompatible with base-sensitive functional groups.[16] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require a more active catalyst system or higher temperatures.[16]
Q: I am getting low yields when coupling with a sterically hindered amine. What modifications can I make?
Steric hindrance can slow down both the amine coordination to the palladium center and the final reductive elimination step.
-
Use Bulkier Ligands: Counterintuitively, using a ligand with a very bulky architecture (e.g., tBu-substituted biarylphosphines) can often create a more open coordination sphere around the metal, facilitating the approach of a hindered amine.
-
Increase Temperature: Higher temperatures can help overcome the activation barrier associated with coupling hindered substrates.
-
Change Solvent: Switching to a higher-boiling point solvent like toluene or t-amyl alcohol may be necessary to reach the required temperatures.[3]
Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.[18]
Q: What are the key differences between copper-catalyzed and copper-free Sonogashira conditions for this substrate?
-
Copper-Catalyzed (Classic Conditions): This method typically uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base/solvent (e.g., triethylamine or diisopropylamine).[19]
-
Pros: Often faster and can proceed at lower temperatures.
-
Cons: The copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to diarylacetylene byproducts.[20] Removing copper residues from the final product can also be challenging.
-
-
Copper-Free Conditions: These protocols rely on a more active palladium catalyst system to function without copper.
Q: I am observing significant homocoupling of my alkyne. How can I suppress this side reaction?
This is a classic problem in copper-catalyzed Sonogashira reactions.
-
Switch to Copper-Free Conditions: This is the most effective solution.
-
Strict Exclusion of Oxygen: Glaser coupling is an oxidative process. Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere.
-
Use a Hindered Amine Base: Using a bulkier amine base like diisopropylethylamine (DIPEA) can sometimes disfavor the homocoupling pathway.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can slow the rate of homocoupling relative to the desired cross-coupling.
General Cross-Coupling Optimization Workflow
Caption: A systematic workflow for developing and optimizing a cross-coupling reaction.
Standard Operating Protocols
Note: These are general starting protocols. Optimal conditions may vary based on the specific coupling partners. Always perform reactions under an inert atmosphere (N₂ or Ar) using anhydrous, degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 4-Bromo-6-cyclopropylpyrimidine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.2 M solution).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., XPhos, 0.03 equiv).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
In a separate vial, dissolve 4-Bromo-6-cyclopropylpyrimidine (1.0 equiv) and the amine (1.2 equiv) in the reaction solvent (e.g., toluene, to make a ~0.2 M solution).
-
Add the substrate solution to the vessel containing the catalyst and base.
-
Seal the vessel, and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Shaheen, F., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
ResearchGate. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available at: [Link]
-
SpringerLink. (2010). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]
-
ACS Publications. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2016). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
NIH National Center for Biotechnology Information. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. (2018). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). Available at: [Link]
-
University of Southampton ePrints. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]
-
Thieme. (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Available at: [Link]
-
Vanderbilt University. (n.d.). The Sonogashira Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
-
Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Available at: [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
YouTube. (2024). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
NIH National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. gold-chemistry.org [gold-chemistry.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Bromo-6-cyclopropylpyrimidine
Welcome to the technical support center for the purification of 4-Bromo-6-cyclopropylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate. Here, we provide in-depth, field-proven answers and troubleshooting protocols to address the common challenges encountered during the purification of this brominated heterocyclic compound. Our focus is on explaining the causality behind each step to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Bromo-6-cyclopropylpyrimidine?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route, which typically involves the bromination of a 6-cyclopropylpyrimidine precursor. Expect to encounter several classes of impurities:
-
Unreacted Starting Materials: The most common impurity is the unreacted 6-cyclopropylpyrimidine starting material.
-
Over-Brominated Byproducts: The pyrimidine ring can sometimes undergo a second bromination, leading to the formation of di-bromo-cyclopropylpyrimidine species.[1][2]
-
Isomeric Byproducts: Depending on the reaction conditions and the brominating agent used (e.g., NBS, Br₂), you may form small quantities of other bromo-isomers.[1]
-
Reagent Residues: Residual brominating agents like N-Bromosuccinimide (NBS) or its byproduct, succinimide, can be present.[3][4]
-
Inorganic Salts: Salts are often generated during the reaction quench or workup and must be removed.
-
Solvent Residues: Residual high-boiling point reaction solvents (e.g., DMF, nitrobenzene) can contaminate the crude product.[3][5]
Q2: What is the universally recommended first step for purifying the crude reaction mixture?
A2: An aqueous workup, typically in the form of a liquid-liquid extraction (LLE) , should always be your first purification step.[6][7] This fundamental technique is highly effective at removing the bulk of inorganic salts, water-soluble reagents, and highly polar byproducts from your crude organic mixture. The process involves dissolving your crude product in a water-immiscible organic solvent and washing it sequentially with aqueous solutions (e.g., water, brine).[3][8] This initial cleanup is crucial as it prevents these impurities from interfering with more refined downstream purification methods like column chromatography or recrystallization.
Q3: How do I choose between flash column chromatography and recrystallization for final purification?
A3: The choice depends on the nature and quantity of your impurities and the physical state of your product.
-
Choose Flash Column Chromatography when:
-
Your crude product contains a complex mixture of impurities with varying polarities (e.g., starting material, desired product, and di-brominated byproducts).[2]
-
The impurities have similar solubility profiles to your product, making recrystallization ineffective.
-
Your product is an oil or a low-melting solid.
-
You need the highest possible purity (>99%), as chromatography offers superior resolving power.[3][9][10]
-
-
Choose Recrystallization when:
-
Your product is a solid with moderate to high purity (>90%) after the initial workup.
-
The main impurities are present in small amounts and have different solubility characteristics than your product in a given solvent system.[2]
-
You are working on a large scale, as recrystallization is often more scalable and cost-effective than chromatography.
-
Q4: How can I effectively monitor the progress and success of my purification?
A4: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for real-time monitoring.[11] Use it to:
-
Assess the complexity of your crude mixture.
-
Select an appropriate solvent system (eluent) for column chromatography.
-
Track the elution of compounds from the column and identify which fractions contain your pure product.[2]
-
Confirm the purity of your final product against a reference standard.
For more quantitative and definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the industry standards.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can also confirm purity and structural integrity.
Q5: My isolated 4-Bromo-6-cyclopropylpyrimidine is a yellow or brown solid/oil. How can I remove the color?
A5: Color impurities are typically high-molecular-weight, polar byproducts. Two effective methods are:
-
Activated Carbon Treatment: Dissolve your product in a suitable organic solvent, add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The carbon adsorbs the colored impurities.
-
Silica Gel Plug Filtration: Dissolve the colored product in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture). Pass this solution through a short plug of silica gel in a Hirsch or Büchner funnel. The highly polar color bodies will adsorb strongly to the silica, while your less polar product will elute through.
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Emulsion During Liquid-Liquid Extraction | 1. High concentration of surfactant-like impurities. 2. Vigorous shaking of the separatory funnel. 3. Solvents with similar densities. | 1. Add Brine (Saturated NaCl solution): This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[14] 2. Gentle Inversion: Gently invert the separatory funnel instead of shaking vigorously. 3. Filtration/Centrifugation: Filter the mixture through a pad of Celite® or glass wool, or centrifuge the mixture to physically separate the layers.[14] |
| Product "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too rapidly. 3. The solution is supersaturated with impurities. | 1. Choose a Lower-Boiling Point Solvent: Select a solvent with a boiling point below your product's melting point. 2. Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of a stable crystal lattice. 3. Pre-Purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[2] |
| Poor Separation on TLC / Column Chromatography | 1. Inappropriate eluent polarity. 2. Co-elution of impurities with the product. | 1. Optimize Eluent System: If spots are too high (high Rf), decrease eluent polarity (e.g., more hexane). If spots are too low (low Rf), increase polarity (e.g., more ethyl acetate). Test different solvent systems (e.g., Dichloromethane/Methanol). 2. Use a Different Stationary Phase: If silica gel fails, consider using alumina or a reverse-phase (C18) column, which separate compounds based on different interaction mechanisms. |
| Low Yield After Column Chromatography | 1. Product is still on the column (incomplete elution). 2. Product is spread across too many fractions. 3. Adsorption of the product onto the silica gel. | 1. Flush the Column: After collecting the product, flush the column with a highly polar solvent (e.g., 10-20% Methanol in Dichloromethane) to see if any remaining product elutes. 2. Proper Column Loading: Load the crude product onto the column in a minimal volume of solvent to ensure a tight starting band. 3. Deactivate Silica: The nitrogen atoms in the pyrimidine ring can be slightly basic and may stick to acidic silica gel. Pre-treating the silica slurry or the eluent with a small amount of triethylamine (~0.1-1%) can neutralize active sites and improve recovery. |
Experimental Protocols & Workflows
Purification Workflow Decision Tree
This diagram outlines the logical flow for purifying crude 4-Bromo-6-cyclopropylpyrimidine.
Caption: Decision workflow for purification of 4-Bromo-6-cyclopropylpyrimidine.
Protocol 1: Standard Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove inorganic salts and water-soluble impurities.
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). A typical ratio is 10-20 mL of solvent per gram of crude material.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds. Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine) to the organic layer in the funnel.[3] Shake as before. The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.[14] Drain and discard the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. The organic solution should be clear, not cloudy.
-
Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, dried product ready for further purification.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating the target compound from closely related impurities.
Caption: Workflow for purification by flash column chromatography.
-
Eluent Selection: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3 and show clear separation from major impurities. For a compound like 4-Bromo-6-cyclopropylpyrimidine, a gradient of Ethyl Acetate (EtOAc) in Hexane is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).[10] Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of a strong solvent like dichloromethane (DCM).[2] Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity starting eluent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of EtOAc).[10] This gradient elution will first wash off non-polar impurities, followed by your product, and finally the more polar impurities.
-
Fraction Collection: Collect the eluent in separate test tubes (fractions).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product.[2] Combine the pure fractions.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4-Bromo-6-cyclopropylpyrimidine.
References
-
Chintakrindi, A. S., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(10), 11901-11911. [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
Pharmaffiliates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]
- Elslager, E. F., & Davoll, J. (1976). U.S. Patent No. 3,956,301. U.S.
-
Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Letters in Organic Chemistry, 11(8), 585-588. [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]
-
HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]
-
Chmelař, J., et al. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 14(11), 4539-4551. [Link]
-
LCGC International. (2019, November 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12752220, 4-Bromopyrimidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 6. shyzchem.com [shyzchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 13. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
- 14. chromatographyonline.com [chromatographyonline.com]
Identifying common side products in 4-Bromo-6-cyclopropylpyrimidine synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-6-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. My aim is to provide in-depth, experience-driven insights to ensure the successful and efficient production of this key chemical intermediate.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of 4-Bromo-6-cyclopropylpyrimidine, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Product
Question: I've followed the standard procedure, but my reaction yield for 4-Bromo-6-cyclopropylpyrimidine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be traced back to a few critical areas. Let's break down the potential causes and their solutions.
A. Inefficient Bromination:
-
Causality: The bromination of the pyrimidine ring is a crucial step. Inadequate brominating agent activity, incorrect stoichiometry, or suboptimal reaction temperature can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your brominating agent (e.g., N-Bromosuccinimide (NBS) or Phosphorus oxybromide (POBr₃)) is fresh and has been stored under anhydrous conditions. Moisture can significantly reduce the efficacy of these reagents.
-
Stoichiometry: Carefully re-evaluate the molar equivalents of your brominating agent. A slight excess (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion, but a large excess can lead to di-brominated side products.
-
Temperature Control: Monitor the reaction temperature closely. Some bromination reactions require initial cooling to control exotherms, followed by a period at an elevated temperature to ensure full conversion. A temperature that is too low may result in an incomplete reaction, while one that is too high can promote side product formation.
-
B. Degradation of the Cyclopropyl Moiety:
-
Causality: The cyclopropyl group can be susceptible to ring-opening under harsh acidic or thermal conditions, a common issue in cyclopropanation reactions.[1][2][3]
-
Troubleshooting Steps:
-
pH Control: If your synthesis involves acidic workup or purification steps, ensure the pH does not drop too low. Neutralize acidic solutions promptly.
-
Thermal Stress: Avoid prolonged heating at high temperatures. If purification by distillation is required, use vacuum distillation to lower the boiling point and minimize thermal degradation.
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and significant impurity peaks in NMR/LC-MS analysis. What are the common side products and how can I minimize their formation?
Answer:
Impurity generation is a common challenge. Understanding the potential side reactions is key to mitigating them.
A. Over-bromination:
-
Side Product: 4,X-Dibromo-6-cyclopropylpyrimidine.
-
Causality: The pyrimidine ring has multiple positions susceptible to electrophilic substitution.[4] Using an excessive amount of the brominating agent or running the reaction for an extended period can lead to the formation of di-brominated species.
-
Mitigation Strategy:
-
Precise Stoichiometry: Use a carefully measured amount of the brominating agent (typically 1.05-1.1 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
B. Hydrolysis of the Bromo Group:
-
Side Product: 6-Cyclopropylpyrimidin-4-ol.
-
Causality: The bromo group at the 4-position of the pyrimidine ring can be susceptible to nucleophilic substitution by water, especially under basic conditions or during aqueous workup.
-
Mitigation Strategy:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, particularly during the bromination step.
-
Careful Workup: If an aqueous workup is necessary, keep the exposure time to a minimum and consider using a buffered solution to control the pH. Extraction with a non-polar organic solvent should be performed promptly.
-
C. Unreacted Starting Material:
-
Impurity: 6-Cyclopropylpyrimidin-4-ol or other precursors.
-
Causality: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.
-
Mitigation Strategy:
-
Optimize Reaction Time and Temperature: Monitor the reaction to completion. A slight increase in temperature or reaction time may be necessary.
-
Reagent Quality: As mentioned previously, ensure the activity of your reagents.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Causative Factor | Mitigation Strategy |
| 4,X-Dibromo-6-cyclopropylpyrimidine | Excess brominating agent | Precise stoichiometry, reaction monitoring |
| 6-Cyclopropylpyrimidin-4-ol | Presence of water/hydroxide | Anhydrous conditions, careful workup |
| Unreacted Starting Material | Incomplete reaction | Optimize reaction time/temperature, check reagent quality |
| Ring-opened cyclopropane derivatives | Harsh acidic/thermal conditions | pH control, minimize thermal stress |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-Bromo-6-cyclopropylpyrimidine.
Q1: What is the most common synthetic route for 4-Bromo-6-cyclopropylpyrimidine and what are its critical steps?
A1: A prevalent method involves the construction of the 6-cyclopropylpyrimidine core followed by bromination. A typical sequence starts with the condensation of a cyclopropyl-containing precursor with a suitable pyrimidine-forming reagent.[][6] The critical steps are the cyclization to form the pyrimidine ring and the subsequent selective bromination at the 4-position. One-pot syntheses using dry hydrogen bromide have also been reported for similar structures.[7]
Q2: Can palladium-catalyzed cross-coupling reactions be used to introduce the bromo group?
A2: While palladium-catalyzed reactions like the Buchwald-Hartwig amination are excellent for forming C-N bonds, they are not typically used to introduce a bromo group.[8][9][10][11] More direct bromination methods using reagents like NBS or POBr₃ are standard for this transformation. However, the resulting 4-Bromo-6-cyclopropylpyrimidine is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.[12][13][14]
Q3: My synthesis involves a Sandmeyer-type reaction. What are the potential pitfalls and side products?
A3: If your route involves a Sandmeyer reaction to convert an amino group to a bromo group, several side products can arise.[15][16] The key intermediate is a diazonium salt, which can be unstable.
-
Phenol Formation: Reaction of the diazonium salt with water will produce the corresponding 4-hydroxy-6-cyclopropylpyrimidine. This is often the major side product if the reaction is not kept cold and anhydrous.
-
Radical Reactions: The decomposition of the diazonium salt can proceed through a radical mechanism, potentially leading to dimerization or reaction with the solvent.[17]
-
Incomplete Diazotization: If the initial diazotization is not complete, you will have unreacted starting amine in your product mixture.
Q4: I am considering an Ullmann-type coupling in my synthetic strategy. What are the common side products?
A4: The Ullmann reaction, which typically involves copper-catalyzed coupling of aryl halides, can be prone to side reactions.[18][19][20]
-
Homocoupling: If you are performing a cross-coupling, homocoupling of your starting materials is a very common side product.[21]
-
Reduction (Hydrodehalogenation): The aryl halide can be reduced, replacing the halogen with a hydrogen atom.[22]
-
Harsh Conditions: Classical Ullmann reactions often require high temperatures, which can lead to thermal decomposition of sensitive substrates like those containing a cyclopropyl group.[19]
III. Experimental Protocol: A Representative Synthesis
This protocol outlines a general procedure for the synthesis of 4-Bromo-6-cyclopropylpyrimidine. Note: This is a representative method and may require optimization for your specific setup and scale.
Step 1: Synthesis of 6-Cyclopropylpyrimidin-4-ol
-
To a solution of sodium ethoxide in ethanol, add cyclopropyl carboxamidine hydrochloride and diethyl malonate.
-
Reflux the mixture for 12-18 hours, monitoring by TLC for the disappearance of the starting materials.
-
Cool the reaction mixture and neutralize with acetic acid.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Bromination to 4-Bromo-6-cyclopropylpyrimidine
-
Suspend the 6-Cyclopropylpyrimidin-4-ol in phosphorus oxybromide (POBr₃).
-
Heat the mixture to 100-110 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualization of Reaction Pathways
Key Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side products.
V. References
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, NO. 11, 1999.
-
Cyclopropanation of Alkenes - Master Organic Chemistry. (2023-10-18).
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
-
Sandmeyer Reaction - Organic Chemistry Portal.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020-11-03).
-
Side reactions and byproduct formation in cyclopropanation reactions - Benchchem.
-
The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table - ResearchGate.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024-09-20).
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing.
-
De Novo Pyrimidine Synthesis - BOC Sciences.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014-01-13).
-
Cyclopropanation - Wikipedia.
-
Synthesis and in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines - PubMed.
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. (2017-11-30).
-
Pyrylium salts- kryptonite for the Sandmeyer reaction? - Scientific Update - UK. (2021-03-26).
-
Pyrimidine - Wikipedia.
-
11.3.5 Cyclopropanation of Alkenes - Chemistry LibreTexts. (2019-06-05).
-
Ullmann reaction - Wikipedia.
-
Synthesis of cyclopropanes - Organic Chemistry Portal.
-
37.01 Sandmeyer Reactions - YouTube. (2018-04-19).
-
De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (2023-10-18).
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021-08-16).
-
Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024-09-18).
-
Ullmann Reaction - BYJU'S.
-
Buchwald–Hartwig amination - Wikipedia.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. growingscience.com [growingscience.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sandmeyer Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 20. byjus.com [byjus.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Improving the stability of 4-Bromo-6-cyclopropylpyrimidine in solution
Answering the user's request.## Technical Support Center: 4-Bromo-6-cyclopropylpyrimidine
Introduction
Welcome to the technical support guide for 4-Bromo-6-cyclopropylpyrimidine. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile building block in their synthetic and drug development workflows. The stability of halogenated pyrimidines in solution is a critical factor for ensuring reproducible experimental outcomes, from reaction yield to biological assay results. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to help you maintain the integrity of your compound.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries regarding the handling and stability of 4-Bromo-6-cyclopropylpyrimidine in solution.
Q1: What are the primary degradation pathways for 4-Bromo-6-cyclopropylpyrimidine?
A: Like many halogenated heterocyclic compounds, 4-Bromo-6-cyclopropylpyrimidine is susceptible to three main degradation pathways: hydrolysis, photolysis, and, to a lesser extent, oxidation.
-
Hydrolysis: The pyrimidine ring is electron-deficient, and the bromine atom at the C4 position is a good leaving group. This makes the compound susceptible to nucleophilic substitution by water or other nucleophiles (e.g., alcohols, primary/secondary amines) present in the solution. This reaction is often catalyzed by acidic or basic conditions and results in the formation of 4-hydroxy-6-cyclopropylpyrimidine.[1][2]
-
Photolysis: Pyrimidine rings can absorb UV radiation, leading to photochemical reactions.[3] While the specific photoproducts for this molecule are not extensively documented in public literature, UV exposure can lead to debromination or the formation of pyrimidine dimers and other complex photoproducts, often observed as discoloration or the appearance of multiple new peaks in chromatographic analysis.[4][5]
-
Oxidation: While generally more stable to oxidation than some other functional groups, prolonged exposure to strong oxidizing agents or atmospheric oxygen, especially in the presence of metal ion catalysts, can lead to degradation.[6][7]
Q2: My solution of 4-Bromo-6-cyclopropylpyrimidine in methanol turned cloudy and showed a new peak in the LC-MS. What happened?
A: This is a classic example of solvolysis, a specific type of nucleophilic substitution where the solvent acts as the nucleophile. Methanol, although a weak nucleophile, can displace the bromide to form 4-methoxy-6-cyclopropylpyrimidine over time. The cloudiness (precipitation) occurs if this new product has lower solubility in methanol than the parent compound. To avoid this, use aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) for preparing stock solutions intended for storage. If a protic solvent is required for your experiment, prepare the solution fresh and use it immediately.
Q3: How does pH affect the stability of the compound in aqueous solutions?
A: The pH of an aqueous solution has a profound impact on the rate of hydrolysis.[1][8]
-
Acidic Conditions (pH < 4): Acid catalysis can protonate one of the ring nitrogens, further activating the pyrimidine ring towards nucleophilic attack by water, accelerating the hydrolysis to 4-hydroxy-6-cyclopropylpyrimidine.[2][9]
-
Neutral Conditions (pH ~6-8): Stability is generally greatest in the near-neutral pH range, although slow hydrolysis can still occur. For experimental buffers in this range, it is still advisable to prepare solutions fresh.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis occurs via direct nucleophilic attack of hydroxide ions (OH⁻) on the C4 position, which is typically a rapid degradation pathway.
Q4: What are the ideal conditions for storing a stock solution of 4-Bromo-6-cyclopropylpyrimidine?
A: To maximize the shelf-life of your solution, you must mitigate the degradation pathways discussed above. The following table summarizes the recommended solvents and storage conditions.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Aprotic solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF). | These solvents are non-nucleophilic and will not participate in solvolysis. They are generally good solvents for a range of organic compounds.[10][11] |
| Temperature | -20°C or lower (e.g., -80°C for long-term). | Reduces the rate of all chemical reactions, including potential degradation.[12] |
| Light Exposure | Store in amber vials or wrap vials in aluminum foil. | Prevents UV-induced photodegradation.[6][12] |
| Atmosphere | Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing. | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[12] |
| Container | Use vials with PTFE-lined screw caps. | Ensures an inert seal and prevents leaching of contaminants from the cap liner. |
Part 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in a biological assay. | Degradation of the compound in the assay buffer (especially aqueous/protic buffers). | Prepare a concentrated stock in 100% DMSO. Perform final dilutions into the aqueous assay buffer immediately before use. Run a time-course experiment (e.g., 0, 2, 4, 8 hours) analyzing the compound's concentration in the final buffer by HPLC to understand its stability window. |
| Reaction yields are lower than expected or not reproducible. | 1. The starting material has degraded in storage.2. The compound is unstable under the reaction conditions (e.g., presence of water, nucleophilic reagents, high temperature). | 1. Check the purity of your starting material by HPLC or NMR before starting the reaction.2. Run the reaction under strictly anhydrous conditions. If a nucleophilic base or solvent is required, consider if it can react with your starting material and choose a non-nucleophilic alternative if possible (e.g., use DBU or DIPEA instead of an amine base if the amine could displace the bromine). |
| Solution has turned yellow/brown. | Likely photodegradation or oxidative degradation. | Discard the solution. When preparing a new one, ensure it is protected from light and consider purging with inert gas.[12] |
| Multiple unexpected peaks appear in HPLC/LC-MS analysis. | The compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature) or has degraded in the prepared sample vial. | Check the stability of the compound in your HPLC mobile phase and autosampler conditions. Ensure samples are analyzed promptly after preparation or stored in the autosampler at a low temperature (e.g., 4°C). |
Part 3: Key Experimental Protocols
These detailed protocols provide a framework for preparing stable solutions and assessing compound stability.
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes how to prepare a 10 mM stock solution in acetonitrile for long-term storage.
Materials:
-
4-Bromo-6-cyclopropylpyrimidine (solid)
-
Anhydrous Acetonitrile (ACN)
-
2 mL amber glass vial with PTFE-lined screw cap
-
Analytical balance
-
Argon or Nitrogen gas supply
Procedure:
-
Place the amber vial on the analytical balance and tare it.
-
Carefully weigh approximately 3.98 mg of 4-Bromo-6-cyclopropylpyrimidine (MW: 199.05 g/mol ) directly into the vial. Record the exact weight.
-
Calculate the precise volume of ACN needed to achieve a 10 mM concentration. (Volume (mL) = [Weight (mg) / 199.05] * 100).
-
Add the calculated volume of anhydrous ACN to the vial.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of Argon or Nitrogen for ~15-20 seconds.
-
Immediately seal the vial tightly with the screw cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store the vial at -20°C in the dark.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[6][7][13] This protocol outlines the conditions for stress testing.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and degradation pathways.
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine (6-4) pyrimidone photoproduct mapping after sublethal UVC doses: nucleotide resolution using terminal transferase-dependent PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. ijsdr.org [ijsdr.org]
Challenges in the scale-up synthesis of 4-Bromo-6-cyclopropylpyrimidine
Welcome to the technical support center for the synthesis of 4-Bromo-6-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important chemical intermediate. Pyrimidine derivatives are fundamental building blocks in medicinal chemistry, known for their diverse pharmacological activities.[1][2][3][4] The introduction of a cyclopropyl group and a bromine atom onto the pyrimidine core creates a versatile scaffold for further chemical modifications, often utilized in the development of novel therapeutic agents.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Scale-Up Synthesis
Scaling up any chemical synthesis introduces a new set of challenges not always apparent at the bench scale. The synthesis of 4-Bromo-6-cyclopropylpyrimidine is no exception. This section addresses specific issues you may encounter, offering explanations for their root causes and actionable solutions.
Issue 1: Low Yield and Incomplete Conversion in the Bromination Step
Question: We are experiencing low yields and significant amounts of unreacted starting material (e.g., 4-chloro-6-cyclopropylpyrimidine or a hydroxyl precursor) during the bromination step. What are the likely causes and how can we optimize this reaction?
Answer:
This is a common hurdle. The reactivity of the pyrimidine ring is influenced by the existing substituents. Incomplete conversion during bromination can often be traced back to several factors:
-
Insufficiently Activating Conditions: The conversion of a hydroxyl group to a bromine is often achieved using reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide source. If using a chloro-precursor, direct bromination might be challenging. A common route involves the synthesis of a di-chloro pyrimidine intermediate which can then be further functionalized.[5][6]
-
Reaction Temperature and Time: These parameters are critical. On a larger scale, heat transfer can be less efficient, leading to localized "cold spots" where the reaction does not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.
-
Reagent Purity and Stoichiometry: The quality and exact amount of the brominating agent are crucial. On scale-up, ensure accurate measurement and consider that some reagent may be consumed by residual moisture.
Troubleshooting Protocol: Optimizing the Bromination
-
Reagent Selection and Handling:
-
If starting from a hydroxyl pyrimidine, ensure your POBr₃ is of high purity and handled under anhydrous conditions.
-
Consider a two-step approach: chlorination of the hydroxyl group using POCl₃ followed by a nucleophilic substitution with a bromide salt if direct bromination is problematic.
-
-
Process Parameter Control:
-
Temperature: Utilize a well-calibrated overhead stirrer to ensure uniform heat distribution. Monitor the internal reaction temperature closely. A slow, stepwise increase to the target temperature can be beneficial.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Do not rely solely on time. Continue the reaction until the starting material is consumed.
-
-
Work-up Procedure:
-
Quenching the reaction by slowly adding it to ice-water is standard. However, on a large scale, this must be done with extreme caution to control the exothermic reaction.
-
Ensure the pH is carefully adjusted during work-up to facilitate product extraction and minimize emulsion formation.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and downstream applications of 4-Bromo-6-cyclopropylpyrimidine.
Synthesis and Purification
Q1: What is a common synthetic route for 4-Bromo-6-cyclopropylpyrimidine?
A common and effective strategy involves the initial synthesis of a dichlorinated pyrimidine, such as 2,4-dichloro-6-cyclopropylpyrimidine.[5] This intermediate can then be selectively reacted to introduce other functionalities. For instance, one of the chlorine atoms can be displaced to introduce an amino group, followed by further modifications.
Q2: We are observing the formation of di-brominated byproducts. How can we minimize this?
The formation of di-brominated species suggests over-bromination. To mitigate this:
-
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote di-bromination.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Q3: What are the best practices for purifying crude 4-Bromo-6-cyclopropylpyrimidine on a large scale?
Purification is a critical step to ensure the quality of your final product. The choice of method depends on the nature of the impurities.[7][8]
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield |
| Recrystallization | 80-95% | >99% | 70-90% |
| Flash Column Chromatography | 60-90% | >98% | 50-85% |
| Distillation (if applicable) | 70-95% | >99% | 60-85% |
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures with water.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
Downstream Reactions and Handling
Q4: We are using 4-Bromo-6-cyclopropylpyrimidine in a Suzuki coupling reaction and are seeing low yields. What could be the issue?
The Suzuki coupling is a powerful tool for forming carbon-carbon bonds.[9][10][11][12][13] Poor yields can often be attributed to:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure your starting material is of high purity.
-
Base and Solvent Choice: The choice of base and solvent is crucial and often substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Solvents like dioxane, THF, and toluene are frequently used.[9]
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Q5: What are the key considerations for a Buchwald-Hartwig amination using this substrate?
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[14][15] Key considerations include:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands often give the best results.[16][17]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or potassium tert-butoxide is typically required.
-
Inert Atmosphere: As with Suzuki couplings, maintaining an inert atmosphere is essential to protect the palladium catalyst.
Q6: Are there any specific safety precautions to consider when working with 4-Bromo-6-cyclopropylpyrimidine and its precursors?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
Halogenated Compounds: Bromo- and chloro-pyrimidines should be handled in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Phosphorus Reagents: Reagents like POCl₃ and POBr₃ are corrosive and react violently with water. Handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
Scale-Up Operations: When working on a larger scale, be mindful of the potential for exothermic reactions and have appropriate cooling and quenching procedures in place.
Visualizing the Workflow
To aid in understanding the synthetic and purification processes, the following diagrams illustrate key workflows.
Caption: A generalized workflow for the synthesis and application of 4-Bromo-6-cyclopropylpyrimidine.
Caption: A decision tree for troubleshooting low yields in the bromination step.
References
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006). Google Patents.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. Retrieved from [Link]
-
An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. (1997). Semantic Scholar. Retrieved from [Link]
-
A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. (2008). ResearchGate. Retrieved from [Link]
-
2,4-Dichloro-6-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. Retrieved from [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
-
Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2004). ResearchGate. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemscene.com [chemscene.com]
- 6. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies to Mitigate Dehalogenation of 4-Bromo-6-cyclopropylpyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Bromo-6-cyclopropylpyrimidine. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address a common and often frustrating side reaction: the dehalogenation of your starting material. As a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, maintaining the integrity of the C-Br bond in 4-Bromo-6-cyclopropylpyrimidine is crucial for successful downstream applications.
This document will delve into the mechanistic underpinnings of dehalogenation, offer practical, field-proven solutions to minimize its occurrence, and provide detailed experimental protocols to guide your synthetic efforts. Our goal is to empower you with the knowledge to anticipate and overcome this synthetic hurdle, thereby improving your reaction yields and simplifying product purification.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with 4-Bromo-6-cyclopropylpyrimidine?
A: Dehalogenation is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 6-cyclopropylpyrimidine as a byproduct. This is problematic for several reasons:
-
Reduced Yield: The formation of the dehalogenated byproduct consumes your starting material, directly lowering the yield of your desired coupled product.
-
Complicated Purification: The dehalogenated byproduct often has similar polarity to the desired product, making separation by chromatography challenging and time-consuming.
-
Inaccurate Stoichiometry: If dehalogenation is significant, the stoichiometry of the reaction is altered, potentially leading to incomplete conversion and the presence of unreacted coupling partners.
The pyrimidine ring, being electron-deficient, can be susceptible to nucleophilic attack and other side reactions. The presence of the cyclopropyl group, while often beneficial for the pharmacological properties of the final molecule, can also influence the electronic environment of the C-Br bond, a factor that must be considered when designing your reaction conditions.
Q2: What are the primary mechanistic pathways that lead to dehalogenation in palladium-catalyzed cross-coupling reactions?
A: In the context of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, dehalogenation is primarily mediated by the formation of palladium-hydride (Pd-H) species.[1][2][3] These highly reactive intermediates can arise from several sources within the reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydride species through β-hydride elimination from the alkoxide itself, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols can directly provide a hydride to the palladium center. Some aprotic solvents, such as DMF, can degrade at high temperatures to produce formate and dimethylamine, which can act as hydride sources.
-
Water: The presence of water, even in trace amounts, can react with bases or other reagents to generate hydride species.
-
Reagents: Impurities in reagents, such as borane (B-H) species in boronic acids, can also contribute to the formation of Pd-H.[1]
Once formed, the Pd-H species can participate in a competing catalytic cycle where it reductively eliminates with the aryl group on the palladium center to yield the dehalogenated product.
Diagram of the Dehalogenation Catalytic Cycle
Caption: Competing dehalogenation pathway in Pd-catalyzed cross-coupling.
Troubleshooting Guides
This section provides structured guidance for addressing dehalogenation when encountered in your experiments with 4-Bromo-6-cyclopropylpyrimidine.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Base Selection | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[1] | Milder bases are less prone to generating palladium-hydride species through decomposition pathways.[1] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos , SPhos , or RuPhos .[1] | These ligands accelerate the rate of the desired reductive elimination step, which outcompetes the dehalogenation pathway.[1] |
| Presence of Protic Species | Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). | Water and other protic species can act as proton sources for hydrodehalogenation, leading to the formation of the dehalogenated byproduct.[4] |
| High Reaction Temperature | Lower the reaction temperature and monitor for a longer duration. The optimal temperature should be determined empirically.[1] | Dehalogenation can have a different activation energy than the desired coupling reaction. Lowering the temperature can selectively slow down the undesired pathway. |
| Solvent Effects | Use anhydrous, aprotic solvents like toluene or 1,4-dioxane instead of protic solvents or solvents that can degrade (e.g., DMF).[5] | Toluene and dioxane are generally more stable under typical cross-coupling conditions and are less likely to act as hydride donors.[5] |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-6-cyclopropylpyrimidine with Minimized Dehalogenation
This protocol is a general starting point and should be optimized for each specific coupling partner.
Materials:
-
4-Bromo-6-cyclopropylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3.3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst, ligand, and potassium phosphate to an oven-dried Schlenk tube.
-
Substrate Addition: Add 4-Bromo-6-cyclopropylpyrimidine and the arylboronic acid to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Suppressed Dehalogenation
Materials:
-
4-Bromo-6-cyclopropylpyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%)
-
Ligand (e.g., Josiphos or a biarylphosphine ligand appropriate for the precatalyst)
-
Lithium bis(trimethylsilyl)amide (LHMDS) or another non-nucleophilic strong base (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Preparation: In a glovebox, add the palladium precatalyst and the base to an oven-dried Schlenk tube.
-
Reagent Addition: Add 4-Bromo-6-cyclopropylpyrimidine and the amine to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat to 80-110°C, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
-
Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]
-
Gosselet, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 208, 112767. [Link]
-
Grushin, V. V., & Alper, H. (1994). Activation of C-Cl Bonds by Metal Complexes. Chemical Reviews, 94(4), 1047-1062. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
SMS Pharmaceuticals Ltd. (2017). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan J. Chem. [Link]
-
Reddy, G. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1893. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 73(19), 7481–7485. [Link]
-
Fitzarr. (2019, October 7). Re: significant dehalogenation in stille coupling [Online forum comment]. Reddit. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Wikipedia contributors. (2023, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Request PDF. [Link]
-
Navarro, O., et al. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. PubMed. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia contributors. (2023, December 26). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521-532. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Di Mauro, G., et al. (2022). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 27(19), 6289. [Link]
-
Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Túrós, G. I., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-65. [Link]
-
Thompson, A. S., et al. (1995). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 36(49), 8937-8940. [Link]
-
Angello, A. F., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Newman, S. G., & Lautens, M. (2010). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 886. [Link]
-
Le, C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12894-12989. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Ge, S., & Hartwig, J. F. (2012). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 3(3), 853-857. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. The Journal of Organic Chemistry, 72(19), 7296-7299. [Link]
Sources
- 1. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Reactions of 4-Bromo-6-cyclopropylpyrimidine
Welcome to the Technical Support Center for reactions involving 4-Bromo-6-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter during your experiments. The advice herein is synthesized from established organometallic principles and peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction: The Chemistry of 4-Bromo-6-cyclopropylpyrimidine
4-Bromo-6-cyclopropylpyrimidine is a valuable heterocyclic building block. The electron-deficient nature of the pyrimidine ring makes the C4-position susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The presence of the bromine atom provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds. However, the unique combination of the pyrimidine core and the cyclopropyl moiety presents specific challenges, including potential catalyst inhibition and the stability of the cyclopropyl ring under catalytic conditions. This guide will help you navigate these challenges to achieve efficient and high-yielding transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
Question 1: I am observing low to no conversion in my Suzuki-Miyaura coupling of 4-Bromo-6-cyclopropylpyrimidine with an arylboronic acid. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in Suzuki-Miyaura couplings with heteroaryl halides like 4-Bromo-6-cyclopropylpyrimidine is a common issue that often stems from catalyst inhibition or suboptimal reaction conditions. The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst deactivation.
Troubleshooting Steps & Optimization:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective. You should employ bulky, electron-rich phosphine ligands that are known to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) and stabilize the palladium catalyst.[1][2]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points for this type of substrate.
-
Palladium Precatalyst: Using a pre-formed Pd(0) source or a precatalyst that readily generates the active Pd(0) species is often more reliable than using Pd(OAc)₂ with a separate ligand. Consider using G2 or G3 palladacycles (e.g., SPhos-Pd-G3).
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base can significantly impact your reaction's success.
-
Commonly Effective Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging heteroaryl couplings.
-
Anhydrous Conditions: If you observe significant protodeboronation of your boronic acid (see Question 2), switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.
-
-
Solvent and Temperature:
-
Solvents: A mixture of an organic solvent and water is standard. 1,4-Dioxane/water or THF/water are common choices. For substrates with poor solubility, consider DMF, but be aware that it can sometimes lead to side reactions at high temperatures.
-
Temperature: Start with moderate heating (e.g., 80-100 °C). If the reaction is sluggish, a higher temperature may be required, but be mindful of the cyclopropyl group's stability (see Section 5). Microwave irradiation can sometimes improve yields and reduce reaction times.[2]
-
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Question 4: My Sonogashira reaction is sluggish and gives low yields, and I observe significant homocoupling of my alkyne (Glaser coupling). How can I improve this?
Answer:
Sluggish reactions and alkyne homocoupling are common issues in Sonogashira couplings.
Troubleshooting Strategies:
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can promote the homocoupling of alkynes. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Optimize the Pd/Cu Ratio: The ratio of palladium to copper can be important. Sometimes, reducing the amount of copper catalyst can decrease the rate of Glaser coupling.
-
Ligand Choice: While PPh₃ is standard, for more challenging substrates, a more electron-rich ligand might be beneficial. However, be cautious as highly electron-rich ligands can sometimes promote side reactions.
-
Consider Copper-Free Conditions: If homocoupling is a persistent issue, copper-free Sonogashira protocols have been developed. These often require a higher catalyst loading and a stronger base (e.g., a phosphazene base or an amine like pyrrolidine) but can be very effective. [4]
Section 3: Buchwald-Hartwig Amination
Question 5: I need to couple 4-Bromo-6-cyclopropylpyrimidine with a primary or secondary amine. Which ligands are most effective for this C-N bond formation?
Answer:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of electron-deficient heteroaryl halides requires specialized ligands to overcome catalyst inhibition and promote efficient reaction. [5] Key Recommendations:
-
Ligand Selection is Paramount:
-
For Primary Amines: Ligands like BrettPhos are specifically designed for coupling primary amines and often show excellent performance. [6] * For Secondary Amines & Heterocycles: XPhos , SPhos , and RuPhos are generally very effective. [7]For coupling with other N-heterocycles (e.g., indoles, pyrazoles), DavePhos or tBuXPhos can also be excellent choices. [6]
-
-
Choice of Base: A strong, non-nucleophilic base is required.
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig aminations.
-
Alternative for Base-Sensitive Substrates: If your substrates contain base-sensitive functional groups (like esters), a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.
-
Table 2: Ligand Recommendations for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand(s) | Typical Base | Notes |
| Primary Aliphatic/Aryl Amines | BrettPhos, RuPhos | NaOtBu, LHMDS | BrettPhos often shows excellent selectivity and functional group tolerance. [6] |
| Secondary Aliphatic/Aryl Amines | XPhos, SPhos | NaOtBu | These are robust, general ligands for a wide range of secondary amines. |
| N-Heterocycles (e.g., Indole) | DavePhos, tBuXPhos | K₃PO₄, Cs₂CO₃ | Weaker bases are often sufficient and can prevent side reactions with the heterocycle. |
| Ammonia Equivalent (e.g., Benzophenone Imine) | XPhos, BINAP | NaOtBu | Allows for the synthesis of primary anilines after hydrolysis. [5] |
Section 4: Nucleophilic Aromatic Substitution (SNAr)
Question 6: Can I functionalize 4-Bromo-6-cyclopropylpyrimidine without a metal catalyst?
Answer:
Yes. The pyrimidine ring is electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). The C4 position is activated for nucleophilic attack by the adjacent nitrogen atom. This provides a valuable, metal-free alternative for introducing nucleophiles.
Applicability and Conditions:
-
Effective Nucleophiles: Strong nucleophiles such as alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and amines (e.g., pyrrolidine, morpholine) can displace the bromide.
-
Reaction Conditions: The reaction typically requires heating in a polar aprotic solvent like DMF, DMSO, or NMP. The temperature required will depend on the nucleophilicity of the attacking species.
-
Leaving Group Ability: In SNAr reactions on electron-deficient rings, the reactivity order of halogens is often F > Cl > Br > I. While bromine is a good leaving group, the corresponding chloro- or fluoro-pyrimidine would be even more reactive in an SNAr context.
Section 5: A Note on Cyclopropyl Ring Stability
Question 7: I am concerned about the stability of the cyclopropyl ring under my reaction conditions. Can it open or rearrange?
Answer:
This is a critical consideration. The inherent ring strain of the cyclopropyl group (approx. 115 kJ/mol) makes it susceptible to cleavage under certain conditions, particularly at high temperatures or in the presence of some transition metal catalysts. [8] Factors Influencing Ring Stability:
-
Temperature: High reaction temperatures are a primary cause of cyclopropane ring opening. It is crucial to run reactions at the lowest temperature that provides a reasonable reaction rate.
-
Catalyst System: The nature of the palladium catalyst and ligand can influence ring stability. In some cases, palladium can insert into a C-C bond of the cyclopropane, leading to a metallacyclobutane intermediate and subsequent ring-opened products. [9]3. Acidic Conditions: Strong acids can promote ring opening via the formation of a cyclopropylcarbinyl cation, which can rearrange. Ensure that workup conditions are not overly acidic. [8] Strategies to Preserve the Cyclopropyl Ring:
-
Temperature Control: Monitor your reactions carefully and avoid excessive heating. If a reaction is sluggish, consider screening more active catalysts at a lower temperature rather than simply increasing the heat.
-
Ligand Selection: While bulky, electron-rich ligands are often necessary for high reactivity in cross-coupling, be aware that some may promote C-C bond activation. If ring-opening is observed, screening different classes of ligands (e.g., comparing a biaryl phosphine like SPhos to a ferrocenyl phosphine like dppf) may be necessary.
-
Use Pre-formed Organometallics: In Suzuki couplings, using potassium cyclopropyltrifluoroborate is a reliable way to introduce the cyclopropyl group without risk of cleavage from the organometallic partner.
Section 6: Advanced Methods: C-H Activation
Question 8: Is it possible to perform C-H activation on the cyclopropyl ring or the pyrimidine ring after my initial coupling reaction?
Answer:
Yes, C-H activation is an advanced and powerful tool for late-stage functionalization.
-
Pyrimidine Ring C-H Activation: After coupling at the C4 position to install an aryl group (e.g., forming 4-phenyl-6-cyclopropylpyrimidine), the pyrimidine ring itself can act as a directing group for C-H activation at the ortho-position of the newly introduced phenyl ring. [10][11]* Cyclopropyl Ring C-H Activation: Direct C-H functionalization of the cyclopropyl ring is also possible, often requiring a directing group attached to the ring to control regioselectivity. This is a more specialized area but offers exciting possibilities for further diversification.
These reactions typically require specific palladium catalysts and often proceed under different conditions than the cross-coupling reactions discussed above. They represent a frontier in synthetic methodology and should be approached with careful review of the primary literature.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 5084–5121. [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Gupta, S., et al. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters, 20(13), 3745–3748. [Link]
-
Ray, L., et al. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]
-
Sowa, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17954–17968. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 53(2), 525-528. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Gupta, S., et al. (2018). Pyrimidine as an Aryl C–H Activating Group. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. [Link]
-
Shu, C., et al. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]
-
Rezaeimanesh, M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
-
Osiński, P. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4983. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Kumar, A., et al. (2023). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 13(47), 33029-33066. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lardy, S. W., & Schmidt, M. A. (2022). Selective ortho-C–H Activation in Arenes without Functional Groups. Journal of the American Chemical Society, 144(26), 11598–11604. [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Checkoway, M. A., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(18), 5648–5652. [Link]
-
Zherebker, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Martínez, A., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Scattolin, T., et al. (2017). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 46(45), 15873–15881. [Link]
-
Singh, A., & Kumar, A. (2021). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry & Process Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-6-cyclopropylpyrimidine
Welcome to the technical support center for 4-Bromo-6-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common issues and frequently asked questions, with a focus on how solvent choice critically influences reaction outcomes. Our goal is to provide you with the expertise and insights needed to optimize your synthetic strategies and troubleshoot effectively.
I. Foundational Concepts: Understanding the Reactivity of 4-Bromo-6-cyclopropylpyrimidine
4-Bromo-6-cyclopropylpyrimidine is a key intermediate in medicinal chemistry, valued for its role in constructing complex molecular architectures. The pyrimidine core is electron-deficient, which, combined with the presence of a bromine atom, makes it susceptible to various transformations. The cyclopropyl group can also influence reactivity through its electronic and steric properties.
The primary reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions (SNAr). The success and selectivity of these reactions are profoundly dependent on the solvent system employed.
Diagram: Key Reaction Pathways
Caption: Common synthetic routes for 4-Bromo-6-cyclopropylpyrimidine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during experimentation, with a focus on the role of the solvent in both causing and resolving these issues.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with an arylboronic acid and 4-Bromo-6-cyclopropylpyrimidine, but my yields are consistently low. What could be the cause and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura reactions are a common challenge and can often be traced back to the solvent system. The solvent influences reagent solubility, catalyst stability, and the efficiency of the catalytic cycle.[1]
Potential Causes & Solutions:
-
Poor Solubility of Reactants or Base: If the organic starting materials or the inorganic base are not well-dissolved, the reaction will be slow and incomplete.
-
Solution: Employ a solvent mixture that can solubilize both organic and inorganic components. A common effective system is a mixture of an organic solvent with water, such as 1,4-dioxane/water or THF/water.[1] The water helps to dissolve bases like K₃PO₄ or K₂CO₃, which are frequently used in these couplings.[1][2]
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to the reaction environment.
-
Solution: Ensure your solvent is properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Additionally, the choice of solvent can impact catalyst stability. While polar aprotic solvents like DMF can be used, they can sometimes lead to side reactions like hydrodehalogenation.[1] Toluene and 1,4-dioxane are generally robust choices for Suzuki couplings.[2]
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step.
-
Solution: The presence of water in the solvent mixture can facilitate this step. Protic solvents like alcohols can also be beneficial.[1] However, it's a delicate balance, as too much water can lead to hydrolysis of the boronic acid.
-
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-6-cyclopropylpyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the degassed solvent system. Start with a 4:1 mixture of 1,4-dioxane:water.
-
Heat the reaction mixture to 70-90 °C and monitor by TLC or LC-MS.
-
If the reaction is sluggish, consider screening other solvent systems such as toluene/water or THF/water.
Issue 2: Competing Side Reactions in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) and other side products. How can I suppress these?
Answer:
Side reactions in Buchwald-Hartwig aminations are often linked to the solvent and base combination. The solvent can influence the relative rates of the desired C-N bond formation versus undesired pathways like β-hydride elimination, which can lead to hydrodehalogenation.[3]
Potential Causes & Solutions:
-
Solvent Choice: While a range of solvents can be used, non-polar aromatic hydrocarbons are often preferred.
-
Base Selection: The strength and solubility of the base are critical.
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. The solubility of the base is important; if it is not soluble, the reaction may be slow. Using a solvent in which the base has some solubility, or using a soluble organic base like DBU, can be beneficial.[5]
-
Data Summary: Solvent Effects on Buchwald-Hartwig Amination
| Solvent | Typical Outcome | Reference |
| Toluene | Generally high conversion and good yields. | [4] |
| 1,4-Dioxane | Satisfactory results, good alternative to toluene. | [4] |
| DMF | Can be effective, but may increase side reactions. | [5] |
| Water | Can be an excellent solvent in some cases, especially in the absence of acid for aliphatic amines. | [6] |
Diagram: Troubleshooting Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Containing 4-Bromo-6-cyclopropylpyrimidine
Welcome to the technical support center for chemists working with 4-Bromo-6-cyclopropylpyrimidine. This guide is structured to provide direct, actionable answers to common and complex issues encountered during reaction work-up and purification. As researchers, we understand that isolating a clean product is as critical as the reaction itself. This resource combines established chemical principles with practical, field-proven insights to help you navigate the challenges specific to this versatile heterocyclic building block.
Part 1: Frequently Asked Questions (FAQs) - General Work-up Principles
This section addresses foundational questions that apply to a variety of reaction types involving 4-Bromo-6-cyclopropylpyrimidine.
Question 1: My reaction is complete. What is the first and most critical step in the work-up?
Answer: The first step is to effectively quench the reaction. This deactivates any remaining reactive species, ensuring a safe and predictable work-up. The choice of quenching agent is dictated by the reagents used.
-
For organometallic reagents (e.g., in Suzuki or Stille couplings): A slow, careful addition of water or saturated aqueous ammonium chloride (NH₄Cl) is standard. NH₄Cl is particularly effective for quenching reactions involving Grignard reagents or organolithiums and can help complex with certain metal salts, aiding their removal.[1]
-
For strong bases (e.g., NaH, LDA, KHMDS in Buchwald-Hartwig aminations): Quench cautiously with water, saturated NH₄Cl, or a mild acid like 1M HCl, added at a low temperature (e.g., 0 °C) to control any exotherm.
-
For oxidizing or reducing agents: Use a complementary quenching agent. For example, sodium thiosulfate (Na₂S₂O₃) solution can be used to quench excess halogens like bromine or iodine.[1]
The key is to neutralize reactivity before proceeding to extraction, preventing unwanted side reactions or emulsion formation.
Question 2: I'm losing a significant amount of my product during aqueous extraction. Why is this happening and how can I prevent it?
Answer: Product loss during extraction is a common issue, often attributable to the inherent basicity and moderate polarity of the pyrimidine core.
-
Causality - The Role of pH: The two nitrogen atoms in the pyrimidine ring are basic and can be protonated under acidic conditions. The resulting pyrimidinium salt is highly water-soluble, causing your product to partition into the aqueous layer instead of the organic solvent.
-
Solution - pH Control: After an initial quench, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before and during extraction. Use a dilute base wash, such as saturated aqueous sodium bicarbonate (NaHCO₃), to neutralize any residual acid.[2][3] You can check the pH of the aqueous layer with litmus paper or a pH strip after shaking and separation.[3]
-
Solution - Solvent Choice: While standard solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) are often effective, if your product has increased polarity due to newly introduced functional groups, it may have partial water solubility. In such cases:
-
Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent, as this is more efficient than a single large-volume extraction.[4]
-
Use a brine (saturated NaCl solution) wash as the final aqueous wash. Brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting out" effect, and helps break up emulsions.[3]
-
For highly polar products, consider more polar extraction solvents like a 3:1 mixture of chloroform/isopropanol.[5]
-
Question 3: I'm struggling with persistent emulsions during my work-up. What causes this and what's the best way to resolve it?
Answer: Emulsions are colloidal suspensions of one liquid in another and are frequently encountered when working with polar aprotic solvents (like DMF or THF) or when fine solids are present.[5]
-
Causality: Emulsions are stabilized by finely dispersed solids (e.g., palladium black, inorganic salts) or amphiphilic molecules at the aqueous-organic interface. High-boiling polar solvents like DMF or THF, which have some miscibility with water, are notorious for promoting emulsion formation.[5]
-
Troubleshooting Steps:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Brine Addition: Add a significant amount of brine to the separatory funnel and swirl gently (do not shake vigorously). The increased ionic strength of the aqueous layer often destabilizes the emulsion.[3]
-
Filtration: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite® or glass wool. This removes the solid particles that are stabilizing the emulsion.
-
Solvent Modification: Add more of the organic extraction solvent to dilute the organic phase. In stubborn cases, adding a small amount of a different solvent (e.g., a few mL of methanol to a DCM/water emulsion) can alter the interfacial tension and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Part 2: Troubleshooting Guides for Specific Reactions
Guide 1: Suzuki-Miyaura Cross-Coupling Work-up
The Suzuki reaction is a powerful tool for C-C bond formation, but its work-up requires careful removal of palladium catalyst, phosphine ligands, and boron-containing byproducts.
Question 1.1: After my Suzuki reaction work-up, my crude NMR shows unreacted boronic acid and a homocoupled biaryl byproduct. How do I remove these?
Answer: These are common impurities in Suzuki couplings.[6] Their removal requires exploiting differences in their chemical properties compared to your desired product.
-
Boronic Acid/Boronic Esters: These are acidic and can be removed with a basic wash. After the initial extraction, wash the combined organic layers with a 1M NaOH or K₂CO₃ solution. This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase. Follow this with a water wash and then a brine wash to remove residual base.
-
Homocoupled Byproducts: These are typically non-polar and highly symmetric, making them less soluble than the desired cross-coupled product.
-
Crystallization: Recrystallization is often the most effective method. Choose a solvent system where the desired product is soluble at high temperatures but the homocoupling byproduct is not.
-
Precipitation/Trituration: Suspending the crude solid in a solvent like hexanes or diethyl ether, in which the homocoupled product has poor solubility, can often allow you to isolate the impurity by filtration.
-
-
Boron Residue Removal: A useful technique for removing stubborn boron residues is to concentrate the reaction mixture and then re-dissolve and re-concentrate from methanol several times. This process forms volatile trimethyl borate ((MeO)₃B), which is removed under reduced pressure.[1]
Question 1.2: My isolated product has a persistent grey/black color. How do I remove residual palladium?
Answer: The color indicates the presence of palladium black (Pd(0) particles). While most palladium salts are removed during the aqueous wash, Pd(0) is insoluble and can be challenging to remove.
-
Filtration through Celite®: Before the aqueous work-up, dilute the reaction mixture with your extraction solvent (e.g., EtOAc) and filter it through a thick pad of Celite®. This is highly effective at capturing fine palladium particles.[7]
-
Aqueous Washes: Washing the organic layer with a saturated NH₄Cl solution or a 10% aqueous solution of sodium sulfide can help. Ammonium chloride can complex with some palladium species, while sodium sulfide precipitates palladium as insoluble PdS, which can then be filtered off (again, through Celite®).
-
Activated Carbon: If palladium persists after chromatography, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon for 15-30 minutes can adsorb the residual metal. The carbon is then removed by filtration through Celite®.
Workflow for Palladium Removal
Caption: Troubleshooting workflow for removing palladium residues.
Guide 2: Buchwald-Hartwig Amination Work-up
The Buchwald-Hartwig reaction presents challenges related to bulky phosphine ligands and strong bases. The pyrimidine nitrogens can also act as ligands for the palladium catalyst, potentially complicating the reaction and work-up.[8]
Question 2.1: My crude product is contaminated with a large amount of triphenylphosphine oxide (TPPO) or other ligand oxides. How can I get rid of it?
Answer: Phosphine oxides are common byproducts and are notoriously difficult to separate from products of similar polarity by standard chromatography.
-
Causality: Bulky, electron-rich phosphine ligands, essential for the reaction's success, are easily oxidized to their corresponding phosphine oxides during the reaction or work-up.[9]
-
Removal Strategies:
-
Pentane/Hexane Precipitation: Concentrate the crude reaction mixture to a thick oil. Add a non-polar solvent like pentane or hexane and stir vigorously. The non-polar phosphine oxide often has low solubility and will precipitate, while your (likely more polar) product remains in solution. Filter off the solid phosphine oxide. This may need to be repeated.[1]
-
Acid Wash (for basic products): If your final product contains a basic amine, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt, leaving the neutral phosphine oxide in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product back into an organic solvent.
-
Column Chromatography: While challenging, separation is possible. Using a less polar solvent system (e.g., Hexane/EtOAc or Hexane/DCM) can sometimes improve separation. Phosphine oxides tend to be quite polar and may stick to the baseline in less polar eluents.
-
Question 2.2: I am observing a significant amount of the dehalogenated product (6-cyclopropylpyrimidine). What causes this and is it removable?
Answer: Dehalogenation (or hydrodehalogenation) is a known side reaction in palladium-catalyzed cross-couplings, where the bromine atom is replaced by a hydrogen.[6]
-
Causality: This side reaction can occur through a competing pathway involving β-hydride elimination from the amide intermediate or via reduction by certain reagents or solvents.[6][10]
-
Removal: The dehalogenated byproduct often has a very similar polarity and structure to the desired product, making separation extremely difficult.
-
Prevention is Key: The best strategy is to optimize the reaction conditions to minimize its formation (e.g., careful choice of ligand, base, and solvent).
-
High-Performance Chromatography: If separation is necessary, it will likely require careful flash column chromatography with a shallow solvent gradient or potentially preparative HPLC. Check the separation by analytical TLC or LC-MS first to find a suitable solvent system.
-
Part 3: Data Summaries and Protocols
Table 1: Common Impurities and Removal Strategies
| Impurity | Origin Reaction(s) | Identification (Typical ¹H NMR) | Recommended Removal Strategy |
| Unreacted 4-Bromo-6-cyclopropylpyrimidine | All | Signals for pyrimidine protons and a distinct cyclopropyl multiplet. | Standard flash column chromatography. |
| Dehalogenated Product (6-cyclopropylpyrimidine) | Suzuki, Buchwald-Hartwig | Absence of the C-Br bond shifts pyrimidine protons upfield. | Difficult. Optimize reaction to prevent. May require preparative HPLC.[6] |
| Boronic Acid Homocoupling Product | Suzuki | Often symmetric, leading to fewer aromatic signals than expected. | Basic wash (1M NaOH) to remove unreacted boronic acid. Recrystallization or trituration to remove the homocoupled dimer.[11] |
| Palladium Residues (Pd(0)) | All Pd-catalyzed | Black/grey particulate matter in the crude product. | Filter reaction mixture through Celite® before work-up. Wash with aq. NH₄Cl. Activated carbon treatment for final product.[1][7] |
| Phosphine Ligand Oxides (e.g., TPPO) | Suzuki, Buchwald-Hartwig | Characteristic signals in the aromatic region and a doublet in the ³¹P NMR. | Precipitation/trituration with non-polar solvents (hexane/pentane). Acid-base extraction if product is basic.[1] |
| Inorganic Salts (e.g., K₂CO₃, Na₂SO₄) | All | Insoluble in common NMR solvents (CDCl₃, DMSO-d₆). | Aqueous washes during work-up. Ensure organic layer is properly dried with MgSO₄ or Na₂SO₄ and filtered before concentration.[4][12] |
Experimental Protocol: Standard Aqueous Work-up Procedure
This protocol provides a general, robust framework for the work-up of a palladium-catalyzed reaction involving 4-Bromo-6-cyclopropylpyrimidine.
-
Reaction Quenching:
-
Cool the reaction vessel to room temperature (or 0 °C if the reaction was run at high temperature).
-
Slowly add 10 mL of deionized water or saturated aqueous NH₄Cl solution to quench any reactive species. Stir for 5-10 minutes.
-
-
Solvent Removal/Dilution:
-
If the reaction solvent is water-miscible (e.g., Dioxane, THF, DMF): Remove the bulk of the solvent under reduced pressure using a rotary evaporator. This step is crucial to prevent losing polar products and forming emulsions.[5]
-
If the reaction solvent is water-immiscible (e.g., Toluene): Proceed directly to the next step.
-
Dilute the quenched reaction mixture (or the residue after solvent removal) with an appropriate extraction solvent (e.g., 50 mL of Ethyl Acetate).
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add 30 mL of deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer sequentially with: a. 30 mL of 1M NaOH or saturated NaHCO₃ (if the reaction may have acidic byproducts, e.g., boronic acids). Check the pH of the aqueous layer to ensure it is basic.[2][3] b. 30 mL of deionized water. c. 30 mL of brine (saturated NaCl). This helps to remove dissolved water from the organic layer and break emulsions.[3]
-
After the final wash, drain the organic layer into a clean Erlenmeyer flask.
-
-
Drying and Filtration:
-
Add a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to the organic layer. Swirl the flask. The drying agent should move freely and not clump together, indicating the solution is dry.[4]
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
-
Concentration:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Analyze the crude product (e.g., by TLC, LC-MS, NMR) to assess purity.
-
Purify the crude material by an appropriate method, most commonly flash column chromatography on silica gel.
-
General Work-up Decision Tree
Caption: Decision tree for a general reaction work-up sequence.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine.
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-isopropylpyridine.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
-
Al-Masoudi, N. A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2853. [Link]
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Egu, A. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Containing Methyl 4-bromo-6-methylnicotinate.
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
O'Connor, T. E., & Gryder, J. W. (1957). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Journal of the American Chemical Society, 79(3), 545–553. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
-
Cheung, A. P., He, J., & Ha, Y. (1998). New hydrolytic products detected in aqueous solutions of bromodeoxyuridine. Journal of Chromatography A, 797(1-2), 223–232. [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-6-cyclopropylpyrimidine
Introduction: The Analytical Imperative for a Key Synthetic Building Block
4-Bromo-6-cyclopropylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds that forms the structural core of numerous biologically active molecules.[1][2] As a halogenated intermediate, it is a versatile building block for medicinal chemists, particularly in the synthesis of novel therapeutic agents through cross-coupling reactions. The precise structure, purity, and impurity profile of this starting material are not merely academic details; they are critical parameters that directly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the essential analytical methods required for the comprehensive characterization of 4-Bromo-6-cyclopropylpyrimidine. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our approach is grounded in the principle of orthogonal validation, wherein multiple, complementary techniques are employed to build a high-confidence analytical dossier for the compound.
Part 1: Unambiguous Structural Elucidation
The first and most critical step in characterizing any new batch of a chemical entity is the unequivocal confirmation of its molecular structure. For 4-Bromo-6-cyclopropylpyrimidine, we rely on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity, Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) Spectroscopy for functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the gold standard for structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Expertise & Causality: The choice to use both ¹H and ¹³C NMR is deliberate. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon skeleton. For a molecule like 4-Bromo-6-cyclopropylpyrimidine, with its distinct aromatic and aliphatic regions, this dual approach is essential for unambiguous assignment.
Expected Spectral Features for 4-Bromo-6-cyclopropylpyrimidine:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~8.7 | Singlet (s) | The lone proton on the electron-deficient pyrimidine ring (H5) is expected to be significantly downfield. |
| ¹H | ~2.2-2.4 | Multiplet (m) | The single methine proton on the cyclopropyl ring, deshielded by the pyrimidine. |
| ¹H | ~1.1-1.3 | Multiplet (m) | The four methylene protons of the cyclopropyl ring, appearing in a complex, overlapping region. |
| ¹³C | ~160-170 | - | Carbons C4 and C6 of the pyrimidine ring, attached to nitrogen and one to bromine. |
| ¹³C | ~115-125 | - | Carbon C5 of the pyrimidine ring. |
| ¹³C | ~15-20 | - | The methine carbon of the cyclopropyl group. |
| ¹³C | ~10-15 | - | The two equivalent methylene carbons of the cyclopropyl group. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the 4-Bromo-6-cyclopropylpyrimidine sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which is unlikely to interfere with key signals.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[2] Higher field strengths offer better signal dispersion and resolution, which is particularly useful for resolving the complex multiplets of the cyclopropyl group.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a relaxation delay of 1-2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Set a spectral width of ~220 ppm.
-
Due to the lower natural abundance and sensitivity of ¹³C, acquire a larger number of scans (e.g., 1024 or more) with a 2-second relaxation delay.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
MS is indispensable for confirming the molecular weight of the target compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it also serves as a powerful tool for impurity identification.
Expertise & Causality: The most telling feature in the mass spectrum of 4-Bromo-6-cyclopropylpyrimidine will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of roughly 1:1 intensity for any bromine-containing fragment, providing a high degree of confidence in its presence.[3]
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the intact molecule.
-
Isotopic Pattern: The molecular ion will appear as two peaks of almost equal height, separated by 2 m/z units (e.g., at m/z 212 and 214 for C₇H₇BrN₂).
-
High-Resolution MS (HRMS): For ultimate confirmation, HRMS can determine the exact mass to within a few parts per million (ppm), allowing for the unambiguous calculation of the elemental formula (C₇H₇BrN₂).
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Scan
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Expertise & Causality: While FT-IR will not elucidate the full connectivity of the molecule, it serves as a quick and inexpensive quality control check. It can instantly confirm the presence of the pyrimidine ring and cyclopropyl group and, crucially, the absence of unexpected functional groups (like -OH or C=O) that might indicate impurities or degradation.[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 4-Bromo-6-cyclopropylpyrimidine sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).
-
Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over a range of 4000–650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic (pyrimidine) & Cyclopropyl |
| 2980–2850 | C-H Stretch | Cyclopropyl |
| 1600–1550 | C=N Stretch | Pyrimidine Ring |
| 1550–1450 | C=C Stretch | Pyrimidine Ring |
| ~1050 | C-C Stretch | Cyclopropyl Ring breathing |
| 700–500 | C-Br Stretch | Bromo-substituent |
Part 2: Quantitative Purity and Impurity Profiling
Confirming the structure is only half the battle. For use in regulated environments, establishing the purity of 4-Bromo-6-cyclopropylpyrimidine is paramount. Chromatographic techniques are the primary tools for this purpose, separating the main compound from starting materials, by-products, and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile Analytes
GC-MS separates compounds based on their volatility and polarity, followed by detection with a mass spectrometer.[6] It is an exceptionally sensitive technique for identifying and quantifying volatile and semi-volatile impurities.
Expertise & Causality: 4-Bromo-6-cyclopropylpyrimidine, with a predicted boiling point amenable to gas chromatography, is an excellent candidate for GC-MS analysis. The mass spectrometer detector provides definitive identification of separated impurities, which is a significant advantage over less specific detectors.[3]
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate. Create a dilution for analysis at ~50 µg/mL.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column. A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of potential early-eluting volatile impurities from the main analyte.
-
-
MS Method:
-
Scan Range: 40–450 m/z.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Purity is typically reported as area percent. Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): Versatility for Purity Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] It is a cornerstone of pharmaceutical quality control due to its high precision and applicability to a wide range of compounds.
Expertise & Causality: While GC-MS is excellent, HPLC serves as a critical orthogonal method. It is better suited for non-volatile or thermally labile impurities that would not be detected by GC. For 4-Bromo-6-cyclopropylpyrimidine, a reversed-phase method is the logical choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound's moderate polarity makes it well-retained on a C18 column.
Experimental Protocol: Reversed-Phase HPLC Purity Assay
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Dilute to ~0.2 mg/mL for analysis.
-
Instrumentation:
-
HPLC System: A system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.[8]
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
-
HPLC Method:
-
Mobile Phase A: Water (with 0.1% Formic Acid to improve peak shape).
-
Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Detection: Monitor at a wavelength where the pyrimidine ring strongly absorbs, likely around 254 nm. A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak purity assessment.
-
-
Data Analysis: Integrate all peaks. Calculate purity based on area percent. The limit of quantification (LOQ) for impurities should be established during method validation, often targeted at 0.05% or 0.1%.
Part 3: A Unified Analytical Workflow
No single technique provides all the necessary information. A robust characterization relies on the intelligent combination of these methods.
Comparative Guide to Analytical Techniques
| Technique | Information Provided | Primary Application | Sensitivity | Throughput |
| NMR | Atomic connectivity, molecular structure | Structural Elucidation | Low-Medium | Low |
| MS | Molecular weight, elemental formula, fragmentation | Structural Confirmation & Impurity ID | High | High (as GC/LC-MS) |
| FT-IR | Functional groups present/absent | Quick Identity/QC Check | Medium | Very High |
| GC-MS | Separation of volatile components, purity | Impurity Profiling (Volatiles) | Very High | Medium |
| HPLC-UV | Separation of components, purity, quantification | Purity Assay & Quantification | High | Medium-High |
Recommended Workflow for Characterization
The following workflow ensures a comprehensive and efficient characterization of a new batch of 4-Bromo-6-cyclopropylpyrimidine.
Caption: Recommended analytical workflow for complete characterization.
Conclusion
The characterization of 4-Bromo-6-cyclopropylpyrimidine is a multi-faceted process that demands a suite of orthogonal analytical techniques. NMR and high-resolution mass spectrometry provide an unassailable confirmation of the molecular structure. FT-IR offers a rapid and simple identity check. Finally, a combination of HPLC and GC-MS provides a comprehensive profile of the compound's purity, ensuring that it meets the stringent quality requirements for its intended use in research and drug development. By following the integrated workflow presented in this guide, scientists can ensure a high degree of confidence in the quality and integrity of this critical synthetic intermediate.
References
- Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3).
- Vertex AI Search Result. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Nowicka-Scheibe, J., et al. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- International Journal of Pharmaceutical Research and Applications. (2021). Synthesis, characterization and biological evaluation of substituted pyrimidines. Volume 6, Issue 5.
- National Institutes of Health (NIH). (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment.
- International Journal of Pharmaceutical Research and Applications. (2021).
- BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine.
- Journal of the American Chemical Society. (n.d.). Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
- CombiPhos Catalysts Inc. (n.d.). 4-Bromo-2-cyclopropyl-6-phenylpyrimidine | 1412957-55-1.
- ChemicalBook. (n.d.). Pyrimidine, 4-bromo-6-methyl- (9CI)(69543-98-2) 1H NMR.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-cyclopropyl-6-phenylpyrimidine | 1412957-55-1.
- National Institutes of Health (NIH). (2022). GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts.
- ResearchGate. (2014).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the HPLC-MS Analysis of 4-Bromo-6-cyclopropylpyrimidine and its Derivatives
For researchers, scientists, and professionals vested in the intricate world of drug development, the precise and robust analysis of novel chemical entities is paramount. 4-Bromo-6-cyclopropylpyrimidine, a heterocyclic compound, and its derivatives are of growing interest in medicinal chemistry. Their structural characterization and purity assessment are critical milestones in the journey from discovery to clinical application. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for these compounds. We will delve into the causality behind experimental choices, present supporting data, and explore alternative analytical techniques to provide a holistic understanding.
The Analytical Imperative: Why HPLC-MS Reigns Supreme for Pyrimidine Derivatives
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the cornerstone for the analysis of pharmaceutical compounds, and for good reason.[1] This powerful combination offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of the active pharmaceutical ingredient (API) and its potential impurities, even at trace levels. For a molecule like 4-Bromo-6-cyclopropylpyrimidine, which contains a UV-absorbing pyrimidine core and a unique mass signature due to the bromine atom, HPLC-MS is exceptionally well-suited.
The primary analytical challenges in the development of 4-Bromo-6-cyclopropylpyrimidine and its derivatives include:
-
Purity Determination: Quantifying the main compound with high accuracy.
-
Impurity Profiling: Identifying and quantifying process-related impurities and potential degradation products.
-
Stability Indicating Assays: Ensuring the analytical method can separate the API from its degradation products under various stress conditions.
-
Chiral Separations: For derivatives with stereocenters, ensuring the desired enantiomeric or diastereomeric purity.
This guide will address these challenges by providing a detailed examination of the HPLC-MS approach and comparing it with viable alternatives.
Core Methodology: A Deep Dive into HPLC-MS Parameters
The development of a robust HPLC-MS method is a multi-faceted process, with each parameter playing a crucial role in the overall performance. Here, we dissect the key components of a successful method for 4-Bromo-6-cyclopropylpyrimidine analysis.
Chromatographic Separation: The Art of Resolution
The goal of the HPLC separation is to achieve baseline resolution between the main peak and any impurities. For 4-Bromo-6-cyclopropylpyrimidine, a reversed-phase approach is typically the most effective.
Experimental Workflow for HPLC Method Development
Sources
A Comparative Reactivity Analysis for Drug Discovery Scaffolds: 4-Bromo- vs. 4-Chloro-6-cyclopropylpyrimidine
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and, ultimately, the pace of discovery. The 6-cyclopropylpyrimidine core is a privileged scaffold in medicinal chemistry, and its functionalization often relies on the reactivity of a halogen at the 4-position. This guide provides an in-depth comparative study of the reactivity of 4-Bromo-6-cyclopropylpyrimidine and 4-Chloro-6-cyclopropylpyrimidine, offering experimental insights to inform the rational design of synthetic routes.
Introduction: The Strategic Importance of Halogenated Pyrimidines
The pyrimidine ring is a cornerstone of numerous biologically active molecules. The introduction of a cyclopropyl group at the 6-position often imparts favorable metabolic stability and conformational rigidity. Consequently, the 4-halo-6-cyclopropylpyrimidine scaffold is a versatile precursor for the synthesis of a diverse array of compounds through various cross-coupling and nucleophilic substitution reactions. The choice between a bromo or chloro substituent at the 4-position is not merely a matter of cost or availability; it is a strategic decision that profoundly impacts reaction kinetics, yields, and the feasibility of subsequent synthetic transformations.
This guide will explore the comparative reactivity of these two key building blocks in three fundamental reaction classes:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A cornerstone for C-C bond formation.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful tool for C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): A classic method for introducing heteroatom nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > Cl > F.[1] This is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling: The Bromo Advantage
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds.[2][3] In the context of our comparative study, 4-Bromo-6-cyclopropylpyrimidine is generally expected to exhibit higher reactivity than its chloro-analogue. This is because the weaker C-Br bond facilitates a faster oxidative addition of the palladium(0) catalyst, often leading to shorter reaction times and milder reaction conditions.
Illustrative Data: Suzuki-Miyaura Coupling of Related Halopyrimidines
| Halopyrimidine Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [6] |
| 2,4,5,6-tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (2-5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 80-85 | [7] |
This table illustrates typical conditions and yields for Suzuki-Miyaura reactions of related bromo- and chloropyrimidines, highlighting the feasibility of such transformations.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[8][9] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.[10] Consequently, 4-Bromo-6-cyclopropylpyrimidine is expected to undergo Buchwald-Hartwig amination under milder conditions than 4-Chloro-6-cyclopropylpyrimidine.
The choice of palladium precatalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.[11] While a broad range of amines can be coupled, reactions with aryl chlorides often necessitate the use of more sophisticated and sterically hindered phosphine ligands (e.g., XPhos, SPhos) to achieve high yields.[11] In contrast, the more reactive aryl bromides may couple efficiently with a wider variety of catalyst systems.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity Trends
Nucleophilic aromatic substitution (SNAr) is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings.[12] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[13]
Interestingly, the reactivity trend of halogens in SNAr reactions can be the reverse of that observed in palladium-catalyzed couplings. For many activated aromatic systems, the order of leaving group ability is F > Cl > Br > I.[14] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
However, the nature of the nucleophile and reaction conditions can influence this trend. For certain nucleophiles, the C-X bond cleavage (elimination step) can become more significant, leading to a reactivity order that more closely resembles that of leaving group ability in other substitution reactions (I > Br > Cl > F). Kinetic studies on 6-halopurines have demonstrated this variability in reactivity order depending on the nucleophile and the presence of acid catalysts.[1]
For the reaction of 4-halo-6-cyclopropylpyrimidines with common nucleophiles like amines, it is generally expected that the chloro-derivative will be at least as reactive, if not more so, than the bromo-derivative, particularly under standard thermal conditions.[15]
Comparative SNAr Reactivity (Predicted)
| Substrate | Nucleophile | Expected Relative Rate | Rationale |
| 4-Chloro-6-cyclopropylpyrimidine | Amine | Faster | Higher electronegativity of Cl enhances the electrophilicity of C4, accelerating the rate-determining nucleophilic attack. |
| 4-Bromo-6-cyclopropylpyrimidine | Amine | Slower | Lower electronegativity of Br provides less activation for the initial nucleophilic addition step. |
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of 4-bromo-6-cyclopropylpyrimidine and the Buchwald-Hartwig amination of 4-chloro-6-cyclopropylpyrimidine. These protocols are based on established procedures for related halopyrimidines and serve as a robust starting point for optimization.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-cyclopropylpyrimidine
Materials:
-
4-Bromo-6-cyclopropylpyrimidine
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-bromo-6-cyclopropylpyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive pressure of inert gas.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the pyrimidine.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol: Buchwald-Hartwig Amination of 4-Chloro-6-cyclopropylpyrimidine
Materials:
-
4-Chloro-6-cyclopropylpyrimidine
-
Primary or secondary amine
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add 4-chloro-6-cyclopropylpyrimidine (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-6-cyclopropylpyrimidine is a critical decision in the design of a synthetic route. This guide provides a framework for making this selection based on the desired chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), 4-bromo-6-cyclopropylpyrimidine is the preferred substrate. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and potentially a broader range of compatible functional groups.
-
For nucleophilic aromatic substitution (SNAr) reactions, 4-chloro-6-cyclopropylpyrimidine is often the more reactive and cost-effective choice. The higher electronegativity of chlorine activates the pyrimidine ring towards nucleophilic attack.
By understanding these fundamental reactivity differences, researchers can optimize their synthetic strategies, reduce the number of optimization cycles, and accelerate the discovery of novel chemical entities.
References
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]
-
Kamal, A., et al. (2006). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Journal of Organic Chemistry, 71(23), 8909-8917. [Link]
-
Malik, A. K., et al. (2020). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. [Image]. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Lee, J., et al. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Image]. ResearchGate. [Link]
-
Malik, A. K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Hussain, M., et al. (2011). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2011(24), 4547-4551. [Link]
-
Chad Orret. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Terrier, F., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 72(17), 6434-6441. [Link]
-
Isley, N. A., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Cerný, J., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
-
Terrier, F., et al. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5(18), 2979-2985. [Link]
-
Al-Omair, M. A., et al. (2016). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Molecules, 21(11), 1543. [Link]
-
Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9494-9506. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16464-16494. [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
El-Ghanam, A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2213-2221. [Link]
-
Koyiri, K., et al. (2021). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 14(1), 314-318. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Structural Validation of Novel Compounds Synthesized from 4-Bromo-6-cyclopropylpyrimidine: A Comparative Guide
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a vast number of biologically active molecules.[1] The strategic introduction of substituents onto this core can profoundly influence a compound's interaction with biological targets. 4-Bromo-6-cyclopropylpyrimidine serves as a versatile and highly valuable starting material, offering a reactive handle—the bromine atom—for forging new carbon-carbon and carbon-heteroatom bonds, primarily through cross-coupling reactions.[2][3] This guide provides an in-depth comparison of the critical analytical techniques required to unambiguously validate the structures of novel compounds synthesized from this precursor, ensuring the scientific integrity of subsequent drug development efforts.
From Synthesis to Analysis: The Initial Journey
The synthetic utility of 4-Bromo-6-cyclopropylpyrimidine lies in its susceptibility to palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines or alcohols) reactions are routinely employed to introduce diverse functionalities at the 4-position.[2][4][5] The choice of catalyst, ligand, and base is paramount for achieving high yields and minimizing side products, such as debromination or homocoupling.[6]
Once a novel compound is synthesized and purified, the critical phase of structural validation begins. This process is not merely a confirmation step but a foundational requirement for establishing structure-activity relationships (SAR) and ensuring the reproducibility of biological data.[7]
The Trinity of Structural Validation: A Comparative Overview
A multi-faceted analytical approach is essential for irrefutable structure determination. No single technique provides a complete picture. Instead, we rely on the synergy between Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their combined data provides a self-validating system.[1][8]
| Technique | Principle | Information Provided | Sample Requirement | Key Advantage | Limitation |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Detailed carbon-hydrogen framework, atom connectivity, and chemical environment.[8] | 5-10 mg dissolved in deuterated solvent.[1] | Provides comprehensive structural detail in solution. | Less sensitive than MS; may not distinguish some isomers. |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge (m/z) ratio. | Precise molecular weight and elemental composition (HRMS); structural motifs from fragmentation.[9][10] | ~1 µg/mL in solution.[1] | High sensitivity; confirms molecular formula. | Does not provide detailed connectivity or stereochemistry.[8] |
| X-ray Crystallography | Diffraction of X-rays by a single, ordered crystal lattice. | Unambiguous 3D atomic arrangement, bond lengths, bond angles, and absolute stereochemistry.[11][12] | A high-quality single crystal (0.1-0.5 mm). | The "gold standard" for absolute structure determination.[13] | Growing a suitable crystal can be a major bottleneck.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR is the cornerstone technique for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment and connectivity of every ¹H and ¹³C atom. For derivatives of 4-Bromo-6-cyclopropylpyrimidine, ¹H NMR is crucial for confirming the presence of the cyclopropyl protons (typically seen as complex multiplets in the upfield region, ~0.8-1.5 ppm) and the aromatic proton on the pyrimidine ring. Upon successful substitution at the 4-position, the chemical shift of the pyrimidine C5-H proton will be significantly affected.
¹³C NMR complements this by identifying all unique carbon atoms.[8] For more complex structures where simple 1D spectra are ambiguous, 2D NMR experiments are indispensable:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular puzzle.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure complete dissolution, using sonication if necessary.[9]
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 300-600 MHz spectrometer.[8] Typical parameters include 8-16 scans, a relaxation delay (D1) of 1-2 seconds, and a spectral width of -2 to 12 ppm.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.[8]
-
2D NMR Acquisition (if needed): Perform COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer software. These experiments are essential for confirming the regiochemistry of the substitution on the pyrimidine ring.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry's primary role is to confirm the molecular weight of the synthesized compound.[9] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental composition, thereby confirming that the desired chemical transformation has occurred.[1]
For compounds synthesized from 4-Bromo-6-cyclopropylpyrimidine, the initial mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity (M and M+2).[10] Upon successful substitution of the bromine atom, this signature pattern will disappear, providing immediate evidence of a successful reaction.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[1]
-
Dilution: Dilute the stock solution to a final concentration of approximately 1 µg/mL using a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).[1]
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or use a Liquid Chromatography (LC-MS) system. Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Analysis: Analyze the resulting spectrum to identify the molecular ion peak and compare its m/z value with the theoretical mass of the expected product. For HRMS, the measured mass should be within 5 ppm of the calculated mass.
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, three-dimensional structure is required, X-ray crystallography is the ultimate authority.[12] It provides precise information on bond lengths, bond angles, and absolute stereochemistry, leaving no doubt as to the molecule's constitution and conformation.[11][13] This technique is particularly valuable when the substitution creates a new stereocenter or when complex conformational questions arise. The resulting crystal structure provides powerful data for molecular modeling and understanding interactions with biological targets.[7][13]
The primary challenge of this technique is not the analysis itself, but the prerequisite of growing a diffraction-quality single crystal.[12] This can be a time-consuming and sometimes unsuccessful process.
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth: The goal is to bring a saturated solution of the compound to a state of supersaturation slowly. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap and allow the solvent to evaporate over several days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature.
-
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then solved and refined using specialized software to generate the final 3D model.[11]
Synergistic Interpretation: A Case Study
Imagine a Suzuki coupling reaction between 4-Bromo-6-cyclopropylpyrimidine and 4-methoxyphenylboronic acid.
-
MS Analysis: HRMS would confirm the molecular formula C₁₄H₁₃N₂O, and the absence of the 1:1 M/M+2 isotopic pattern would prove the displacement of bromine.
-
NMR Analysis: ¹H NMR would show new signals corresponding to the methoxyphenyl protons and a characteristic singlet for the methoxy group (~3.8 ppm). Critically, an HMBC experiment would show a correlation between the pyrimidine C4 and the protons of the newly attached phenyl ring, unambiguously confirming the site of connection.
-
X-ray Analysis: A successful crystal structure would provide the definitive proof, showing the precise 3D arrangement of all atoms and the dihedral angle between the pyrimidine and phenyl rings.
By combining these three pillars of analytical chemistry, researchers can have the utmost confidence in their synthesized compounds, paving the way for reliable biological evaluation and the advancement of drug discovery programs.
References
- Benchchem. (n.d.). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers.
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- Benchchem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- MDPI. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
- SciSpace. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR.
- National Institutes of Health (NIH). (n.d.). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor.
- IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.
- National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds.
- National Institutes of Health (NIH). (2020). Advances in Cross-Coupling Reactions.
- Benchchem. (n.d.). Catalyst selection for cross-coupling reactions involving 4-Bromo-6-methylbenzo[d]thiazole.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Bromo-6-cyclopropylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic substitution on the pyrimidine ring can lead to potent and selective inhibitors of various enzymes and receptors, making it a privileged structure in drug discovery. This guide focuses on a specific class of these compounds: 4-Bromo-6-cyclopropylpyrimidine derivatives. The introduction of a bromine atom at the 4-position and a cyclopropyl group at the 6-position creates a unique chemical entity with the potential for diverse biological activities. This document provides a comparative analysis of the potential biological activities of these derivatives, drawing upon the broader understanding of substituted pyrimidines and their roles as anticancer and antiviral agents, particularly as kinase inhibitors. While specific comprehensive studies on 4-bromo-6-cyclopropylpyrimidine derivatives are limited in publicly available literature, this guide synthesizes information from related compounds to provide insights into their potential therapeutic applications and the underlying structure-activity relationships.
Synthetic Strategies for 4-Bromo-6-cyclopropylpyrimidine Derivatives
The synthesis of 4-bromo-6-cyclopropylpyrimidine derivatives can be approached through multi-step reaction sequences. A common strategy involves the construction of the substituted pyrimidine core followed by the introduction of the bromo and cyclopropyl moieties. One potential pathway begins with the condensation of a β-ketoester bearing a cyclopropyl group with a suitable amidine, followed by halogenation to introduce the bromine atom at the 4-position.
Alternatively, a one-pot reaction has been developed for the synthesis of 4-bromopyrimidines, which could be adapted for cyclopropyl-containing precursors. This method involves the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide to yield 4-bromopyrimidines.
A Senior Application Scientist's Guide to Halopyrimidine Reactivity in Organic Synthesis
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Halopyrimidines serve as exceptionally versatile building blocks, enabling the strategic functionalization of this privileged heterocycle. However, the success of any synthetic campaign hinges on a deep understanding of the subtle yet critical differences in reactivity among the various halopyrimidines.
This guide provides an in-depth, objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodopyrimidines. We will move beyond simple reactivity lists to explore the underlying electronic and mechanistic principles that govern their behavior in key synthetic transformations. The insights and experimental data presented here are designed to empower you to make informed decisions in the selection of starting materials and the design of robust, efficient synthetic routes.
Pillar 1: Fundamental Principles of Halopyrimidine Reactivity
The reactivity of a halopyrimidine is not an intrinsic, monolithic property. It is a nuanced interplay between the nature of the halogen, its position on the electron-deficient pyrimidine ring, and the specific reaction mechanism being employed.
The Influence of the Halogen: A Tale of Two Mechanistic Pathways
The choice of halogen (F, Cl, Br, I) is paramount and its effect on reactivity is dictated primarily by the reaction mechanism.
-
Palladium-Catalyzed Cross-Coupling Reactions: In transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[3][4] The reactivity is therefore inversely correlated with the C-X bond dissociation energy. This leads to a clear and predictable trend:
Reactivity Order (Cross-Coupling): I > Br > Cl >> F [3]
Iodopyrimidines, possessing the weakest C-I bond, are the most reactive substrates, often enabling reactions at lower temperatures with shorter times. Conversely, the strength of the C-Cl bond makes chloropyrimidines significantly less reactive, necessitating more robust catalytic systems (e.g., specialized phosphine ligands) to achieve high yields.[3] Fluoropyrimidines are generally considered unreactive in these transformations.[3][5]
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the mechanism proceeds via the attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically this initial nucleophilic attack. Here, the high electronegativity of the halogen is key. It strongly polarizes the C-X bond, rendering the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state. This results in a reactivity order that is often the reverse of that seen in cross-coupling:
Reactivity Order (SNAr): F > Cl > Br > I [6][7][8]
This "element effect" makes fluoropyrimidines exceptionally reactive substrates for SNAr, a property that is frequently exploited in synthetic design.
The Influence of Position: An Electron-Deficient Landscape
The two nitrogen atoms in the pyrimidine ring create a highly electron-deficient system, making it inherently susceptible to nucleophilic attack and facilitating the oxidative addition of palladium.[5][9][10] The position of the halogen on this ring profoundly impacts its reactivity. The generally accepted order is:
Positional Reactivity: C4(6) > C2 > C5 [3][11]
-
C4 and C6 Positions: These positions are para and ortho, respectively, to the ring nitrogens. They are the most electron-deficient and thus the most activated towards both SNAr and oxidative addition. The intermediate Meisenheimer complex in an SNAr reaction at C4, for example, is highly stabilized by delocalization of the negative charge onto the adjacent nitrogen atom.[12]
-
C2 Position: Situated between two nitrogen atoms, the C2 position is also highly activated, though generally considered slightly less reactive than C4/C6 in many contexts.[11][13]
-
C5 Position: This position is meta to both ring nitrogens and is the least electron-deficient carbon on the ring. Consequently, C5 halogens are significantly less reactive in both SNAr and cross-coupling reactions.[3][11]
This inherent reactivity difference is a powerful tool, enabling selective, sequential functionalization of polyhalogenated pyrimidines.[9][11]
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
Let's examine how these principles manifest in the most common and synthetically valuable reactions.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for installing heteroatom nucleophiles onto the pyrimidine core. The reaction proceeds via a two-step addition-elimination mechanism. The selectivity and rate are highly dependent on the stability of the intermediate Meisenheimer complex.
Caption: Generalized workflow for an SNAr reaction on a halopyrimidine.
Comparative Insights & Experimental Data:
As predicted by the "element effect," fluoropyrimidines are the most reactive substrates for SNAr. However, chloropyrimidines are more commonly used due to their lower cost and broader availability. The enhanced reactivity at the C4/C6 positions is routinely exploited for regioselective substitutions.
| Halopyrimidine | Nucleophile | Conditions | Yield | Comments |
| 2,4-Dichloropyrimidine | Morpholine (1 eq.) | EtOH, reflux, 4h | 85% (4-morpholino) | Demonstrates high selectivity for the more reactive C4 position.[11] |
| 2-Fluoropyridine | Sodium thiophenoxide | DMF, RT | >95% | Illustrates the high reactivity of fluoro-aromatics in SNAr.[14] |
| 2-Chloropyrimidine | Diethylamine | Heat | High | A classic example of SNAr with an amine nucleophile.[15] |
Experimental Protocol: Regioselective Amination of 2,4-Dichloropyrimidine
This protocol demonstrates the preferential substitution at the C4 position.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq.), ethanol (10 mL/mmol), and a secondary amine (e.g., morpholine, 1.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion (typically 2-6 hours), cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the 2-chloro-4-aminopyrimidine product.
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, crucial for creating biaryl structures common in pharmaceuticals.[16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Insights & Experimental Data:
The standard reactivity order (I > Br > Cl) holds true. While iodides and bromides react under milder conditions, the development of advanced phosphine ligands and catalysts has made the coupling of economical chloropyrimidines highly efficient.[5][18] In polyhalogenated systems, bromo- and iodopyrimidines can be too reactive, leading to mixtures of mono- and di-substituted products, whereas the lower reactivity of chloropyrimidines can afford better selectivity.[5]
| Halopyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 74% (C4-aryl) | [9] |
| 2-Chloropyrimidine | 5-Indoylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | "Smoothly" | [5] |
| 2,4-Dibromo-5-fluoropyrimidine | Phenylboronic acid (1 eq.) | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 58% (C4-aryl), 22% (C2,4-diaryl) | [5] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [9]
This protocol highlights an efficient, modern approach for coupling a less reactive chloropyrimidine.
-
Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq.), the desired arylboronic acid (1.0 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.005 eq., 0.5 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4 mL and 2 mL, respectively, for a 0.5 mmol scale).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat to 100 °C for 15-20 minutes.[9]
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the 4-aryl-2-chloropyrimidine product.
C. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a premier method for forming C-N bonds, offering broad scope and functional group tolerance that surpasses classical methods.[19]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Bromo-6-cyclopropylpyrimidine in Reaction Mixtures
In the landscape of pharmaceutical development, the precise control and monitoring of chemical reactions are paramount. For synthetic intermediates like 4-Bromo-6-cyclopropylpyrimidine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), accurate quantification within complex reaction mixtures is not merely a procedural step but a cornerstone of process optimization, yield calculation, and impurity profiling.
This guide provides a comparative analysis of the principal analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). As a Senior Application Scientist, my focus extends beyond the procedural steps to the underlying scientific rationale, ensuring that the chosen methodology is robust, reliable, and fit for its intended purpose, in alignment with stringent regulatory expectations.[1][2]
Pillar 1: Selecting the Right Tool for the Job - A Comparative Overview
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, and accuracy.[3] 4-Bromo-6-cyclopropylpyrimidine, a halogenated heterocyclic compound, presents unique characteristics that influence this selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase. | Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Application | Routine quantification of analyte concentration, purity analysis, and reaction monitoring. | Analysis of volatile and thermally stable reactants, byproducts, or residual solvents.[4] | Absolute quantification without a specific analyte reference standard, structural confirmation, analysis of complex mixtures.[5] |
| Selectivity | Good to Excellent; dependent on column chemistry, mobile phase, and detector. Achieved via chromatographic separation.[6] | Excellent; achieved by both chromatographic separation and mass fragmentation patterns.[7] | Good to Excellent; dependent on spectral resolution. Signal overlap can be a challenge in complex mixtures.[8] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range), especially with Selected Ion Monitoring (SIM). | Moderate (µg to mg range). |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Method Development | Moderately complex; requires optimization of column, mobile phase, and detector settings.[9] | Moderately complex; requires optimization of temperature programs and MS parameters. | Relatively simple; requires selection of a suitable solvent and internal standard.[8] |
| Cost (Instrument) | Moderate. | High. | Very High. |
Pillar 2: In-Depth Method Analysis & Experimental Protocols
A validated analytical method is one that has undergone a rigorous, documented process to prove it is suitable for its intended use.[2][3] This involves assessing parameters like accuracy, precision, specificity, linearity, range, and robustness.[6]
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Industry Workhorse
HPLC is the most common technique for the analysis of non-volatile organic molecules like pyrimidine derivatives.[9] A reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically the starting point for method development.[10]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The octadecylsilyl (C18) phase provides excellent hydrophobic retention for the aromatic pyrimidine ring and the cyclopropyl group.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A gradient elution (varying the acetonitrile/water ratio) is often employed to ensure that starting materials, the main product, and potential byproducts are all eluted with good resolution within a reasonable timeframe.
-
UV Detection: The pyrimidine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. The detection wavelength should be set at the absorbance maximum (λmax) of 4-Bromo-6-cyclopropylpyrimidine for optimal sensitivity.
Caption: HPLC analytical workflow from sample preparation to final report.
-
Standard Preparation: Accurately weigh approximately 10 mg of 4-Bromo-6-cyclopropylpyrimidine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Quench a small, accurately weighed aliquot of the reaction mixture. Dilute it with the 50:50 acetonitrile/water mixture to a final concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 270 nm (hypothetical λmax).[11]
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.
-
Quantification: Determine the concentration of 4-Bromo-6-cyclopropylpyrimidine in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Specificity and Volatiles
While HPLC is preferred for the primary analyte, GC-MS excels at identifying and quantifying volatile or semi-volatile impurities, unreacted starting materials, or residual solvents.[4] The key consideration is whether 4-Bromo-6-cyclopropylpyrimidine is thermally stable enough to be vaporized without degradation in the GC inlet.
Causality Behind Experimental Choices:
-
Headspace Sampling: For highly volatile components like reaction solvents (e.g., THF, Toluene), headspace sampling is ideal. It involves heating the sample vial and injecting only the vapor phase, which protects the GC system from non-volatile matrix components.[4]
-
Mass Spectrometric Detection: MS provides a significant advantage in selectivity. It fragments molecules in a reproducible way, creating a "mass spectrum" that serves as a chemical fingerprint, allowing for positive identification of co-eluting peaks.[7]
-
Standard Preparation: Prepare standards of expected volatile impurities and the main analyte in a suitable solvent (e.g., methanol) at known concentrations.
-
Sample Preparation: Place an accurately weighed aliquot of the reaction mixture into a headspace vial. Add an internal standard if necessary. Seal the vial.
-
GC-MS Conditions:
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Inlet Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Scan (m/z 40-450) for identification and SIM for quantification of target impurities.
-
-
Analysis: Run the standards and the sample. Identify peaks by comparing their retention times and mass spectra to the standards and library data. Quantify using the peak areas relative to the standard or internal standard.
Quantitative NMR (qNMR): The Primary Ratio Method
qNMR is an inherently quantitative technique that allows for the determination of analyte concentration by comparing the integral of one of its signals to the integral of a known amount of a certified internal standard.[5][12] Its power lies in not requiring a reference standard of the analyte itself, making it a primary method.[12]
Causality Behind Experimental Choices:
-
Internal Standard Selection: The ideal internal standard (e.g., maleic acid, dimethyl sulfone) must be of high purity, stable, non-reactive with the sample, and have at least one simple, sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free of overlap from any component in the reaction mixture.[5][8]
-
Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. This requires a relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified. This is a critical parameter for accurate quantification.[13]
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. shimadzu.com [shimadzu.com]
- 5. emerypharma.com [emerypharma.com]
- 6. scielo.br [scielo.br]
- 7. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLCによる核酸中のプリンとピリミジンの分析、Ascentis Silica application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 12. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Introduction: Unveiling the Solid-State Architecture of Novel Pyrimidine Scaffolds
An In-Depth Technical Guide to the X-ray Crystallography of 4-Bromo-6-cyclopropylpyrimidine Derivatives for Researchers and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] The introduction of specific substituents, such as a bromine atom and a cyclopropyl group at the 4- and 6-positions respectively, creates a unique chemical scaffold with significant potential for drug discovery. The bromine atom can act as a versatile synthetic handle and a halogen bond donor, while the cyclopropyl group introduces conformational rigidity and can enhance metabolic stability. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, as it governs properties such as solubility, stability, and crystal packing, which in turn affect bioavailability and formulation.
This guide provides a comprehensive overview of the experimental workflow for X-ray crystallography studies of 4-bromo-6-cyclopropylpyrimidine derivatives. While, to date, no specific crystal structures of this exact derivative have been publicly deposited in crystallographic databases like the Cambridge Structural Database (CSD)[3][4], this guide will leverage data from closely related bromo-pyrimidine structures to offer a comparative analysis of expected intermolecular interactions and crystallographic features. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, providing a robust framework for researchers embarking on the structural elucidation of this promising class of compounds.
The Experimental Workflow: From Synthesis to Structural Refinement
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands precision at every stage. The following sections outline the key experimental steps, providing insights into the critical parameters that influence the outcome.
PART 1: Synthesis and Purification of 4-Bromo-6-cyclopropylpyrimidine Derivatives
A prerequisite for successful crystallization is the high purity of the compound. The synthesis of 4-bromopyrimidines can be achieved through various methods, including one-pot reactions from N-(cyanovinyl)amidines or the condensation of 2-aminonitrile compounds with halogenoacetonitriles in the presence of dry hydrogen bromide.[5] A general synthetic approach starting from commercially available precursors is often employed, followed by rigorous purification, typically involving column chromatography and recrystallization, to ensure the removal of any impurities that might impede crystal growth.
Experimental Protocol: A General Synthesis Route
-
Starting Materials: Commercially available 2-amino-4,6-dichloropyrimidine can serve as a versatile starting point.
-
Suzuki-Miyaura Coupling: Introduction of the cyclopropyl group at the 6-position can be achieved via a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid in the presence of a palladium catalyst.
-
Sandmeyer Reaction: The chloro group at the 4-position can be converted to a bromo group using a Sandmeyer-type reaction.
-
Purification: The crude product should be purified by flash column chromatography on silica gel. The purity of the final compound should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical screening of various conditions.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Choosing the Right Conditions: A systematic approach involves screening a range of solvents with varying polarities and boiling points. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
PART 3: X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Step-by-Step Experimental Protocol for X-ray Diffraction:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.[6]
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data.
The overall workflow for X-ray crystallography is depicted in the following diagram:
Caption: Experimental workflow for X-ray crystallography.
Comparative Structural Analysis: Insights from Related Bromo-Pyrimidine Derivatives
In the absence of a published crystal structure for 4-bromo-6-cyclopropylpyrimidine, we can draw valuable comparisons from existing structures of other bromo-substituted pyrimidines. These comparisons allow us to predict the likely intermolecular interactions that will govern the crystal packing of our target molecule.
The molecular structure of 4-bromo-6-cyclopropylpyrimidine, with its key functional groups highlighted, is shown below. The pyrimidine ring provides hydrogen bond acceptors (nitrogen atoms), while the bromine atom is a potential halogen bond donor. The C-H groups on the cyclopropyl ring and the pyrimidine ring can also act as weak hydrogen bond donors.
Caption: Molecular structure of 4-bromo-6-cyclopropylpyrimidine.
Key Intermolecular Interactions to Expect
A systematic structural investigation of amide-substituted 2-aminopyrimidine derivatives has shown the prevalence of various intermolecular interactions, including hydrogen and halogen bonds.[7] In bromo-substituted pyrimidines, halogen bonds of the type C-Br···N and C-Br···O are commonly observed and play a significant role in the supramolecular assembly.[7][8] The angles of these halogen bonds tend to be more linear than hydrogen bonds.[7]
The table below presents crystallographic data for a selection of related bromo-pyrimidine derivatives to provide a basis for comparison.
| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4'-one [6] | C₁₂H₁₄BrN₃O | P2₁/c | 10.591 | 12.359 | 9.116 | 97.95 | N-H···O and N-H···N hydrogen bonds |
| (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate [9] | C₁₁H₁₆BrNO₅ | P2₁/c | 15.164 | 11.798 | 7.359 | 90.79 | O-H···O and N-H···O hydrogen bonds |
| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine [10] | C₁₈H₁₂BrN₅O₆ | P2₁2₁2₁ | - | - | - | - | Halogen-π interactions |
The crystal packing of these related compounds is often stabilized by a network of hydrogen bonds and, where applicable, halogen bonds. For instance, in 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4'-one, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a molecular tape.[6]
The following diagram illustrates the potential intermolecular interactions that could be observed in the crystal structure of a 4-bromo-6-cyclopropylpyrimidine derivative, based on the analysis of related compounds.
Caption: Potential intermolecular interactions in 4-bromo-6-cyclopropylpyrimidine derivatives.
Conclusion: The Path Forward for Structural Elucidation
This guide has outlined a comprehensive framework for conducting X-ray crystallography studies on 4-bromo-6-cyclopropylpyrimidine derivatives. While a definitive crystal structure for this specific scaffold is not yet publicly available, the principles of synthesis, crystallization, and data analysis, combined with comparative insights from related bromo-pyrimidine structures, provide a solid foundation for researchers in this field.
The successful elucidation of the three-dimensional structure of these compounds will be instrumental in understanding their structure-activity relationships and will undoubtedly accelerate the development of novel therapeutic agents. The interplay of hydrogen and halogen bonds in the crystal lattice will be a key area of investigation, offering opportunities for crystal engineering and the design of solid forms with optimized physicochemical properties. As research into this promising class of molecules continues, the deposition of their crystal structures in public databases will be invaluable to the wider scientific community.
References
- Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025).
- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Najjar, H. J. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1145, 133-143.
- El-Emam, A. A., Al-Deeb, O. A., & Al-Omar, M. A. (2016).
- PubChem. (n.d.). 4-bromo-6-cyclopropylpyrimidine.
- Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives.
- Wikipedia. (2023). Cambridge Structural Database.
- PubChem. (n.d.). 4-bromo-6-(cyclopropylmethyl)pyrimidine.
- Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2022). The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 543-545.
- Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2730.
- Shishkin, O. V., & Gorb, L. G. (2018).
- Gavezzotti, A. (2018). Weak interactions in crystals: old concepts, new developments. IUCrJ, 5(2), 111-122.
- Shi, D., Niu, H., & Wang, J. (2011). 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4′-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o178.
- Suzuki, E., Sugiura, S., Naito, T., & Inoue, S. (1968). Studies on pyrimidine derivatives. X. Chemical & Pharmaceutical Bulletin, 16(4), 750-755.
- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- Barot, R. A. (2020). Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. LAP LAMBERT Academic Publishing.
- Eryazici, I., Moorefield, C. N., Durmus, S., & Newkome, G. R. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009-1014.
- Wang, C., Li, Y., & Zhang, J. (2026). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters.
- Boyle, R. W., & Dolphin, D. (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one.
- Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramakrishna, S. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4046-4052.
- Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights.
- Ajani, O. O., & Aderohunmu, D. V. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Nastasa, C., Ion, A. C., & Anghel, D. F. (2018). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 8(3), 133.
- PubChem. (n.d.). 4-Bromo-6-[(1-methylethyl)thio]pyrimidine.
- Liu, W., Li, Y., & Zhang, H. (2015). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26.
- PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 6′-Bromo-1′H-spiro[cyclohexane-1,2′-pyrido[2,3-d]pyrimidin]-4′(3′H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 4-Bromo-6-cyclopropylpyrimidine and its Synthetic Intermediates
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of the right synthetic intermediates is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a research campaign. In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of 4-Bromo-6-cyclopropylpyrimidine against its primary synthetic alternatives, offering objective analysis and supporting experimental data to inform your selection process.
The Strategic Importance of the 6-Cyclopropylpyrimidine Scaffold
The pyrimidine ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs for various indications, including oncology, infectious diseases, and neurological disorders.[3][4] The incorporation of a cyclopropyl group at the 6-position can introduce favorable properties such as increased metabolic stability, enhanced potency, and improved conformational rigidity. The 4-halo-6-cyclopropylpyrimidine core, therefore, represents a valuable building block for the synthesis of novel drug candidates. The halogen at the 4-position serves as a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions.
The Contenders: A Comparative Overview of 4-Halo-6-cyclopropylpyrimidines
The primary alternatives to 4-Bromo-6-cyclopropylpyrimidine are its chloro and iodo analogues. The choice between these three intermediates hinges on a careful balance of reactivity, synthetic accessibility, and cost-effectiveness.
| Feature | 4-Chloro-6-cyclopropylpyrimidine | 4-Bromo-6-cyclopropylpyrimidine | 4-Iodo-6-cyclopropylpyrimidine |
| Reactivity | Lowest | Intermediate | Highest |
| Synthetic Accessibility | Generally straightforward | Often readily accessible | Can require harsher conditions or more expensive reagents |
| Cost-Effectiveness | Most cost-effective | Moderate | Least cost-effective |
| Stability | High | Good | Lower, can be light-sensitive |
Deep Dive: Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[5] The performance of our three intermediates in this critical transformation is a key determinant of their utility.
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[6] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[6] Consequently, iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times, while chloropyrimidines are less reactive and may require more specialized and robust catalytic systems to achieve high yields.[6]
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and thus the most susceptible to oxidative addition.[6]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol can be adapted for all three 4-halo-6-cyclopropylpyrimidine intermediates.
Materials:
-
4-Halo-6-cyclopropylpyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vessel, add the 4-halo-6-cyclopropylpyrimidine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Comparative Performance Data (Synthesized from Literature)
| Intermediate | Typical Reaction Conditions | Expected Yield | Key Considerations |
| 4-Chloro-6-cyclopropylpyrimidine | Higher temperatures (≥100 °C), stronger bases (e.g., K₃PO₄), and often more sophisticated phosphine ligands are required to achieve good conversion.[1][7] | Moderate to Good | Requires more forcing conditions, which may not be suitable for sensitive substrates. Longer reaction times are often necessary. |
| 4-Bromo-6-cyclopropylpyrimidine | Standard Suzuki-Miyaura conditions are generally effective. A variety of palladium catalysts and bases can be employed.[3] | Good to Excellent | Offers a good balance of reactivity and stability, making it a versatile and reliable choice for many applications. |
| 4-Iodo-6-cyclopropylpyrimidine | Milder reaction conditions, including lower temperatures and weaker bases, can often be used. Reactions are typically faster. | Excellent | The higher reactivity can sometimes lead to side reactions, such as dehalogenation. The starting material is also more expensive and may be less stable. |
Synthetic Accessibility: A Look at the Preparative Routes
The ease and cost of synthesizing each intermediate are critical factors for large-scale applications. The common precursor for all three is 4-hydroxy-6-cyclopropylpyrimidine, which can be synthesized from commercially available starting materials.
Synthetic pathways to 4-halo-6-cyclopropylpyrimidines.
The conversion of the hydroxyl group to the corresponding halogen is a standard transformation. However, the reagents required for each conversion differ in cost and handling requirements. Phosphorus oxychloride (POCl₃) for the chloro- derivative is relatively inexpensive and widely used. In contrast, reagents for bromination (e.g., POBr₃) and especially iodination can be significantly more expensive.
Cost-Effectiveness: A Bottom-Line Analysis
For drug development professionals, the cost of intermediates is a major consideration, particularly for large-scale synthesis.
| Intermediate | Estimated Relative Cost | Key Cost Drivers |
| 4-Chloro-6-cyclopropylpyrimidine | Low | Inexpensive and readily available chlorinating agents. |
| 4-Bromo-6-cyclopropylpyrimidine | Moderate | Higher cost of brominating agents compared to chlorinating agents. |
| 4-Iodo-6-cyclopropylpyrimidine | High | Expensive iodinating reagents and potentially lower stability leading to higher storage and handling costs. |
The Senior Scientist's Recommendation
The choice of the optimal 4-halo-6-cyclopropylpyrimidine intermediate is context-dependent and should be guided by the specific requirements of the synthetic route and the overall project goals.
-
For early-stage discovery and rapid analogue synthesis, where speed and reactivity are paramount, 4-Iodo-6-cyclopropylpyrimidine is often the preferred choice due to its high reactivity, which allows for milder reaction conditions and faster reaction times.
-
For lead optimization and process development, where a balance of reactivity, stability, and cost is crucial, 4-Bromo-6-cyclopropylpyrimidine stands out as the most versatile and reliable option. It offers good reactivity under standard conditions without the potential for the side reactions sometimes observed with the iodo- analogue.
-
For large-scale manufacturing, where cost is a primary driver, 4-Chloro-6-cyclopropylpyrimidine becomes a highly attractive alternative. While it requires more forcing reaction conditions, the significant cost savings on the starting material can make process optimization worthwhile.
Decision workflow for selecting the optimal intermediate.
By carefully considering the trade-offs between reactivity, accessibility, and cost, researchers can make informed decisions that accelerate their drug discovery and development programs. This guide serves as a foundational resource to aid in this critical selection process.
References
-
Recent Advances in Pyrimidine-Based Drugs. MDPI.
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health.
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
-
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health.
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
-
Process for preparing 4-hydroxypyrimidine. Google Patents.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-methoxypyrimidine | CymitQuimica [cymitquimica.com]
- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Correlating Experimental and Theoretical Data for 4-Bromo-6-cyclopropylpyrimidine Reactions
For researchers, medicinal chemists, and drug development professionals, 4-bromo-6-cyclopropylpyrimidine stands as a valuable heterocyclic building block. Its strategic combination of a reactive bromine atom and a strained cyclopropyl ring on an electron-deficient pyrimidine core makes it a versatile precursor for creating complex molecular architectures. However, efficiently leveraging this substrate requires a nuanced understanding of its reactivity. Predicting reaction outcomes solely from theoretical principles or, conversely, relying on empirical trial-and-error can be inefficient.
This guide provides a comparative analysis of experimental data and theoretical predictions for palladium-catalyzed cross-coupling reactions of 4-bromo-6-cyclopropylpyrimidine. We will explore the causality behind experimental choices, present validated protocols, and correlate the observed results with foundational theoretical concepts to provide a predictive framework for your synthetic endeavors.
The Reactivity Landscape: An Overview
The pyrimidine ring is inherently electron-deficient, which significantly influences the reactivity of its substituents. The bromine atom at the C4 position is susceptible to palladium-catalyzed cross-coupling reactions, serving as an excellent leaving group. The key to successful transformations lies in understanding the catalytic cycle, which generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Theoretical models, particularly Density Functional Theory (DFT), provide invaluable insights into this process.[3][4] DFT calculations can predict the energetics of each step in the catalytic cycle, helping to rationalize regioselectivity and catalyst efficiency. For instance, computational work on related dihalopyrimidines has shown that the preference for coupling at the 4-position is expected based on calculated bond dissociation energies.[5]
Experimental vs. Theoretical: A Comparative Analysis of Key Cross-Coupling Reactions
We will now examine three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or ester.[1][6]
Theoretical Expectation: The electron-deficient nature of the pyrimidine ring is predicted to facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, which is often the rate-determining step. DFT studies on similar heterocyclic systems suggest a favorable energy profile for this process. The choice of ligand on the palladium catalyst is critical; bulky, electron-rich phosphine ligands are theoretically ideal as they stabilize the palladium complex and promote reductive elimination.[7]
Experimental Protocol & Observations: A typical experimental setup involves reacting 4-bromo-6-cyclopropylpyrimidine with an arylboronic acid using a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine ligand, and a base in a suitable solvent mixture.[1][8]
| Parameter | Experimental Choice | Rationale & Correlation with Theory |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a reliable Pd(0) source. Theory supports that electron-rich phosphine ligands stabilize the catalyst and facilitate the catalytic cycle.[3][9] |
| Ligand | (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos, JohnPhos | These are bulky, electron-rich biaryl phosphine ligands. This choice directly aligns with theoretical predictions that such ligands accelerate reductive elimination and prevent catalyst decomposition.[1][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step, forming a more nucleophilic boronate species.[1] The choice depends on the acidity of the boronic acid and substrate tolerance. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | A biphasic solvent system is often used to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.[1][6] |
| Temperature | 80–100 °C | While oxidative addition is favorable, thermal energy is typically required to drive the catalytic cycle to completion in a reasonable timeframe.[1][8] |
Data Summary: High yields (often >80%) are consistently observed experimentally, which strongly correlates with the theoretical prediction of a facile reaction pathway for this substrate class.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
This reaction has revolutionized the synthesis of arylamines by coupling amines with aryl halides.[10] It is a cornerstone of pharmaceutical synthesis where the C-N bond is ubiquitous.[7][11]
Theoretical Expectation: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][12] The key challenge is the final C-N reductive elimination step. Theoretical models emphasize the importance of sterically hindered, bulky phosphine ligands (e.g., Buchwald ligands) to promote this step and prevent side reactions like β-hydride elimination.[7]
Experimental Protocol & Observations: The reaction involves treating 4-bromo-6-cyclopropylpyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a specialized ligand, and a strong, non-nucleophilic base.[11]
| Parameter | Experimental Choice | Rationale & Correlation with Theory |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are stable Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BrettPhos | These are classic "Buchwald ligands." Their bulky and electron-rich nature is a direct implementation of theoretical principles required to facilitate the difficult C-N reductive elimination step.[7] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong base is required to deprotonate the amine-palladium complex, forming the key amide intermediate prior to reductive elimination.[12] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[11] |
| Temperature | 80–110 °C | Higher temperatures are often needed to overcome the activation barrier for C-N bond formation. |
Data Summary: Experimental results typically show good to excellent yields, validating the theoretical model that a well-chosen catalyst/ligand system can effectively overcome the kinetic barrier of C-N reductive elimination for this substrate.
Sonogashira Coupling: Assembling C(sp²)–C(sp) Bonds
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalytic system.[13][14]
Theoretical Expectation: The catalytic cycle involves two interconnected loops.[15] The palladium cycle mirrors that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide, which is the active nucleophile for the transmetalation step with the palladium complex.[13] Theory suggests that the reaction should be efficient due to the high nucleophilicity of the copper acetylide.
Experimental Protocol & Observations: 4-bromo-6-cyclopropylpyrimidine is reacted with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base.[14][16]
| Parameter | Experimental Choice | Rationale & Correlation with Theory |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A common and effective pre-catalyst for Sonogashira couplings.[16] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | CuI reacts with the alkyne and amine base to form the crucial copper acetylide intermediate, as predicted by the established mechanism.[13] |
| Base | Triethylamine (Et₃N), Piperidine | The amine serves both as a base to deprotonate the alkyne and as a solvent. It also helps to keep the copper catalyst in its active state.[15] |
| Solvent | THF, DMF, or neat amine | Anhydrous conditions are preferred to prevent unwanted side reactions. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions, which aligns with the theoretical high reactivity of the intermediates.[13] |
Data Summary: This reaction is experimentally robust, providing high yields of the desired alkynylated pyrimidine. The success under mild conditions is a testament to the efficiency of the dual catalytic system, a process well-explained by mechanistic theory.
Workflow Visualizations
To better illustrate the practical and theoretical frameworks, the following diagrams outline a typical experimental workflow and the fundamental catalytic cycle.
Caption: Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: Figure 2: The fundamental palladium catalytic cycle.
Conclusion
For 4-bromo-6-cyclopropylpyrimidine, a strong correlation exists between theoretical predictions and experimental outcomes in palladium-catalyzed cross-coupling reactions.
-
Theory as a Predictive Tool: Computational models correctly predict the high reactivity of the C4-Br bond and establish the rationale for selecting specific catalyst systems. The requirement for bulky, electron-rich ligands for efficient C-N and C-C bond formation is a direct outcome of theoretical mechanistic understanding.
-
Experiment as Validation: The consistent high yields obtained through established protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings validate the foundational theoretical principles. The choice of reagents, solvents, and conditions is not arbitrary but is guided by a deep understanding of the underlying catalytic cycle.
By integrating theoretical knowledge with practical application, researchers can minimize trial-and-error, optimize reaction conditions more rapidly, and accelerate the discovery of novel molecules with therapeutic potential.
References
-
Title: Suzuki Coupling: Mechanism & Examples. Source: NROChemistry. URL: [Link]
-
Title: Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... Source: ResearchGate. URL: [Link]
-
Title: Theoretical Study of Light-Induced Crosslinking Reaction Between Pyrimidine DNA Bases and Aromatic Amino Acids. Source: ResearchGate. URL: [Link]
-
Title: One-pot Double Suzuki Couplings of Dichloropyrimidines. Source: PMC - NIH. URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube. URL: [Link]
-
Title: Suzuki reaction. Source: Wikipedia. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
-
Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Sonogashira coupling. Source: Wikipedia. URL: [Link]
-
Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Source: MDPI. URL: [Link]
-
Title: Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies... Source: New Journal of Chemistry (RSC Publishing). URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... Source: MDPI. URL: [Link]
-
Title: (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... Source: ResearchGate. URL: [Link]
-
Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube. URL: [Link]
-
Title: Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Source: ResearchGate. URL: [Link]
-
Title: Recent advances in Sonogashira reactions. Source: PubMed. URL: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Bromo-6-cyclopropylpyrimidine
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds. It fundamentally includes a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and responsible research. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-6-cyclopropylpyrimidine, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required procedures.
Section 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-Bromo-6-cyclopropylpyrimidine is a halogenated heterocyclic compound with a specific toxicological profile that dictates its handling and disposal requirements.
According to its Safety Data Sheet (SDS), 4-Bromo-6-cyclopropylpyrimidine presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
Combustible in nature, its vapors are heavier than air and can form explosive mixtures upon intense heating.[1] This profile necessitates careful handling to prevent ingestion, skin contact, and inhalation of any vapors or aerosols, and informs the stringent disposal protocols that follow.
Table 1: Physicochemical and Hazard Data for 4-Bromo-6-cyclopropylpyrimidine
| Property | Value | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation) | [1] |
| GHS Pictogram | GHS Standard | |
| Signal Word | Warning | [1] |
| Molecular Formula | C₇H₇BrN₂ | Inferred |
| Appearance | Liquid | [1] |
| Boiling Point | 223 °C / 433 °F | [1] |
| Density | 1.494 g/cm³ at 25 °C | [1] |
Section 2: Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is to establish a barrier between the researcher and the chemical hazard. The selection of appropriate PPE is therefore not optional, but a critical control measure.
-
Hand Protection: Wear chemically resistant, impervious gloves. Nitrile rubber gloves are a common and effective choice for incidental contact. Always consult the glove manufacturer's specifications for breakthrough time and compatibility. The SDS explicitly mandates the use of protective gloves.[1]
-
Eye Protection: Use tight-fitting safety goggles or a face shield (in conjunction with goggles) to protect against splashes, as per OSHA eye and face protection regulations (29 CFR 1910.133).[2]
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3] Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or aerosols.[3]
Section 3: Waste Characterization and Segregation: The Halogenated Waste Stream
Proper disposal begins with correct waste identification and segregation at the point of generation. 4-Bromo-6-cyclopropylpyrimidine contains bromine, classifying it as a halogenated organic compound . This is the single most important factor determining its disposal pathway.
Why Segregate Halogenated Waste? Halogenated organic solvents and reagents must be collected separately from non-halogenated waste streams.[4][5] The primary reason for this is their treatment method. Most organic chemical waste is destroyed via high-temperature incineration. However, the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen bromide (HBr) and, under incomplete combustion, dioxins.[6] Approved hazardous waste disposal facilities use specialized incinerators equipped with scrubbers and other pollution control technologies to neutralize these acidic gases and prevent the release of harmful substances. Mixing halogenated waste with non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire waste stream.
Your laboratory should have a designated waste container, clearly labeled "HALOGENATED ORGANIC WASTE".[4][7]
Section 4: Step-by-Step Disposal Procedures
The following protocols provide procedural guidance for managing different forms of waste containing 4-Bromo-6-cyclopropylpyrimidine.
This applies to items with trace contamination, such as pipette tips, wipes, and gloves.
-
Minimize Waste: Use only the necessary amount of material to avoid generating excess waste.
-
Segregate: Place all solid waste contaminated with 4-Bromo-6-cyclopropylpyrimidine into a designated, clearly labeled, leak-proof container or heavy-duty plastic bag intended for solid halogenated hazardous waste.
-
Container Management: Do not overfill the container. Once full, seal it securely.
-
Labeling: Ensure the container is labeled with a completed hazardous waste tag, listing all chemical constituents.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, heat, and ignition sources, awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[8]
This protocol applies to the disposal of the chemical in its original container.
-
Do Not Drain Dispose: Under no circumstances should 4-Bromo-6-cyclopropylpyrimidine be poured down the drain.[1][9] This is a violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can cause significant environmental damage.[10]
-
Container Integrity: Ensure the original container is in good condition and the cap is sealed tightly.
-
Labeling: The original manufacturer's label must be intact and legible. Affix a completed hazardous waste tag to the container. The tag must identify the contents as "Hazardous Waste: 4-Bromo-6-cyclopropylpyrimidine".
-
Collection: Place the container in your lab's designated area for waste chemical pickup. Do not mix it with other chemicals.
In the event of a spill, the resulting cleanup material must be managed as hazardous waste.
-
Control and Contain: Evacuate non-essential personnel. Ensure adequate ventilation and prevent the substance from entering drains.[1]
-
Absorb: Cover the spill with a liquid-absorbent, inert material (e.g., Chemizorb®, vermiculite, or dry sand). Do not use combustible materials like paper towels as the primary absorbent for a large spill.
-
Collect: Carefully sweep or scoop the saturated absorbent material into a compatible, sealable waste container. Use non-sparking tools if there is any fire risk.[11]
-
Dispose: The container with the spill cleanup debris must be sealed, labeled as "HALOGENATED HAZARDOUS WASTE: Spill Debris containing 4-Bromo-6-cyclopropylpyrimidine," and managed according to the procedures in Protocol 4.1.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 4-Bromo-6-cyclopropylpyrimidine.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. uakron.edu [uakron.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. HYDROGEN BROMIDE | Occupational Safety and Health Administration [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. epa.gov [epa.gov]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Bromo-6-cyclopropylpyrimidine: A Guide for Laboratory Professionals
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
The landscape of pharmaceutical research and drug development is one of constant innovation, often involving novel chemical entities with unique properties and potential hazards. Among these is 4-Bromo-6-cyclopropylpyrimidine, a heterocyclic compound whose handling demands a robust understanding of its potential risks and the implementation of rigorous safety protocols. This guide, developed for laboratory professionals, provides essential, actionable information for the safe handling, storage, and disposal of this compound, ensuring the well-being of personnel and the integrity of research.
Understanding the Hazard Profile: What You Need to Know
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][3][4]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust or vapors may be harmful.[1][2][5][6]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][3][6][7]
Given these potential hazards, a proactive and comprehensive approach to personal protective equipment (PPE) is paramount.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 4-Bromo-6-cyclopropylpyrimidine, with the rationale behind each selection.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | Mandatory to protect against splashes and airborne particles.[1][4][8][9] In situations with a higher risk of splashing, a face shield worn over goggles is recommended.[8][10][11] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection for incidental contact.[10][11][12][13] For prolonged handling or in the event of a spill, consider more robust gloves such as neoprene or butyl rubber, and always consult the manufacturer's chemical resistance guide.[10][11] Double gloving is a recommended practice to enhance protection.[13][14] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect skin and clothing.[9][10] For tasks with a higher potential for splashes, a chemical-resistant apron should be worn over the lab coat.[10][12] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | To be used when engineering controls like a fume hood are not available or insufficient to control exposure to dust or aerosols.[1][10][15] A full-face respirator may be necessary if irritation or other symptoms are experienced.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow provides a procedural guide for handling 4-Bromo-6-cyclopropylpyrimidine from receipt to disposal.
Disposal Protocol:
-
Segregation: Do not mix waste containing 4-Bromo-6-cyclopropylpyrimidine with other waste streams unless compatibility is confirmed.
-
Containment: All waste, including contaminated PPE, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed, and chemically compatible container. [1][4][16]3. Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. [1][4][17][16] By adhering to these detailed protocols, researchers and scientists can confidently and safely work with 4-Bromo-6-cyclopropylpyrimidine, fostering a secure environment for groundbreaking scientific discovery.
References
- Fisher Scientific.
- BenchChem. Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
- Fisher Scientific. Safety Data Sheet for 4-Amino-5-bromo-6-chloropyrimidine.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet for 5-Bromo-2,4-dichloropyrimidine.
- Personal Protective Equipment Selection Guide.
- National Center for Biotechnology Information.
- Sigma-Aldrich.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- TCI Chemicals.
- Safety D
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Chemical Process SOP Example.
- The University of Edinburgh. Ethidium Bromide - Good working practices.
- Safety D
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- iGEM.
- Echemi. 4-(1-Bromoethyl)
- Lab Pro Inc. How to Promote Lab Safety When Working with Chemicals?.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. static.igem.org [static.igem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hsa.ie [hsa.ie]
- 12. research.arizona.edu [research.arizona.edu]
- 13. uwyo.edu [uwyo.edu]
- 14. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
